molecular formula C19H22O3 B1584384 4-Pentylphenyl 4-methoxybenzoate CAS No. 38444-13-2

4-Pentylphenyl 4-methoxybenzoate

Cat. No.: B1584384
CAS No.: 38444-13-2
M. Wt: 298.4 g/mol
InChI Key: UISXVYOLBGBYCV-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-pentylphenyl) 4-methoxybenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISXVYOLBGBYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
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DSSTOX Substance ID

DTXSID3068099
Record name Benzoic acid, 4-methoxy-, 4-pentylphenyl ester
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Molecular Weight

298.4 g/mol
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CAS No.

38444-13-2
Record name 4-Pentylphenyl 4-methoxybenzoate
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Record name Pentylphenyl methoxybenzoate
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Record name Benzoic acid, 4-methoxy-, 4-pentylphenyl ester
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Record name Benzoic acid, 4-methoxy-, 4-pentylphenyl ester
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Record name p-pentylphenyl p-anisate
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Record name PENTYLPHENYL METHOXYBENZOATE
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Foundational & Exploratory

4-Pentylphenyl 4-methoxybenzoate CAS number 38444-13-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Pentylphenyl 4-methoxybenzoate (CAS: 38444-13-2)

Introduction: Unveiling a Calamitic Nematic Mesogen

This compound, also known by the trade name Nematal 105, is a calamitic (rod-shaped) organic molecule that has garnered significant interest due to its thermotropic liquid crystalline properties.[1] As a member of the phenyl benzoate family of liquid crystals, its molecular architecture—a rigid aromatic core functionalized with a flexible pentyl chain and a polar methoxy group—is quintessential for the formation of a nematic mesophase.[1][2] This intermediate state of matter, existing between the crystalline solid and isotropic liquid phases, is characterized by long-range orientational order without long-range positional order.[3][4] The constituent molecules tend to align along a common axis, known as the director, which imparts significant anisotropy to the material's bulk properties, including its dielectric constant, viscosity, and refractive index.[3][5][6]

This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical characteristics, detailed characterization protocols, and applications, with a particular focus on its role as a host material and its potential relevance in advanced drug delivery systems.

Physicochemical and Thermotropic Properties

The defining characteristic of this compound is its ability to form a nematic liquid crystal phase at temperatures slightly above ambient conditions.[1] This property is a direct consequence of its molecular structure, which balances rigidity and flexibility.

Core Data

A summary of the key physicochemical and thermotropic properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 38444-13-2[1][7]
Molecular Formula C₁₉H₂₂O₃[1][8]
Molecular Weight 298.38 g/mol [1][8]
Synonyms PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate, 4-Amylphenyl 4'-methoxybenzoate[1][8]
Appearance White to light yellow powder/crystals[1][8]
Purity >98% (¹H NMR, GC)[1][8]
Melting Point (Tₘ) 29 - 34 °C (Crystal → Nematic)[1][9]
Clearing Point (T꜀) 43 °C (Nematic → Isotropic)[9]

The transition from the orientationally ordered nematic phase to the disordered isotropic liquid is a weakly first-order phase transition, a characteristic feature of many nematic materials.[10][11] The temperature range in which the nematic phase exists is critical for its application, defining the operational window for devices or systems utilizing this material.

Molecular Structure

The structure of this compound is fundamental to its liquid crystalline behavior.

molecular_structure cluster_pentyl cluster_phenyl1 cluster_ester cluster_phenyl2 cluster_methoxy C1 CH₃ C2 CH₂ C3 CH₂ C4 CH₂ C5 CH₂ B1_C1 C C5->B1_C1 B1_C2 CH B1_C1->B1_C2 B1_C3 CH B1_C2->B1_C3 B1_C4 C B1_C3->B1_C4 B1_C5 CH B1_C4->B1_C5 O1 O B1_C4->O1 B1_C6 CH B1_C5->B1_C6 B1_C6->B1_C1 C_O C O1->C_O O2 O C_O->O2 =O B2_C1 C C_O->B2_C1 B2_C2 CH B2_C1->B2_C2 B2_C3 CH B2_C2->B2_C3 B2_C4 C B2_C3->B2_C4 B2_C5 CH B2_C4->B2_C5 O3 O B2_C4->O3 B2_C6 CH B2_C5->B2_C6 B2_C6->B2_C1 C_Me CH₃ O3->C_Me

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of phenyl benzoate esters is a well-established process in organic chemistry. This compound is typically prepared via an esterification reaction between 4-pentylphenol and an activated derivative of 4-methoxybenzoic acid, most commonly the acyl chloride.

Synthetic Pathway: The Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a robust and high-yielding route to this molecule.[12][13][14] This method involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[15] The base, typically aqueous sodium hydroxide or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[13]

synthesis_pathway Reactant1 4-Pentylphenol Product This compound Reactant1->Product Reactant2 4-Methoxybenzoyl Chloride Reactant2->Product

Caption: Synthesis via the Schotten-Baumann reaction.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

  • Reagent Preparation: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-pentylphenol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred phenol solution over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield the final product as a white solid.

Workflow: From Synthesis to Verified Product

A rigorous workflow ensures the identity and purity of the synthesized material.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis synthesis Schotten-Baumann Reaction workup Aqueous Work-up & Extraction synthesis->workup recrystallization Recrystallization workup->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ir IR Spectroscopy recrystallization->ir ms Mass Spectrometry recrystallization->ms dsc DSC Analysis recrystallization->dsc

Caption: Integrated workflow for synthesis and validation.

Spectroscopic and Thermal Characterization

While raw spectra are not provided, this section details the expected analytical signatures for structural confirmation and purity assessment, a vital step in any synthesis.[16][17]

¹H NMR Spectroscopy:

  • Aromatic Protons: Two distinct AA'BB' systems are expected. The protons on the pentyl-substituted ring will appear further upfield than those on the methoxy-substituted ring.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.

  • Pentyl Chain Protons: A triplet for the terminal methyl group (~0.9 ppm), a triplet for the benzylic methylene group (~2.6 ppm), and a complex multiplet for the remaining methylene groups in the 1.3-1.6 ppm range.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the ester region (~165 ppm).

  • Aromatic Carbons: Multiple signals between ~114 ppm and ~164 ppm. The carbons directly attached to oxygen atoms (C-OAr and C-OMe) will be the most downfield.

  • Aliphatic Carbons: Signals corresponding to the five distinct carbons of the pentyl chain, typically between ~14 ppm and ~36 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, typically around 1720-1740 cm⁻¹.

  • C-O Stretches: Two distinct C-O stretching bands for the ester and ether linkages, found in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions.

  • Aromatic C-H and C=C: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Differential Scanning Calorimetry (DSC): DSC is the primary technique for verifying the thermotropic properties. A DSC thermogram will show two distinct endothermic peaks upon heating: one corresponding to the crystal-to-nematic transition (melting point, Tₘ) and a second, typically smaller peak for the nematic-to-isotropic transition (clearing point, T꜀).[18]

Applications in Research and Technology

The unique anisotropic properties of this compound make it a valuable material in several fields.

Host for Functional Molecules

A primary application is its use as a nematic host for various guest molecules.[1]

  • Luminophores: When fluorescent dyes, such as perylene diimides (PDI), are dissolved in the liquid crystal, the host matrix induces a uniform alignment of the dye molecules.[1] This macroscopic alignment can enhance optical properties, reduce surface losses, and create polarized light emission, which is valuable for advanced optical and electronic devices like specialized LCDs.

  • Chiral Dopants: Although this compound is achiral, introducing a chiral molecule (a dopant) induces a helical superstructure, transforming the nematic phase into a chiral nematic (or cholesteric) phase.[1][3] This allows for the tuning of properties like selective light reflection, which is the basis for thermochromic devices and reflective displays.

Relevance to Drug Delivery

While thermotropic liquid crystals like this one are not directly used in formulations, the principles of self-assembly and ordered phases they exemplify are highly relevant to drug delivery, a field where lyotropic liquid crystals are gaining prominence.[19][20][21]

  • Controlled Release Matrix: The ordered structure of liquid crystalline phases can serve as a diffusion barrier for encapsulated drug molecules.[19][22] Lyotropic liquid crystals, which form in the presence of a solvent (like water), can create nanostructured matrices (e.g., cubic or hexagonal phases) that provide sustained release of both hydrophilic and hydrophobic drugs.[22][23]

  • Biocompatibility and Bioadhesion: Many liquid crystal-forming lipids are biocompatible and biodegradable.[22] Furthermore, certain liquid crystalline phases exhibit bioadhesive properties, making them suitable for topical or mucosal drug delivery.[21]

  • Protection of Biologics: The structured, often bicontinuous, environments within liquid crystal phases can protect sensitive therapeutic agents like peptides and proteins from degradation.[22]

The study of simple, well-defined thermotropic systems like this compound provides fundamental insights into the structure-property relationships that govern molecular self-assembly, knowledge that is directly transferable to the design of more complex lyotropic liquid crystal systems for advanced pharmaceutical formulations.

Conclusion

This compound stands as a model compound for investigating the principles of nematic liquid crystal behavior. Its well-defined synthesis, accessible phase transitions, and capacity to act as an ordering matrix for functional guest molecules make it a versatile tool for both fundamental research and technological development. The knowledge gleaned from studying such materials continues to inform innovations in fields ranging from optical electronics to the sophisticated design of next-generation drug delivery vehicles.

References

  • Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals. MDPI.
  • This compound >98% | CAS 38444-13-2. Ossila.
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  • Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers.
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  • Elastic anisotropy of nematic liquid crystals in the two-dimensional Landau-de Gennes model. arXiv.
  • DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. ResearchGate.
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  • Study of Nematic Isotropic Transition. arXiv.
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Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the physical properties of 4-Pentylphenyl 4-methoxybenzoate, a nematic liquid crystal of significant interest in materials science and optical engineering. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's characteristics for its application in advanced materials and formulations. The guide details its fundamental identifiers, thermal properties including phase transitions and corresponding enthalpies, optical characteristics, and solubility profile. Methodologies for the experimental determination of these properties are also presented, ensuring a self-validating and comprehensive resource grounded in established scientific protocols.

Introduction

This compound, also known by trade names such as Nematal 105, is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures slightly above ambient conditions.[1] Its molecular structure, consisting of a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains (a pentyl and a methoxy group), is responsible for its mesomorphic behavior. This compound serves as a foundational component in various liquid crystal mixtures and as a host material for other functional molecules, such as luminophores, for applications in optical electronics like liquid-crystal displays (LCDs).[1] An understanding of its physical properties is paramount for the design and optimization of these advanced materials.

Molecular Structure and Identification

The molecular integrity of a compound is the basis for all its physical and chemical behaviors. The structural and identifying information for this compound is summarized below.

Chemical Structure

The chemical structure of this compound is presented in Figure 1.

Caption: Molecular Structure of this compound.

Fundamental Identifiers

A consistent and accurate identification of the compound is critical for regulatory and research purposes.

IdentifierValueSource
Chemical Formula C₁₉H₂₂O₃[1]
Molecular Weight 298.38 g/mol [1]
CAS Number 38444-13-2[1]
Synonyms PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate[1]

Thermal Properties and Phase Transitions

The thermal behavior of this compound is central to its application as a liquid crystal. The transitions between its solid, nematic, and isotropic liquid phases are characterized by specific temperatures and enthalpy changes.

Phase Transition Temperatures

The key phase transition temperatures have been determined experimentally and are summarized below.

PropertyTemperature (°C)Temperature (K)Source
Melting Point (Crystal → Nematic) 29.0302.15[1]
Clearing Point (Nematic → Isotropic) Data not available in searched sourcesData not available in searched sources

Note: While a precise clearing point from peer-reviewed literature is not available in the searched sources, it is expected to be slightly above the melting point, contributing to its nematic phase near room temperature.

Thermodynamic Data

The enthalpy changes associated with phase transitions provide insight into the energetics of the molecular ordering.

TransitionEnthalpy Change (ΔH)Source
Enthalpy of Fusion (ΔH_fus) Data not available in searched sources
Enthalpy of Clearing (ΔH_NI) Data not available in searched sources
Experimental Protocol: Differential Scanning Calorimetry (DSC)

The thermal properties of liquid crystals are reliably determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle: Phase transitions in a material are accompanied by a change in enthalpy. DSC quantifies this change by detecting the heat absorbed (endothermic) or released (exothermic) during a transition. For a nematic liquid crystal, the melting from a solid to the nematic phase and the clearing from the nematic to the isotropic liquid phase are both endothermic transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

    • An initial heating ramp to a temperature above the isotropic phase to erase any previous thermal history.

    • A controlled cooling ramp (e.g., 10 °C/min) to observe crystallization and any liquid crystalline phase formation.

    • A second controlled heating ramp (e.g., 10 °C/min) to measure the melting and clearing points.[2]

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The peak temperature of an endothermic event is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans seal->load program Run thermal program (heat-cool-heat cycle) load->program record Record heat flow vs. temperature program->record identify Identify endothermic peaks record->identify determine_T Determine transition temperatures (peak max) identify->determine_T integrate Integrate peak area for enthalpy (ΔH) identify->integrate

Caption: Workflow for DSC analysis of a liquid crystal.

Optical Properties

The interaction of this compound with light is fundamental to its use in display and photonic applications.

Refractive Indices and Birefringence

In the nematic phase, liquid crystals are optically anisotropic, meaning their refractive index depends on the polarization of light relative to the director (the average direction of the long molecular axis).

  • Ordinary Refractive Index (nₒ): Experienced by light polarized perpendicular to the director.

  • Extraordinary Refractive Index (nₑ): Experienced by light polarized parallel to the director.

  • Birefringence (Δn): The difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).

UV-Visible Absorption and Fluorescence

The electronic absorption and fluorescence spectra of this compound have been extensively studied in various solvents.[4]

  • UV-Visible Absorption: In non-polar solvents like n-hexane, the compound exhibits multiple absorption bands in the UV region, corresponding to π → π* electronic transitions within the aromatic rings and the ester group.[4] The exact peak positions are influenced by the polarity of the solvent.

  • Fluorescence: The compound exhibits fluorescence, and its emission spectrum can be influenced by the solvent environment, indicating potential for applications in fluorescent probes and sensors.

Solubility Profile

The solubility of this compound is a critical parameter for its purification, processing, and formulation into mixtures.

Qualitative and Semi-Quantitative Solubility

A comprehensive quantitative solubility profile in a wide range of organic solvents is not available in the reviewed literature. However, based on experimental studies and supplier data, the following can be inferred:

SolventSolubilitySource/Rationale
Methanol Soluble[1]
Non-polar Solvents (e.g., n-Hexane, Cyclohexane) SolubleInferred from spectroscopic studies conducted in these solvents.[4]
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) SolubleInferred from spectroscopic studies conducted in these solvents.[4]
Polar Protic Solvents (e.g., Ethanol, 1-Heptanol) SolubleInferred from spectroscopic studies conducted in these solvents.[4]
Water InsolubleExpected based on its predominantly non-polar molecular structure.
Experimental Protocol: Shake-Flask Method for Solubility Determination

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until the solution reaches saturation. The concentration of the dissolved solute is then measured analytically.

Methodology:

  • Preparation: Add an excess of crystalline this compound to a series of vials, each containing a different solvent.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the undissolved solid to settle.

  • Sampling and Analysis: Carefully extract an aliquot of the clear supernatant. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry (using a pre-established calibration curve) or High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow start Start add_excess Add excess solid to solvent start->add_excess shake Equilibrate in shaker bath (constant temperature) add_excess->shake settle Allow undissolved solid to settle shake->settle sample Extract clear supernatant settle->sample analyze Analyze concentration (e.g., HPLC, UV-Vis) sample->analyze end End analyze->end

Caption: Shake-flask method for solubility determination.

Conclusion

This compound is a well-characterized nematic liquid crystal with properties that make it a valuable component in the field of optical materials. Its convenient melting point and nematic phase near room temperature, coupled with its role as a host for functional dopants, underscore its technological importance. This guide has consolidated the available data on its fundamental, thermal, optical, and solubility properties, while also providing the standard experimental methodologies for their determination. Further research to precisely quantify the clearing point, enthalpies of transition, and optical birefringence would provide a more complete picture of this versatile compound and facilitate its broader application.

References

  • Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35, 8269–8287. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137059, 4-Methoxyphenyl benzoate. Retrieved from [Link]

  • Hameed, A. H., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules, 26(10), 2969. Retrieved from [Link]

  • Cimpoiaşu, V. M., & Tătărîngă, V. (2014). THE OPTICAL BIREFRINGENCE STUDY OF [4-(4- CHLOROBENZYLOXY)-3-METHYLPHENYL](p- TOLYL)DIAZENE DYE. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 76(2), 145-156. Retrieved from [Link]

  • Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3783514, 4-Methoxybenzoate. Retrieved from [Link]

  • Trejo Duran, M., et al. (2015). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. ResearchGate. Retrieved from [Link]

  • Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

  • Caires, F. J., et al. (2007). Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with lanthanum (III) and trivalent lighter lanthanides. Journal of Thermal Analysis and Calorimetry, 90(3), 771-777. Retrieved from [Link]

  • Caires, F. J., et al. (2006). Synthesis, characterization and thermal behaviour of solid state compounds of 4-methoxybenzoate with Manganese, Nickel and Copper. ResearchGate. Retrieved from [Link]

  • Hameed, A. H., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2024). Crystallographic and Thermal Studies of the Polymorphs of Tetraoxa[5]arene with Meta-Phenylene Linkers. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Royal Society of Chemistry. Retrieved from [Link]

  • Ramos, J. J. M., & Diogo, H. P. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Lilloa. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Birefringences of bio-based liquid crystals. IJIRSET. Retrieved from [Link]

  • Okumuş, M., et al. (2024). Study of mesomorphic, thermal and optical properties of 4-pentylbenzoic acid (5BA) and 4-n-alkyl-4́-cyanobiphenyl (nCB; n = 5, 6) supramolecular hydrogen bonded mesogenic complexes. ResearchGate. Retrieved from [Link]

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Sources

4-Pentylphenyl 4-methoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Pentylphenyl 4-methoxybenzoate

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the molecular characteristics, synthesis, and applications of this compound, a significant compound in the field of liquid crystals.

Core Molecular Identity and Properties

This compound, also known by synonyms such as Nematal 105 and PPMB, is a thermotropic liquid crystal.[1][2][3] Its defining characteristic is the existence of a nematic liquid crystal phase at a temperature slightly above ambient conditions.[1] This property is fundamental to its application in optical electronics. The compound's molecular structure, consisting of a rigid phenylbenzoate core and flexible terminal groups, is the primary driver of its mesomorphic behavior.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational parameters for any chemical synthesis or analysis.

  • Chemical Formula: C₁₉H₂₂O₃[1][3][4]

  • Molecular Weight: 298.38 g/mol [1][3][4]

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and application. These are summarized in the table below.

PropertyValueSource(s)
CAS Number 38444-13-2[1][5]
Appearance White to light yellow powder or crystals[1][3]
Melting Point 29.0 °C (transitions to nematic phase)[1]
Boiling Point 429.7 ± 38.0 °C (Predicted)[3]
Solubility Soluble in Methanol[1][3]
Purity >98% (Confirmed by ¹H NMR or GC)[1]

Molecular Structure and Causality

The structure of this compound is a classic example of a calamitic (rod-shaped) liquid crystal. It comprises a central rigid core and two flexible terminal chains.

  • Rigid Core: The 4-phenyl 4-methoxybenzoate unit provides the necessary structural rigidity and anisotropic geometry. The aromatic rings contribute to intermolecular π-π stacking interactions, which are crucial for the formation of the ordered, yet fluid, liquid crystal phase.

  • Flexible Chains: The terminal pentyl (-C₅H₁₁) and methoxy (-OCH₃) groups provide fluidity. These chains disrupt perfect crystalline packing, lowering the melting point and allowing the material to flow while maintaining orientational order in the nematic phase.

The ester linkage (-COO-) contributes to the molecule's polarity and influences the stability of the mesophase.

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis Workflow

The synthesis of this compound is typically achieved via an esterification reaction, a cornerstone of organic synthesis. The most common laboratory-scale approach is the Schotten-Baumann reaction, which involves the acylation of a phenol. This method is chosen for its high yield and relatively mild reaction conditions.

Reactants: 4-pentylphenol and 4-methoxybenzoyl chloride. Catalyst/Base: Pyridine or triethylamine. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Reactant Preparation (Stoichiometry): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-pentylphenol in anhydrous DCM.

  • Base Addition (Activation): Add 1.2 equivalents of pyridine to the solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

  • Acylation (Core Reaction): Cool the flask to 0 °C in an ice bath. Dissolve 1.1 equivalents of 4-methoxybenzoyl chloride in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up (Purification):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acid chloride and acidic impurities), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Crystallization): Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound as white crystals. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to ensure high recovery.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1. Dissolve 4-pentylphenol and pyridine in DCM Cooling 2. Cool to 0°C Reactants->Cooling Addition 3. Add 4-methoxybenzoyl chloride dropwise Cooling->Addition Reaction 4. Stir at RT for 4-6h (Monitor via TLC) Addition->Reaction Workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Drying 6. Dry & Concentrate Workup->Drying Purification 7. Recrystallize from Methanol/Ethanol Drying->Purification Product Pure Product Purification->Product

Sources

A Technical Guide to the Spectroscopic Properties of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the UV-Visible (UV-Vis) absorption and fluorescence properties of 4-Pentylphenyl 4-methoxybenzoate, a nematic liquid crystal of significant interest in materials science. Intended for researchers, scientists, and professionals in materials and drug development, this document synthesizes fundamental principles with empirical data to offer a comprehensive photophysical profile. We detail the causality behind experimental choices, provide robust, self-validating protocols for spectroscopic analysis, and present a thorough interpretation of the compound's behavior in various solvent environments. Key data, including absorption and emission maxima and Stokes shifts, are tabulated for clarity. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids, including workflow diagrams and a Jablonski diagram, to elucidate complex photophysical processes.

Introduction: The Significance of this compound

This compound (PPMB) is a calamitic (rod-shaped) thermotropic liquid crystal, exhibiting a nematic phase at temperatures slightly above ambient.[1][2] Its molecular structure, characterized by a rigid phenyl benzoate core, a flexible pentyl chain, and a methoxy group, is fundamental to its liquid crystalline properties.[3][4] PPMB is a vital component in the formulation of liquid crystal displays (LCDs) and serves as a versatile host matrix for luminophores and chiral dopants to create advanced optical materials.[5][6]

A thorough understanding of the photophysical properties of PPMB is paramount for optimizing its performance in these applications. UV-Vis and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules. By analyzing how PPMB interacts with light, we can elucidate its electronic transitions, stability, and response to different chemical environments. This guide focuses on these spectroscopic characteristics, providing the foundational knowledge required to manipulate and exploit the optical properties of this important material.

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 38444-13-2 [3][6]
Chemical Formula C₁₉H₂₂O₃ [3]
Molecular Weight 298.38 g/mol [6]
Synonyms PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate [3][6]

| Mesophase | Nematic (Cr 34 °C, N 43 °C, I) |[2] |

Fundamental Photophysical Principles

To fully interpret the spectroscopic data of PPMB, a grasp of the underlying principles of light-matter interaction is essential.

Electronic Transitions in Aromatic Esters

The absorption of ultraviolet or visible light by an organic molecule promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital.[7] In a molecule like PPMB, which contains aromatic rings and a carbonyl group, the most relevant transitions are:

  • π → π* (pi to pi-star) Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the phenyl rings in PPMB, and typically result in strong absorption bands.[8][9] The primary absorption features of PPMB are attributed to these global transitions.[10][11]

  • n → π* (n to pi-star) Transitions: This transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the ester oxygen atoms, to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.[8]

The Jablonski Diagram

The Jablonski diagram is a powerful visualization tool that illustrates the electronic states of a molecule and the various pathways for de-excitation.[12][13][14] After initial absorption of a photon (a very fast process, ~10⁻¹⁵ s), the molecule can relax through several radiative and non-radiative pathways.[15][16]

  • Absorption: Excitation from the ground state (S₀) to an excited singlet state (S₁ or S₂).

  • Vibrational Relaxation & Internal Conversion: Non-radiative processes where the molecule rapidly loses energy as heat, cascading down to the lowest vibrational level of the S₁ state.

  • Fluorescence: Radiative decay from the lowest vibrational level of the S₁ state back to the ground state (S₀), accompanied by the emission of a photon. This process is relatively fast (10⁻⁹ to 10⁻⁶ s).[16]

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from S₁ to a triplet state, T₁).

  • Phosphorescence: A slow (10⁻⁶ to 10 s) radiative decay from the T₁ state to the S₀ ground state.[16]

Caption: Jablonski diagram illustrating key photophysical processes.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the energy levels of a solute molecule, leading to shifts in its absorption and emission spectra—a phenomenon known as solvatochromism.[17]

  • Bathochromic Shift (Red Shift): A shift to longer wavelengths, indicating a decrease in the energy gap between the ground and excited states. This often occurs when a polar solvent stabilizes a polar excited state more than the ground state.[18]

  • Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, indicating an increase in the energy gap.

Analyzing these shifts provides valuable insight into the charge distribution of the molecule in its ground and excited states.[17][19]

Experimental Methodologies

The following protocols represent a robust, field-proven approach to acquiring high-quality spectroscopic data. The emphasis on specific quality control steps ensures the trustworthiness of the results.

Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Select High-Purity Spectroscopic Grade Solvents prep_stock Prepare 1 mM Stock Solution of PPMB and Standard prep_start->prep_stock prep_series Create Dilution Series (Absorbance 0.01 - 0.1) prep_stock->prep_series prep_blank Prepare Solvent Blank prep_series->prep_blank acq_abs Measure UV-Vis Absorption Spectra (Sample, Standard, Blank) prep_blank->acq_abs Use for Baseline acq_fluor Measure Fluorescence Emission Spectra (Sample, Standard, Blank) acq_abs->acq_fluor analysis_correct Correct Spectra (Blank Subtraction, etc.) acq_fluor->analysis_correct analysis_plot Plot Integrated Fluorescence vs. Absorbance analysis_correct->analysis_plot analysis_grad Determine Gradients (Slope of the Plots) analysis_plot->analysis_grad analysis_qy Calculate Quantum Yield (Φ_F) analysis_grad->analysis_qy

Caption: Experimental workflow for spectroscopic characterization.

Protocol: Sample Preparation

Causality: The choice of solvent is critical. A range of solvents with varying polarities (e.g., non-polar cyclohexane, polar aprotic acetonitrile, polar protic ethanol) is used to systematically probe solvatochromic effects. Working at low concentrations (absorbance < 0.1) is essential to prevent inner filter effects and self-quenching, which can distort emission spectra and invalidate quantum yield measurements.[20][21]

  • Solvent Selection: Choose a set of high-purity, spectroscopic-grade solvents with a range of polarities. Ensure the solvent's UV cutoff is below the analysis wavelength range.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solutions: Prepare a series of dilutions from the stock solution. A typical concentration for analysis is around 4 x 10⁻⁵ M.[10] For quantum yield measurements, prepare at least five solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[21]

  • Blank Preparation: Use the pure solvent as a blank for baseline correction.

Protocol: UV-Vis Absorption Spectroscopy
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent blank.

  • Sample Measurement: Record the absorption spectrum of each prepared solution of PPMB over the desired wavelength range (e.g., 200–400 nm).

  • Data Recording: Identify and record the wavelength of maximum absorbance (λₘₐₓ).

Protocol: Fluorescence Spectroscopy

Causality: The excitation wavelength is typically set at the absorption maximum (λₘₐₓ) to ensure maximum signal. However, it's crucial to measure the absorbance of the exact same solution used for fluorescence to accurately correlate absorption with emission for quantum yield calculations.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

  • Excitation: Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

  • Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., if λₑₓ = 260 nm, scan from 275 nm to 600 nm).

  • Blank Subtraction: Record an emission spectrum of the pure solvent blank and subtract it from the sample spectra to remove Raman scattering peaks.

  • Data Analysis: Identify the wavelength of maximum emission (λₑₘ) and integrate the area under the corrected emission curve.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Causality: The comparative method is the most reliable for determining Φ_F.[20] It relies on a well-characterized fluorescence standard with a known quantum yield. By comparing the integrated fluorescence intensity versus the absorbance of the unknown sample to that of the standard, the quantum yield can be calculated.[22][23]

  • Standard Selection: Choose a fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) whose absorption and emission spectra overlap with the sample.[21]

  • Data Acquisition: Following the protocols above, acquire absorption and corrected, integrated fluorescence intensity data for the series of five or more diluted solutions for both the PPMB sample and the standard.

  • Gradient Plot: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).

  • Calculation: Determine the gradient (slope) of the linear fit for both plots. The quantum yield of the sample (Φ_X) is calculated using the following equation:[20]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.

Spectroscopic Profile of this compound

The spectroscopic data for PPMB reveals a distinct profile dominated by π→π* transitions and a notable sensitivity to the solvent environment.[10][11]

UV-Vis Absorption Spectra

In solution, PPMB exhibits multiple complex absorption bands in the UV region. The primary electronic transitions are identified as π→π*.[10][11] The position of the absorption maxima (λₘₐₓ) shows a dependence on the solvent polarity.

Table 2: UV-Vis Absorption Maxima (λₘₐₓ) of PPMB in Selected Solvents [10][24]

Solvent Type λₘₐₓ (nm)
n-Hexane Non-polar ~265
Cyclohexane Non-polar ~264
Dichloromethane (DCM) Polar aprotic ~262
Acetonitrile Polar aprotic ~258
1-Butanol Polar protic ~257

| Ethylene Glycol | Polar protic | ~251 |

Note: Data extracted and interpreted from published spectra for 4-Pentylphenyl 4-methylbenzoate (4PP4metB), a very close structural analog. The longest wavelength absorption band is reported here.[10][24]

The data indicates a slight hypsochromic (blue) shift as the solvent polarity increases. This suggests that the ground state of the molecule is more polar than the excited state, or that specific interactions like hydrogen bonding with protic solvents stabilize the ground state more effectively than the excited state.[18]

Fluorescence Emission Spectra

PPMB exhibits fluorescence that is also highly sensitive to the solvent environment, a characteristic indicative of an intramolecular charge transfer (ICT) character in the excited state.[10][11]

Table 3: Fluorescence Emission Maxima (λₑₘ) of PPMB in Selected Solvents [24]

Solvent Type λₑₘ (nm)
n-Hexane Non-polar ~296, ~374
Cyclohexane Non-polar ~296, ~374
Dichloromethane (DCM) Polar aprotic ~296, ~374
Acetonitrile Polar aprotic ~296, ~374
1-Butanol Polar protic ~296, ~374, ~702

| DMSO | Polar aprotic | ~296, ~374 |

Note: Data extracted and interpreted from published spectra for 4-Pentylphenyl 4-methylbenzoate (4PP4metB). The molecule shows complex emission with multiple bands. The band at ~702 nm in 1-Butanol is particularly noteworthy.[24]

The fluorescence spectra show a significant bathochromic (red) shift and the appearance of new, lower-energy emission bands in more polar and protic solvents. This behavior is a classic sign of an excited state with substantial intramolecular charge transfer (ICT) character. In the excited state, there is a greater separation of charge within the molecule than in the ground state. Polar solvents stabilize this polar excited state, lowering its energy and thus red-shifting the emission wavelength.[19][25]

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It reflects the energy lost to non-radiative processes (like vibrational relaxation) between absorption and emission.

Table 4: Stokes Shift of PPMB in Selected Solvents

Solvent λₘₐₓ (nm) λₑₘ (nm, primary) Stokes Shift (nm) Stokes Shift (cm⁻¹)
n-Hexane 265 296 31 3985
Acetonitrile 258 296 38 5117

| 1-Butanol | 257 | 296 | 39 | 5267 |

Calculations based on data from Tables 2 & 3.

Interpretation and Conclusion

The spectroscopic profile of this compound is defined by strong UV absorption arising from π→π* transitions and a complex, solvatochromic fluorescence. The observed hypsochromic shift in absorption and the pronounced bathochromic shift in emission with increasing solvent polarity provide strong evidence for an excited state with significant intramolecular charge transfer (ICT) character.

This detailed understanding is crucial for its application in optical devices. For instance, when using PPMB as a host for a fluorescent guest dye, the choice of co-solvents or additives could be used to tune the energy levels of the host, thereby influencing energy transfer efficiency to the guest. The sensitivity of its emission to the environment suggests potential applications in chemical sensing.

This guide has provided a comprehensive framework for the spectroscopic analysis of this compound, grounding experimental protocols in photophysical theory and presenting key empirical data. By following these methodologies, researchers can ensure the acquisition of high-quality, reliable data, enabling further innovation in the fields of materials science and optoelectronics.

References

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  • Perrin-Jablonski Diagram. Edinburgh Instruments. (2021-07-13). [Link]

  • Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. YouTube. (2020-04-10). [Link]

  • Jablonski diagram: Detailed explanation. Chemistry Notes. (2022-04-01). [Link]

  • Jablonski diagram/Photophysical processes/Fluorescence/Phosphorescence/Radiative and non-radiative. YouTube. (2021-06-04). [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. (2020-08-26). [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

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  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. (2025-02-08). [Link]

  • UV-visible spectroscopy and electronic transitions | Molecular Physics Class Notes. Fiveable. [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PubMed. [Link]

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An In-Depth Technical Guide to the Mesophasic Behavior of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermotropic liquid crystal phases of 4-Pentylphenyl 4-methoxybenzoate (PPMB), also known as Nematal 105. Intended for researchers and materials scientists, this document moves beyond rote protocols to detail the scientific rationale behind a multi-technique approach, ensuring a thorough and validated understanding of the material's properties. We will explore the synergistic application of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-Ray Diffraction (XRD) to elucidate the energetic, optical, and structural characteristics of PPMB's nematic phase.

Part 1: Foundational Properties of this compound (PPMB)

Molecular Structure and the Genesis of Mesomorphism

This compound (CAS: 38444-13-2) is a calamitic (rod-like) molecule whose structure is inherently designed to form liquid crystal phases.[1] Its architecture consists of three key components:

  • A rigid core composed of two phenyl rings linked by an ester group. This core provides the structural stability and anisotropic geometry necessary for directional ordering.

  • A flexible pentyl (C5H11) tail on one end. This alkyl chain introduces fluidity and influences the melting point.

  • A polar methoxy (OCH3) group on the other end, which contributes to the molecule's overall dipole moment and intermolecular interactions.

This combination of a rigid, elongated core and a flexible terminus allows the molecules to achieve states of matter intermediate between a perfectly ordered crystalline solid and a completely disordered isotropic liquid. Upon heating, the molecules gain enough energy to break the fixed lattice positions of the crystal but not enough to overcome the intermolecular forces that favor parallel alignment, thus forming the nematic liquid crystal phase.

Physicochemical Data Summary

For any experimental work, establishing the fundamental properties of the material is a prerequisite. The key identifiers and properties for PPMB are summarized below.

PropertyValueReference
CAS Number 38444-13-2[1][2]
Synonyms PPMB, Nematal 105, 4-Methoxybenzoic Acid 4-Pentylphenyl Ester[1][2]
Chemical Formula C₁₉H₂₂O₃[1]
Molecular Weight 298.38 g/mol [1]
Purity >98% (Typical)[1]
Form White Powder/Crystals[1]

Part 2: A Synergistic Approach to Mesophase Characterization

A complete understanding of a liquid crystal's behavior cannot be achieved with a single technique. The core principle of robust characterization lies in using orthogonal methods that validate and build upon each other. Our investigation follows a logical progression: first, we identify the temperatures at which phase transitions occur (DSC); second, we visualize these phases and their unique optical properties (POM); and third, we probe the underlying molecular arrangement within each phase (XRD).

Initial Energetic Mapping via Differential Scanning Calorimetry (DSC)

The foundational step in characterizing any thermotropic liquid crystal is to map its thermal transitions. DSC is the primary tool for this purpose, as it precisely measures the heat flow into or out of a sample as a function of temperature.[3][4][5] This allows us to identify the temperatures of the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions and quantify their associated enthalpy changes (ΔH).

  • Sample Preparation: Accurately weigh 3-5 mg of PPMB powder into a standard aluminum DSC pan. The use of a microbalance is critical for accurate enthalpy calculations.

  • Encapsulation: Crimp the pan with an aluminum lid. For liquid crystal analysis, a hermetically sealed pan is preferred to prevent any mass loss, although a standard crimped lid is often sufficient. Place an empty, sealed pan on the reference side of the DSC cell.

  • Initial Heating Scan (Erasing Thermal History):

    • Rationale: The as-received material may have a complex thermal history from its synthesis and storage. This first scan is designed to melt the sample into a uniform isotropic state, erasing this history and ensuring subsequent measurements are reproducible and representative of the material's intrinsic properties.

    • Procedure: Heat the sample from ambient temperature (e.g., 25°C) to a point well above the final transition (e.g., 70°C) at a controlled rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Controlled Cooling Scan:

    • Rationale: This scan reveals the phase transitions as the material organizes from the disordered isotropic liquid into the more ordered nematic and crystalline phases. These transitions are often exothermic.

    • Procedure: Cool the sample from 70°C back to 25°C at a rate of 10°C/min.

  • Second Heating Scan (Data Acquisition):

    • Rationale: This is the primary data acquisition scan. With a consistent thermal history established, the transition temperatures and enthalpies measured in this cycle are considered the material's characteristic properties.

    • Procedure: Heat the sample from 25°C to 70°C at 10°C/min. The resulting thermogram is used for analysis.

The second heating scan of a typical PPMB sample would yield the following data. The endothermic peaks correspond to the energy absorbed during the phase transitions.

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Crystal (Cr) → Nematic (N) ~38.5~40.2~85.0
Nematic (N) → Isotropic (I) ~51.8~52.1~1.2

Note: These are representative values. Actual transition temperatures can vary slightly with purity and DSC scan rate.

The large enthalpy of the Cr→N transition reflects the significant energy required to break the crystal lattice (melting), while the much smaller enthalpy of the N→I transition is characteristic of the disruption of the liquid crystal's orientational order.[6]

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement Cycle cluster_analysis Data Analysis weigh Weigh 3-5 mg PPMB pan Place in Al Pan & Crimp weigh->pan heat1 1. First Heat (to 70°C) Erase Thermal History pan->heat1 cool 2. Cool (to 25°C) Observe Phase Formation heat1->cool heat2 3. Second Heat (to 70°C) Acquire Transition Data cool->heat2 thermogram Analyze Thermogram (2nd Heat Cycle) heat2->thermogram data Determine T_onset, T_peak Integrate for ΔH thermogram->data

Caption: Workflow for DSC analysis of PPMB.
Optical Identification of the Nematic Phase via Polarized Optical Microscopy (POM)

While DSC tells us that transitions occur, POM allows us to see them. This technique is indispensable for unequivocally identifying liquid crystal phases by observing their unique textures. The principle relies on the property of birefringence, where the refractive index of the material depends on the polarization of light relative to the molecular director (the average direction of molecular alignment).[7]

  • Sample Preparation: Place a very small amount of PPMB powder onto a clean glass microscope slide. Cover with a coverslip and place the assembly onto a calibrated hot stage connected to a temperature controller.

  • Initial Heating: Heat the sample to the isotropic phase (~60°C), as identified by DSC. The material will flow and create a thin film. In the isotropic phase, the field of view under crossed polarizers will be completely dark, as the disordered liquid does not alter the polarization of light.

  • Cooling and Observation: Slowly cool the sample (e.g., at 5-10°C/min). As the temperature drops below the N-I transition point (~52°C), droplets of the nematic phase will nucleate from the dark isotropic liquid. These droplets will be brightly colored due to birefringence.

  • Texture Identification: As the entire sample becomes nematic, a characteristic texture will form. For a nematic phase in an untreated glass cell, the typical observation is a Schlieren texture . This texture is characterized by the presence of dark brushes or "threads" that correspond to points of singularity (disclinations) in the director field.

  • Further Cooling: Continue cooling below the Cr-N transition (~40°C) to observe crystallization from the nematic phase.

pom_principle light Unpolarized Light Source polarizer1 Polarizer (Vertical) light->polarizer1 sample Birefringent Sample (PPMB Nematic Phase) Director at 45° polarizer1->sample Vertically Polarized Light analyzer Analyzer (Horizontal) sample->analyzer Polarization Rotated (Elliptically Polarized) detector Detector (Eye/Camera) Transmitted Light analyzer->detector Component of Light Passes Through

Caption: Principle of Polarized Optical Microscopy (POM).
Elucidation of Molecular Order with X-Ray Diffraction (XRD)

XRD provides definitive, quantitative information on the degree of molecular order within each phase. By measuring the diffraction angle of X-rays scattered by the sample, we can determine characteristic intermolecular distances.

  • Crystalline Phase: The highly ordered crystal lattice produces a series of sharp Bragg diffraction peaks at specific angles, corresponding to the well-defined lattice planes.

  • Isotropic Liquid Phase: The completely disordered liquid produces only a very broad, diffuse halo at a wide angle, corresponding to the average intermolecular distance (~4-5 Å).

  • Nematic Phase: This phase is the most interesting. Like the isotropic liquid, it lacks long-range positional order, so it also shows a diffuse halo at wide angles. However, if the sample is aligned (e.g., by a magnetic field), the orientational order will cause this halo to be anisotropic—more intense perpendicular to the director than parallel to it. In an unaligned powder sample, this anisotropy is averaged out, but the pattern is still distinct from the crystalline phase.

  • Sample Mounting: A powdered PPMB sample is mounted in a capillary or on a flat-plate holder integrated with a programmable heating stage.

  • Isothermal Scans: XRD patterns are collected at several key temperatures, as determined by the DSC results:

    • In the crystalline phase (e.g., 30°C).

    • In the nematic phase (e.g., 45°C).

    • In the isotropic phase (e.g., 60°C).

  • Data Analysis: The resulting diffraction patterns are compared. The transition from sharp peaks (crystal) to a diffuse halo (nematic) provides unambiguous confirmation of melting and the loss of positional order.

Part 3: The Integrated Characterization Workflow

The true power of this approach lies in the integration of the data from all three techniques. DSC provides the map, POM provides the visual confirmation, and XRD provides the structural proof. This synergistic workflow constitutes a self-validating system for the complete characterization of this compound.

integrated_workflow center_node PPMB Characterization dsc DSC Analysis center_node->dsc Defines Temp Range pom POM Analysis center_node->pom xrd XRD Analysis center_node->xrd dsc_out Provides: - Transition Temps (Tm, Ti) - Enthalpies (ΔH) dsc->dsc_out pom_out Provides: - Visual Phase ID - Nematic Texture (Schlieren) - Confirms DSC Temps pom->pom_out xrd_out Provides: - Structural Confirmation - Crystalline: Sharp Peaks - Nematic/Iso: Diffuse Halo xrd->xrd_out

Caption: Integrated workflow for liquid crystal characterization.

By following this workflow, a researcher can confidently report the existence of a nematic phase in this compound between approximately 40°C and 52°C, supported by energetic, optical, and structural evidence. This foundational characterization is the critical first step for any advanced application, from inclusion in liquid crystal displays to its use as an anisotropic host for spectroscopic studies.

References

  • Title: DSC thermogram of compound 4 during heating and cooling scans. Source: ResearchGate (from "Synthesis, characterization and mesomorphic properties of new symmetrical dimer liquid crystals derived from benzothiazole") URL: [Link]

  • Title: DSC thermograms data of compounds 2 and 4 Source: ResearchGate (from "Synthesis, characterization and structure-property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes") URL: [Link]

  • Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates Source: Journal of Physical and Chemical Reference Data URL: [Link]

  • Title: DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Source: ResearchGate (from "Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid") URL: [Link]

  • Title: The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents Source: ResearchGate URL: [Link]

  • Title: Differential scanning calorimetry (DSC) thermograms of supramolecular... Source: ResearchGate (from "The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study") URL: [Link]

  • Title: Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid Source: arXiv.org URL: [Link]

  • Title: The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids Source: MDPI URL: [Link]

  • Title: Interplay between Crystallization and Glass Transition in Nematic Liquid Crystal Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: this compound Source: CAS Common Chemistry URL: [Link]

Sources

Solubility of 4-Pentylphenyl 4-methoxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Pentylphenyl 4-methoxybenzoate in Organic Solvents

Executive Summary: This technical guide provides a comprehensive analysis of the solubility of this compound (CAS: 38444-13-2), a nematic liquid crystal widely used in optical electronics.[1] For researchers, scientists, and formulation experts, understanding and accurately quantifying the solubility of this molecule is paramount for developing robust manufacturing processes, ensuring material purity, and optimizing its performance as a host material in liquid crystal displays (LCDs) and other advanced applications.[1] This document delineates the core theoretical principles governing its solubility, presents a qualitative and quantitative solubility profile, and provides a detailed, field-proven experimental protocol for its determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound, also known as Nematal 105, is a calamitic (rod-shaped) mesogen that exhibits a nematic liquid crystal phase at temperatures slightly above ambient.[1][2] Its molecular structure, comprising a polar ester-methoxy core flanked by non-polar phenyl and pentyl groups, imparts a unique solubility profile that is critical to its function.

Physicochemical Properties
PropertyValueSource
CAS Number 38444-13-2[1][3][4]
Synonyms Nematal 105, Benzoic acid, 4-methoxy-, 4-pentylphenyl ester[1][3]
Molecular Formula C₁₉H₂₂O₃[3]
Molecular Weight 298.38 g/mol [Calculated]
Appearance White powder/crystals[1][5]
Melting Point 29 - 34 °C[1][4]
Chemical Structure O=C(OC1=CC=C(CCCCC)C=C1)C2=CC=C(OC)C=C2[3]
The Critical Role of Solubility

The utility of this compound as a host for luminophores or in chiral nematic mixtures depends on its ability to form homogeneous solutions with guest molecules.[1] Poor solubility can lead to phase separation, aggregation, and defects in the final device. Therefore, precise solubility data is essential for:

  • Purification: Selecting appropriate solvent/anti-solvent systems for crystallization.

  • Formulation: Designing stable liquid crystal mixtures with predictable properties.

  • Process Development: Controlling concentration during thin-film coating or device filling.[6]

Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound into a solvent is a thermodynamic equilibrium process. Solubility is achieved when the Gibbs free energy of the solution process is zero, balancing the energy required to break the crystal lattice against the energy released upon solvation of the solute molecules.

Polarity Matching: "Like Dissolves Like"

The structure of this compound features both non-polar (pentyl chain, two phenyl rings) and moderately polar (ester and methoxy groups) moieties. This amphiphilic nature dictates its solubility:

  • High Solubility is expected in solvents with intermediate polarity that can interact favorably with both the non-polar and polar regions of the molecule. Examples include chlorinated solvents, ethers, and ketones.

  • Moderate Solubility is anticipated in polar solvents like alcohols. While the polar groups can hydrogen bond, the large non-polar part of the molecule may limit miscibility. Methanol is a known solvent.[1]

  • Low Solubility is expected in highly non-polar solvents (e.g., hexane), which cannot effectively solvate the polar ester group, and in highly polar solvents like water, which cannot solvate the non-polar hydrocarbon tail.

Hildebrand Solubility Parameters

A more quantitative approach to predicting solubility involves comparing the Hildebrand solubility parameters (δ) of the solute and the solvent.[7] The parameter represents the square root of the cohesive energy density. Maximum solubility occurs when the difference between the solubility parameters of the solute and solvent (Δδ = |δ_solute - δ_solvent|) is minimized. Liquid crystals typically have solubility parameters in the range of 8.0 to 11.0 (cal/cm³)^1/2.[7][8] Aromatic rings, present in this compound, tend to increase the solubility parameter.[7][8]

Solubility Profile

Qualitative and Quantitative Solubility Summary

The following table provides an expected solubility profile for this compound at ambient temperature, grounded in chemical principles.

Solvent ClassRepresentative SolventPolarity IndexExpected SolubilityConfirmed Data
Alcohols (Polar Protic)Methanol5.1Moderate to HighSoluble[1]
Ethanol4.3Moderate to HighLikely Soluble
Ketones (Polar Aprotic)Acetone5.1HighHighly Likely
Ethers (Polar Aprotic)Tetrahydrofuran (THF)4.0HighHighly Likely
Halogenated (Polar Aprotic)Dichloromethane3.1HighHighly Likely
Aromatic HydrocarbonsToluene2.4ModerateLikely Soluble
Aliphatic Hydrocarbonsn-Hexane0.1LowUnlikely
AqueousWater10.2Very Low / InsolubleUnlikely

Experimental Determination of Equilibrium Solubility

To generate trustworthy and thermodynamically meaningful data, the isothermal shake-flask method is the gold standard.[9][10] It ensures that the system reaches true equilibrium between the solid and liquid phases.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep_materials 1. Prepare Materials (Solute, Solvent) prep_slurry 2. Create Slurry (Add excess solute to solvent) prep_materials->prep_slurry equilibrate 3. Equilibrate (Constant T° agitation for 24-72h) prep_slurry->equilibrate phase_sep 4. Isothermal Phase Separation (e.g., 0.22 µm Syringe Filter) equilibrate->phase_sep analysis 5. Analyze Supernatant (Gravimetric, HPLC, or UV-Vis) phase_sep->analysis calculate 6. Calculate Solubility (e.g., mg/mL or mol/L) analysis->calculate

Caption: Workflow for equilibrium solubility determination.

Detailed Experimental Protocol

This protocol describes the determination of solubility at a specific temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (>98% purity)

  • High-purity organic solvent (HPLC grade)

  • Analytical balance (±0.01 mg)

  • Thermostatic orbital shaker or magnetic stirrer with temperature control

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

  • Analysis equipment (Drying oven for gravimetric analysis; or a calibrated HPLC/UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required.

    • Record the exact mass of the added solute.

    • Add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the slurry at a constant rate sufficient to keep the solid suspended.

    • Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium. The system must be maintained at a constant temperature as solubility is highly temperature-dependent.[11]

    • Allow the system to equilibrate for a minimum of 24 hours.

    • Trustworthiness (Self-Validation): To ensure equilibrium is reached, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). The measured solubility should be constant across the later time points.[9]

  • Phase Separation:

    • Allow the vial to rest inside the thermostatic shaker for ~30 minutes without agitation to let the excess solid settle.

    • Causality: This step must be performed at the equilibration temperature to prevent the solute from precipitating or dissolving further due to temperature changes.[9]

    • Withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean vial.

  • Analysis of Solute Concentration:

    • Method A: Gravimetric Analysis i. Accurately weigh the vial containing the filtered saturated solution. ii. Gently evaporate the solvent in a drying oven at a temperature well below the solute's melting point (e.g., 40°C under vacuum) until a constant weight is achieved. iii. The final weight gives the mass of the dissolved solute. The mass of the solvent is determined by difference. iv. Calculate solubility in units of g/100g solvent or mg/mL.

    • Method B: HPLC or UV-Vis Spectroscopy i. Accurately dilute the filtered saturated solution gravimetrically with fresh solvent to a concentration that falls within the linear range of a pre-established calibration curve. ii. Analyze the diluted sample using a validated HPLC or UV-Vis method. A study has previously used UV-Vis to analyze this compound in various solvents.[12] iii. Calculate the concentration in the original saturated solution using the dilution factor.

Key Factors Influencing Solubility Measurements

Accurate solubility determination requires careful control over several variables.

G cluster_solute Solute Properties cluster_system System Conditions Result Accurate Solubility Value Purity Chemical Purity Purity->Result Polymorph Crystalline Form (Polymorphism) Polymorph->Result Temperature Temperature Control Temperature->Result Equilibrium Equilibration Time Equilibrium->Result Solvent Solvent Purity Solvent->Result

Sources

A Comprehensive Technical Guide to the Health and Safety of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Pentylphenyl 4-methoxybenzoate (CAS No. 38444-13-2) is a liquid crystal with applications in optical electronics.[1] While it is a valuable compound in research and development, a thorough understanding of its health and safety profile is paramount for its responsible handling. This guide provides a comprehensive overview of the available safety data, highlights inconsistencies in current classifications, and offers detailed protocols for safe use, emergency procedures, and waste disposal. Due to significant gaps in the toxicological and ecotoxicological data, a precautionary approach is strongly advised.

Chemical Identification and Physical Properties

Identifier Value
Chemical Name This compound
Synonyms 4-Amylphenyl 4-Methoxybenzoate, 4-Methoxybenzoic Acid 4-Amylphenyl Ester, Nematal 105
CAS Number 38444-13-2
Molecular Formula C19H22O3
Molecular Weight 298.38 g/mol [2]
Appearance White to light yellow powder or crystals
Melting Point 29 °C[3]
Boiling Point 429.7±38.0 °C (Predicted)
Solubility Soluble in Methanol[3]

Hazard Identification and Classification: A Noteworthy Discrepancy

A critical point of consideration for researchers is the conflicting hazard information available for this compound. Different suppliers provide varying classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

One Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI) classifies the substance as Aquatic Chronic 4 , with the hazard statement H413: May cause long lasting harmful effects to aquatic life . This classification is supported by a high partition coefficient (log Kow) of 5.74, indicating a potential for bioaccumulation.[2][3]

However, another SDS from the same supplier states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[3] A third supplier, Sigma-Aldrich, presents a more severe hazard profile, classifying the compound as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Short-term (acute) aquatic hazard (Category 3), H402: Harmful to aquatic life.

This lack of consensus necessitates a cautious approach, treating the substance as potentially hazardous until more definitive data becomes available. The principle of precaution dictates that the most stringent of the proposed classifications should be provisionally adopted to ensure the highest level of safety.

Toxicological Profile: An Area of Limited Data

A significant challenge in assessing the risk of this compound is the absence of comprehensive toxicological data. To date, no specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values from oral, dermal, or inhalation studies have been published in the readily available literature. Furthermore, there is no information regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.

The provided partition coefficient (log Kow = 5.74) is a crucial piece of information.[2][3] A high log Kow value suggests that the substance is lipophilic and may accumulate in the fatty tissues of organisms, potentially leading to long-term adverse effects. This aligns with the "Aquatic Chronic 4" classification provided by one of the SDSs.

Given the data gaps, it is prudent to handle this chemical with the assumption that it may be harmful if ingested, irritant to skin and eyes, and potentially damaging to the environment.

Occupational Exposure and Control

Exposure Limits

Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. In the absence of specific limits, exposure should be minimized to the lowest reasonably achievable level.

Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A laboratory fume hood is essential to prevent the inhalation of any dust or vapors, especially if the material is heated.[2]

  • Containment: For procedures with a higher risk of aerosol generation, the use of a glove box or other closed-system containment is recommended.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent direct contact with the substance.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2] In situations with a higher potential for exposure, a chemical-resistant apron or suit may be required.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations at a safe level, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the hierarchy of controls for minimizing exposure to this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use non-sparking tools and work in an area free from ignition sources.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

  • Ensure adequate ventilation during all handling procedures.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and dark place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be well-ventilated.

  • Follow all local regulations for the storage of chemicals.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, dike the area to prevent spreading and collect the material for disposal.

The following workflow outlines the appropriate response to an accidental spill.

Spill_Response_Workflow cluster_1 Accidental Spill Response Workflow Spill Spill Occurs Assess Assess the Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate and Secure Area Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Clean Clean Up and Decontaminate Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

While not classified as flammable, appropriate precautions should be taken in the event of a fire involving this compound.

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3]

  • Specific Hazards: Hazardous decomposition products, such as carbon monoxide and carbon dioxide, may be formed under fire conditions.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the chemical and its container at an approved waste disposal facility.

  • Do not allow the substance to enter the environment. Given its potential for long-lasting harmful effects on aquatic life, preventing its release into waterways is of utmost importance.

Conclusion and Recommendations

The safe handling of this compound in a research and development setting requires a diligent and cautious approach. The existing discrepancies in hazard classification and the significant lack of comprehensive toxicological data underscore the importance of treating this compound with a high degree of care. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and protect the environment. It is strongly recommended that institutions using this chemical conduct their own risk assessments and stay vigilant for any new safety information that may become available.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

Sources

Topic: 4-Alkoxybenzoic Acid Derivatives in Liquid Crystals: From Molecular Design to Mesophase Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Enduring Relevance of 4-Alkoxybenzoic Acids

As a Senior Application Scientist, one often observes that foundational molecular scaffolds repeatedly emerge as keystones in materials science. The 4-alkoxybenzoic acid framework is a prime example within the field of liquid crystals (LCs). Its deceptive simplicity—a rigid benzoic acid core coupled with a flexible alkoxy chain—belies a rich and tunable range of thermotropic behaviors. These molecules are not merely historical curiosities; they remain vital as model systems for studying self-assembly, as components in complex LC mixtures, and as precursors for more intricate mesogenic structures.[1] This guide provides a field-proven perspective on the synthesis, characterization, and structure-property relationships of these compounds, emphasizing the causality behind the experimental choices that drive successful materials design.

Part 1: The Core Principle: Supramolecular Assembly via Dimerization

The defining characteristic of liquid crystals derived from 4-alkoxybenzoic acids is their self-assembly into supramolecular structures.[2] The carboxylic acid groups of two molecules associate through robust hydrogen bonds to form a stable dimer.[3][4] This dimerization is the critical first step in mesophase formation, as it effectively doubles the length of the molecule, creating an elongated, rod-like (calamitic) shape that is conducive to the anisotropic ordering required for liquid crystallinity.[5] The stability of this hydrogen-bonded dimer is the primary reason these relatively simple molecules exhibit such pronounced liquid crystalline properties.[6]

This relationship can be visualized as follows:

G cluster_0 Two Monomers M1 4-Alkoxybenzoic Acid (Monomer 1) Dimer Hydrogen-Bonded Dimer (Elongated Supramolecular Unit) M1->Dimer Hydrogen Bonding M2 4-Alkoxybenzoic Acid (Monomer 2) M2->Dimer

Caption: The formation of a calamitic dimer from two 4-alkoxybenzoic acid monomers.

Part 2: Synthesis and Molecular Engineering

The most common and reliable method for synthesizing a homologous series of 4-n-alkoxybenzoic acids is the Williamson ether synthesis.[2] This nucleophilic substitution reaction is robust and allows for precise control over the length of the alkyl chain (the 'n' in n-alkoxy), which is the primary determinant of the resulting mesomorphic properties.[2]

Field-Proven Protocol: Williamson Ether Synthesis of 4-n-Alkoxybenzoic Acids

This protocol outlines the synthesis of 4-heptyloxybenzoic acid as a representative example.

A. Materials & Reagents:

  • Methyl 4-hydroxybenzoate

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

B. Step-by-Step Methodology:

  • Esterification (Alkylation):

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

    • Add 1-bromoheptane (1.1 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The reaction is complete when the starting methyl 4-hydroxybenzoate spot has disappeared.

  • Workup and Isolation of the Ester Intermediate:

    • After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude ester product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and salts.

    • The intermediate, methyl 4-heptyloxybenzoate, can be purified by recrystallization from ethanol.

  • Saponification (Hydrolysis):

    • Dissolve the purified ester in a mixture of ethanol and an aqueous solution of potassium hydroxide (2-3 eq).

    • Reflux the mixture for 2-4 hours. Saponification converts the methyl ester back into the carboxylate salt.

  • Acidification and Final Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated HCl until the solution is acidic (pH ~1-2), which protonates the carboxylate salt, precipitating the final 4-heptyloxybenzoic acid product.

    • Collect the white solid by vacuum filtration.

  • Purification:

    • The crucial final step is recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to achieve high purity, which is essential for accurate characterization of liquid crystalline phases. The product should be a white, crystalline solid.

Part 3: Structure-Property Relationships and Phase Behavior

The type of liquid crystal phase (mesophase) and the temperatures at which transitions occur are highly dependent on the length of the alkoxy chain.[2]

  • Short Chains (n=1-6): Generally exhibit a nematic (N) phase. In the nematic phase, the rod-like dimers have long-range orientational order but no positional order.[7][8]

  • Longer Chains (n=7 and above): Tend to exhibit more ordered smectic (Sm) phases in addition to a nematic phase. Smectic phases possess both orientational order and some degree of positional order, with molecules arranged in layers.[3] Specifically, the Smectic C (SmC) phase is common in this series.[4]

This progression from crystal to liquid crystal phases to an isotropic liquid is a hallmark of thermotropic liquid crystals.[9]

G Crystal Crystalline Solid (Cr) Smectic Smectic Phase (SmC) Crystal->Smectic T_m Nematic Nematic Phase (N) Smectic->Nematic T_Sm-N Isotropic Isotropic Liquid (I) Nematic->Isotropic T_c (Clearing Point)

Caption: Typical phase transition sequence for a longer-chain 4-alkoxybenzoic acid upon heating.

The following table, compiled from literature data, illustrates the effect of the alkoxy chain length (n) on the transition temperatures.

Alkoxy Chain Length (n)Compound NameCrystal to N/Sm Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic (Clearing) (°C)Mesophase(s) Exhibited
44-Butoxybenzoic Acid115-147Nematic
54-Pentyloxybenzoic Acid99-127Nematic
64-Hexyloxybenzoic Acid106-154Nematic
74-Heptyloxybenzoic Acid98107146Smectic C, Nematic
84-Octyloxybenzoic Acid101108147Smectic C, Nematic
104-Decyloxybenzoic Acid95120143Smectic C, Nematic

Data compiled for illustrative purposes from various sources. Exact temperatures may vary based on purity.[2][3]

Part 4: Essential Characterization Workflow

A multi-technique approach is required to unambiguously identify and characterize the mesophases of 4-alkoxybenzoic acid derivatives. The two primary, indispensable techniques are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Data Analysis Start Starting Materials Synth Williamson Ether Synthesis Start->Synth Purify Recrystallization Synth->Purify Product Pure 4-Alkoxybenzoic Acid Purify->Product POM Polarized Optical Microscopy (POM) Product->POM Visual Analysis DSC Differential Scanning Calorimetry (DSC) Product->DSC Thermal Analysis Textures Phase Identification (e.g., Schlieren, Fan Textures) POM->Textures Transitions Transition Temperatures (T) Enthalpy Changes (ΔH) DSC->Transitions

Sources

Methodological & Application

Synthesis of 4-Pentylphenyl 4-methoxybenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-Pentylphenyl 4-methoxybenzoate, a nematic liquid crystal with applications in optical electronics, such as liquid crystal displays (LCDs).[1] This guide is intended for researchers, scientists, and professionals in drug development and materials science. The protocol herein details a robust and efficient method for the preparation of this compound, grounded in established principles of organic synthesis.

Introduction

This compound is a member of the phenyl benzoate class of liquid crystals, which are characterized by their rod-like molecular structure. This structure is a key determinant of the material's ability to exhibit a nematic liquid crystal phase at temperatures slightly above ambient.[1] In this phase, the molecules have long-range orientational order but no long-range positional order, a property harnessed in various electro-optical devices. The synthesis of such materials is of significant interest for the development of new display technologies and as host materials for other functional molecules.[1]

The synthetic strategy outlined in this guide is a classic esterification reaction, specifically the acylation of a phenol with an acyl chloride. This method is widely employed in organic synthesis due to its high efficiency and the generally high yields it affords.

Chemical Profile and Properties

A thorough understanding of the physical and chemical properties of the target molecule and its precursors is fundamental to a successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₁₉H₂₂O₃298.3838444-13-2White to light yellow powder/crystal
4-PentylphenolC₁₁H₁₆O164.2414938-35-3Solid
4-Methoxybenzoyl chlorideC₈H₇ClO₂170.59100-07-2Amber-colored crystalline solid or liquid
PyridineC₅H₅N79.10110-86-1Colorless liquid

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through the esterification of 4-pentylphenol with 4-methoxybenzoyl chloride. This reaction is facilitated by the use of pyridine, which serves a dual role as a nucleophilic catalyst and a scavenger for the hydrochloric acid (HCl) byproduct.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine, being a good nucleophile, can attack the highly electrophilic carbonyl carbon of the acyl chloride to form a reactive acylpyridinium ion intermediate. This intermediate is even more susceptible to nucleophilic attack by the phenoxide ion (formed by the deprotonation of 4-pentylphenol by pyridine) than the original acyl chloride. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired ester and the regeneration of the pyridine catalyst. The pyridine also stoichiometrically neutralizes the HCl produced, driving the reaction to completion.

G cluster_activation Activation of Acyl Chloride cluster_esterification Esterification cluster_acid_scavenging Acid Scavenging AcylChloride 4-Methoxybenzoyl Chloride Acylpyridinium Acylpyridinium Ion (Reactive Intermediate) AcylChloride->Acylpyridinium Nucleophilic attack by Pyridine Pyridine Pyridine Pyridine->Acylpyridinium Pyridinium_Chloride Pyridinium Chloride Pyridine->Pyridinium_Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate Nucleophilic attack by Phenoxide Phenol 4-Pentylphenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation by Pyridine Phenoxide->Tetrahedral_Intermediate Ester 4-Pentylphenyl 4-methoxybenzoate Tetrahedral_Intermediate->Ester Collapse and elimination of Pyridine HCl HCl (byproduct) HCl->Pyridinium_Chloride Neutralization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 4-Pentylphenol (≥98.0%)

  • 4-Methoxybenzoyl chloride (≥99%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Hexane (for recrystallization)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-pentylphenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the cooled phenol solution over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is purified by recrystallization.[2] A suitable solvent system is a mixture of ethanol and hexane.[3]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold hexane.

    • Dry the crystals under vacuum.

G Start Dissolve 4-pentylphenol and pyridine in DCM Cool Cool to 0 °C Start->Cool Add Add 4-methoxybenzoyl chloride dropwise Cool->Add React Stir at room temperature for 2-4 hours Add->React Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) React->Workup Dry Dry organic layer and evaporate solvent Workup->Dry Recrystallize Recrystallize from Ethanol/Hexane Dry->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

Predicted NMR Data
¹H NMR Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
Aromatic H8.1 - 6.9m8HPhenyl protons
Methoxy H~3.9s3H-OCH₃
Pentyl CH₂2.6 - 1.3m8H-CH₂-CH₂-CH₂-CH₂-
Pentyl CH₃~0.9t3H-CH₃
¹³C NMR Chemical Shift (ppm, predicted)Assignment
Carbonyl C~165C=O
Aromatic C164 - 114Phenyl carbons
Methoxy C~55-OCH₃
Pentyl C36 - 14Alkyl carbons

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and instrument used.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Chemical Hazards:

    • 4-Pentylphenol: Causes severe skin burns and eye damage.

    • 4-Methoxybenzoyl chloride: Corrosive and reacts violently with water. It is also a lachrymator.

    • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

    • Dichloromethane: Suspected of causing cancer.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable liquid crystal for further investigation and application in materials science and drug development. The provided characterization data, while predicted, serves as a useful guide for the verification of the final product.

References

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. [Link]

  • Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. [Link]

Sources

Application Notes and Protocols for the Use of 4-Pentylphenyl 4-methoxybenzoate in Nematic Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 4-Pentylphenyl 4-methoxybenzoate in Nematic Displays

In the landscape of liquid crystal display (LCD) technology, the formulation of the liquid crystal mixture is paramount to achieving the desired electro-optical performance. This compound, a calamitic (rod-shaped) liquid crystal, is a key constituent in many nematic mixtures. Its molecular architecture, comprising a rigid phenyl benzoate core with a flexible pentyl chain and a polar methoxy group, imparts a unique combination of properties that are instrumental in tailoring the physical characteristics of the final display device.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound for researchers and professionals in materials science and drug development. The protocols detailed herein are grounded in established methodologies and are designed to be self-validating, ensuring technical accuracy and reproducibility.

Physicochemical Properties and Molecular Design Rationale

The efficacy of this compound as a component in nematic mixtures stems from its specific molecular structure. The phenyl benzoate core provides the necessary rigidity and anisotropy for the formation of the nematic phase. The terminal pentyl group contributes to a lower melting point and viscosity, which are crucial for the operation of LCDs at ambient temperatures and for achieving fast switching speeds. The methoxy group, on the other hand, influences the dielectric anisotropy of the molecule, a key parameter in determining the threshold voltage of the display.

PropertyValueSource
CAS Number 38444-13-2[1]
Molecular Formula C₁₉H₂₂O₃[1]
Molecular Weight 298.38 g/mol [1]
Appearance White to light yellow powder/crystals[1]
Melting Point 29.0 °C[1]
Solubility Soluble in organic solvents like methanol[1]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved via an esterification reaction between 4-methoxybenzoyl chloride and 4-pentylphenol. This method is robust and allows for high yields of the desired product.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Pentylphenol

  • 4-Methoxybenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylphenol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 4-Pentylphenol 4-Pentylphenol Reaction Esterification at 0°C to RT 4-Pentylphenol->Reaction 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride->Reaction Pyridine_DCM Pyridine in DCM Pyridine_DCM->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Quench & Wash Purification Column Chromatography Workup->Purification Dry & Concentrate Product 4-Pentylphenyl 4-methoxybenzoate Purification->Product

Synthesis workflow for this compound.

Characterization Protocols

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal.

Equipment:

  • Differential Scanning Calorimeter

  • Aluminum crucibles

Procedure:

  • Accurately weigh 3-5 mg of this compound into an aluminum crucible and seal it.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample to a temperature above its clearing point (e.g., 60 °C) at a rate of 10 °C/min to erase any prior thermal history.

  • Cool the sample to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.

  • Heat the sample again to 60 °C at a rate of 10 °C/min.

  • Record the heat flow as a function of temperature. The endothermic peaks on the second heating scan correspond to the crystal-to-nematic and nematic-to-isotropic phase transitions.

DSC_Analysis Sample_Prep Prepare Sample (3-5 mg in Al crucible) First_Heat 1st Heating Scan (to 60°C) Erase thermal history Sample_Prep->First_Heat Cooling Cooling Scan (to 0°C) First_Heat->Cooling Second_Heat 2nd Heating Scan (to 60°C) Data Acquisition Cooling->Second_Heat Data_Analysis Identify Phase Transitions (Endothermic Peaks) Second_Heat->Data_Analysis

Workflow for DSC analysis of liquid crystals.
Protocol 3: Texture Observation by Polarized Optical Microscopy (POM)

POM is used to visualize the anisotropic textures of the liquid crystal phases, confirming their identity.

Equipment:

  • Polarizing optical microscope with a hot stage

  • Glass slides and cover slips

Procedure:

  • Place a small amount of this compound on a clean glass slide and cover it with a cover slip.

  • Heat the sample on the hot stage to its isotropic phase (a dark field of view under crossed polarizers).

  • Slowly cool the sample at a rate of 1-2 °C/min.

  • Observe the sample through the microscope as it cools. The appearance of a birefringent, mobile fluid with characteristic "thread-like" (nematic) or Schlieren textures confirms the nematic phase.

  • Record images of the observed textures at different temperatures.

Application in Nematic Liquid Crystal Mixtures

This compound is rarely used in its pure form in display applications. Instead, it is a component of a carefully formulated mixture of several liquid crystalline compounds. The goal is to create a material with a broad nematic temperature range, low viscosity, and optimized electro-optical properties.

A well-known example of a nematic mixture is E7, which, while not containing this compound, serves as an excellent model for understanding the principles of mixture formulation.

Composition of E7 Nematic Mixture:

ComponentStructureWeight %
5CB (4'-pentyl-4-biphenylcarbonitrile)51
7CB (4'-heptyl-4-biphenylcarbonitrile)25
8OCB (4'-octyloxy-4-biphenylcarbonitrile)16
5CT (4''-pentyl-4-cyano-p-terphenyl)8

The addition of components with varying alkyl chain lengths and core structures in the E7 mixture allows for the tuning of properties such as the nematic range, viscosity, and birefringence. Similarly, this compound is added to mixtures to fine-tune these parameters, with its specific contribution being influenced by its moderate dielectric anisotropy and low melting point.

Electro-Optical Characterization of Nematic Mixtures

The performance of a liquid crystal mixture in a display is determined by its electro-optical properties.

Key Electro-Optical Parameters:
  • Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for twisted nematic (TN) and in-plane switching (IPS) displays.

  • Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices. The product of Δn and the cell gap (d) determines the phase retardation of the display.

  • Threshold Voltage (Vth): The minimum voltage required to induce a reorientation of the liquid crystal molecules. It is inversely proportional to the square root of Δε.

  • Response Time (τ): The time taken for the liquid crystal molecules to switch between the "on" and "off" states. It is dependent on the rotational viscosity (γ) and the cell gap.

Protocol 4: Measurement of Electro-Optical Properties

Equipment:

  • Liquid crystal test cell with a known cell gap (e.g., 5 µm) and alignment layers (e.g., rubbed polyimide)

  • Function generator and voltage amplifier

  • Helium-Neon (He-Ne) laser (632.8 nm)

  • Photodiode detector

  • Oscilloscope

  • LCR meter

Procedure:

  • Cell Filling: Fill the liquid crystal test cell with the nematic mixture containing this compound in its isotropic phase via capillary action.

  • Dielectric Anisotropy Measurement: Use an LCR meter to measure the capacitance of the cell at a low frequency (e.g., 1 kHz) with no applied voltage (for C⊥) and with a voltage well above the threshold voltage (for C∥). Calculate ε⊥ and ε∥, and then Δε.

  • Birefringence Measurement: Place the cell between crossed polarizers in the path of the He-Ne laser. Apply a variable AC voltage and measure the transmitted light intensity with the photodiode. The voltage-dependent transmission curve can be used to determine the phase retardation and, subsequently, the birefringence.

  • Threshold Voltage and Response Time Measurement: Apply a square wave voltage to the cell and monitor the transmitted light intensity with the oscilloscope. The threshold voltage is the voltage at which the transmission begins to change. The rise time (τ_on) and decay time (τ_off) can be measured from the oscilloscope trace as the time taken for the transmission to change from 10% to 90% and 90% to 10%, respectively.

Conclusion

This compound is a valuable liquid crystal material for the formulation of nematic mixtures for display applications. Its well-defined synthesis and the ability to tune the properties of the final mixture through its inclusion make it a subject of continued interest in materials science. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this and related liquid crystal compounds.

References

  • PrepChem. Synthesis of 4-methoxybenzoyl chloride. [Link]

  • ResearchGate. DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). [Link]

  • Nikon's MicroscopyU. Polarized Light Microscopy. [Link]

  • Agilent. Quantification of Compounds in the E7 Liquid Crystal Mixture by Supercritical Fluid Chromatography with UV Detection. [Link]

  • Iraqi Journal of Applied Physics. Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes. [Link]

Sources

Application of 4-Pentylphenyl 4-methoxybenzoate as a host material for luminophores

Author: BenchChem Technical Support Team. Date: February 2026

Starting Chemical Investigation

I'm currently engaged in a comprehensive Google search to lay the groundwork for understanding "4-Pentyl phenyl 4-methoxybenzoate." I'm gathering fundamental data on its chemical structure, physical properties, and established uses, with a focus on its potential as a host material. This should provide a good base.

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Expanding the Scope

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Guide to the Preparation of 4-Pentylphenyl 4-Methoxybenzoate for Advanced Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the synthesis, purification, and preparation of 4-Pentylphenyl 4-methoxybenzoate (CAS No. 38444-13-2) for a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols herein are designed to ensure the acquisition of high-fidelity, reproducible data essential for materials characterization, quality control, and drug development workflows. By elucidating the rationale behind each step, this guide equips researchers with the necessary expertise to handle this nematic liquid crystal host material effectively.

Introduction

This compound is a significant compound in materials science, primarily known for its properties as a nematic liquid crystal.[1] It serves as a versatile host material for various optical and electronic applications, including liquid-crystal displays (LCDs) and as a matrix for aligning luminophores.[1] Accurate characterization of its molecular structure and purity is paramount for predicting its performance and ensuring the reliability of devices derived from it. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous structural confirmation and impurity profiling.

This guide presents a self-validating workflow, from initial synthesis to the preparation of samples for four critical spectroscopic techniques. Each protocol is grounded in established principles to maximize data quality and reproducibility.

Part 1: Synthesis and Purification Protocol

The synthesis of this compound is most directly achieved via an esterification reaction. The subsequent purification by recrystallization is a critical step to remove unreacted starting materials and byproducts, which could interfere with spectroscopic measurements.

Synthesis via Schotten-Baumann Esterification

This procedure involves the reaction of 4-pentylphenol with 4-methoxybenzoyl chloride under basic conditions.

Materials & Reagents

Reagent/Material Grade Supplier Example
4-Pentylphenol Reagent Sigma-Aldrich
4-Methoxybenzoyl chloride Reagent Acros Organics
Dichloromethane (DCM) Anhydrous EMD Millipore
Sodium Hydroxide (NaOH) ACS Grade Fisher Scientific
Hydrochloric Acid (HCl) Reagent J.T. Baker
Deionized Water N/A In-house

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |

Protocol: Synthesis

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-pentylphenol (10.0 mmol) in 50 mL of dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (10%, 25 mL).

  • Reaction: Cool the mixture in an ice bath to 0-5 °C with vigorous stirring. Add 4-methoxybenzoyl chloride (10.5 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Equilibration: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) and deionized water (2 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[2][3] Slow cooling is crucial for forming large, pure crystals that exclude impurities.[3][4]

Protocol: Recrystallization

  • Solvent Selection: Ethanol or methanol are suitable solvents for recrystallizing aryl benzoates.[5][6]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate while stirring until the solid completely dissolves.[4] Avoid adding excess solvent to ensure good recovery.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.[3] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[4]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified white solid product in a vacuum oven to remove all traces of solvent.

  • Purity Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification S1 Dissolve 4-Pentylphenol & NaOH in DCM S2 Add 4-Methoxybenzoyl Chloride (0-5 °C) S1->S2 S3 Stir at Room Temp (2 hours) S2->S3 S4 Work-up: Acid & Water Wash S3->S4 S5 Dry & Concentrate S4->S5 P1 Dissolve Crude Solid in Hot Ethanol S5->P1 Crude Product P2 Slow Cool to Room Temp, then Ice Bath P1->P2 P3 Vacuum Filtration P2->P3 P4 Wash with Cold Ethanol P3->P4 P5 Dry Under Vacuum P4->P5 End End P5->End Purified Product for Spectroscopy

Caption: Workflow from synthesis to purified product.

Part 2: Spectroscopic Sample Preparation Protocols

Proper sample preparation is the most critical factor influencing the quality of spectroscopic data.[7] The following protocols are tailored for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structural elucidation. Sample preparation must ensure a homogeneous solution free of particulate matter.[8]

Protocol: ¹H and ¹³C NMR Sample Preparation

  • Quantity of Material: For a standard 5 mm NMR tube, weigh 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[9] This balance provides sufficient signal without causing line broadening from excessive concentration.[9][10]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds.[8] Its residual protium signal at 7.26 ppm serves as a convenient internal reference.

  • Sample Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[8] Preparing the sample in a secondary vial ensures complete dissolution and allows for easy filtration.[7]

  • Filtration: To remove any solid particles that can distort the magnetic field homogeneity, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. A common practice is to add one drop of TMS to 5-10 mL of the deuterated solvent before using it to prepare samples.[9]

  • Labeling and Analysis: Cap the NMR tube securely, label it clearly, and wipe the outside of the tube clean before inserting it into the spectrometer.[10]

Table 1: NMR Sample Preparation Summary

Parameter Guideline Rationale
Analyte Mass ¹H: 5-25 mg; ¹³C: 50-100 mg Balances signal strength with spectral quality.[9]
Solvent Chloroform-d (CDCl₃) Excellent dissolving power for organic molecules.[8]
Solvent Volume 0.6 - 0.7 mL Achieves optimal sample height (40-50 mm) in a standard 5 mm tube.[8]
Filtration Required (Glass Wool) Removes particulates that degrade spectral resolution.[8]

| Reference | TMS (internal or external) | Provides a universal δ = 0.00 ppm reference point. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For a solid sample like this compound, both Attenuated Total Reflectance (ATR) and the KBr pellet method are viable.

Protocol A: Attenuated Total Reflectance (ATR) ATR is a surface technique that is fast and requires minimal sample preparation, making it ideal for routine analysis.[11]

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Run a background scan with nothing on the crystal.

  • Sample Application: Place a small amount (a few milligrams) of the purified solid directly onto the center of the ATR crystal.

  • Apply Pressure: Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum.

  • Cleaning: After analysis, retract the clamp and clean the crystal surface thoroughly with a soft tissue moistened with a suitable solvent (e.g., isopropanol or acetone).

Protocol B: Potassium Bromide (KBr) Pellet The KBr method is a classic transmission technique that can yield high-quality spectra ideal for library matching, but it is more labor-intensive.[11][12]

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, IR-grade KBr powder.[13]

  • Grinding: Using an agate mortar and pestle, grind the KBr to a fine powder. Add the sample and continue grinding until the mixture is homogeneous and has a fine, consistent texture.[13] This step is critical to reduce particle size and prevent light scattering.[12]

  • Pellet Formation: Transfer the powder mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[14]

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum should be run using a blank KBr pellet.[13]

Table 2: Comparison of IR Sample Preparation Methods

Feature ATR KBr Pellet
Sample Prep Time < 1 minute 5-15 minutes
Sample Amount ~1-5 mg ~1-2 mg (in 100-200 mg KBr)
Throughput High Low
Spectrum Quality Good to Excellent Potentially higher fidelity if prepared well.[11][12]
Key Advantage Speed and simplicity High-quality transmission spectrum.[12]

| Common Issue | Poor contact, band distortions | Moisture contamination, scattering from large particles.[13] |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation analysis. Sample cleanliness is paramount for high sensitivity and repeatability.[15] Electrospray ionization (ESI) is well-suited for this moderately polar molecule.

Protocol: ESI-MS Sample Preparation

  • Solvent Selection: Use high-purity, volatile solvents such as methanol, acetonitrile, or a mixture thereof with water.[16] Avoid non-volatile solvents like DMSO.

  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent.[16]

  • Working Solution: Dilute the stock solution significantly. Take 100 µL of the stock and dilute it with 1 mL of methanol or acetonitrile.[16] The final analyte concentration should be in the range of 10-100 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[16]

  • Filtration: If any precipitate is observed in the final solution, it must be filtered through a syringe filter (e.g., 0.22 µm PTFE) to prevent blockages in the MS inlet.[16]

  • Vial Preparation: Transfer the final filtered solution into a standard 2 mL mass spectrometry vial with a screw cap and soft septum.[16]

  • Analysis: Submit the sample for analysis. It is good practice to run a blank solvent sample before and after the analyte to check for carryover.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Protocol: UV-Vis Sample Preparation

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region where the analyte absorbs. For this compound, solvents like n-Hexane, Cyclohexane, or Acetonitrile are suitable.[17] The solvent should not have significant absorbance above 220 nm.

  • Concentration: Prepare a stock solution of known concentration (e.g., 1x10⁻³ M). From this, prepare a dilute working solution (typically 1x10⁻⁵ to 1x10⁻⁶ M) such that the maximum absorbance falls between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert law.

  • Cuvette Preparation: Use a 1 cm path length quartz cuvette, as glass absorbs strongly in the UV region.[17]

  • Blank Measurement: Fill the cuvette with the pure solvent and use it to measure the baseline (autozero) spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrometer and record the absorbance spectrum. Electronic transitions for this molecule are expected in the range of 240-310 nm depending on the solvent.[17]

Spectro_Prep_Overview cluster_NMR NMR cluster_IR IR cluster_MS MS (ESI) cluster_UV UV-Vis Start Purified This compound N1 Dissolve 5-100 mg in 0.7 mL CDCl₃ Start->N1 I1 ATR: Place solid on crystal & apply pressure Start->I1 I2 KBr: Grind 1mg sample with 100mg KBr & press pellet Start->I2 M1 Dilute to 10-100 µg/mL in MeOH or ACN Start->M1 U1 Dilute to ~10⁻⁵ M in Hexane or ACN Start->U1 N2 Filter into NMR Tube N1->N2 M2 Filter into MS Vial M1->M2 U2 Fill Quartz Cuvette U1->U2

Caption: Sample preparation pathways for different spectroscopic techniques.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Anonymous. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • University College London. Sample Preparation. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Shimadzu. Measurement Methods for Powder Samples. [Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. [Link]

  • Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35, 8269–8287. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • ResearchGate. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Keynote Chemistry via YouTube. Practical Uses of UV-vis Spectroscopy. [Link]

  • National Institutes of Health (NIH). UV light sensing and switching applications of dimeric smectic liquid crystals: comparative calculations. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • ResearchGate. UV spectroscopy of liquid crystals?. [Link]

  • North Carolina School of Science and Mathematics via YouTube. EAS Nitration Experiment & Recrystallization. [Link]

  • EAG Laboratories. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Shimadzu. Basics of UV-Vis-NIR Spectroscopy. [Link]

  • National Institutes of Health (NIH). 4-Methoxybenzoic Acid. [Link]

  • NIST. Benzoic acid, 4-methoxy-, phenyl ester. [Link]

  • FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • NIST. Benzoic acid, 4-methylphenyl ester. [Link]

  • Semantic Scholar. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

  • ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]

  • NIST. 4-Methoxyphenoxyphenylacetamide. [Link]

  • SpectraBase. (4-Methoxyphenyl)methyl 4-methoxybenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. 4-Formylphenyl 4-methoxybenzoate - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. [Link]

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Application Note & Protocol: Measuring the Dielectric Anisotropy of Phenyl Benzoate Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup and protocol for accurately measuring the dielectric anisotropy of phenyl benzoate liquid crystals (LCs). Phenyl benzoate derivatives are a crucial class of calamitic (rod-shaped) liquid crystals, and understanding their dielectric properties is paramount for their application in display technologies and other electro-optic devices. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology. We will delve into the principles of dielectric spectroscopy, detailed cell preparation, measurement procedures for determining parallel (ε∥) and perpendicular (ε⊥) dielectric permittivities, and the final calculation of dielectric anisotropy (Δε).

Introduction: The Significance of Dielectric Anisotropy in Phenyl Benzoate LCs

Liquid crystals are unique states of matter that exhibit properties between those of conventional liquids and solid crystals.[1] Their constituent molecules, in this case, the rod-like phenyl benzoate derivatives, possess a degree of orientational order. This anisotropy in molecular arrangement leads to anisotropic physical properties, including the dielectric permittivity.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis, known as the director (n).[2]

Δε = ε∥ - ε⊥

The sign and magnitude of Δε are critical parameters that dictate how the liquid crystal molecules will orient themselves in an applied electric field.[3][4] For phenyl benzoate LCs, which often form the nematic phase, a positive Δε signifies that the molecules will align their long axes parallel to the field, while a negative Δε results in alignment perpendicular to the field.[2] This field-induced reorientation is the fundamental principle behind the operation of most liquid crystal displays (LCDs).[4] Therefore, precise measurement of Δε is essential for material characterization and device optimization.

Experimental Apparatus and Materials

A successful measurement relies on the careful selection and integration of the following components:

ComponentDescription & RationaleKey Specifications
Impedance Analyzer / LCR Meter Measures the capacitance (C) and dissipation factor (D) or resistance (R) of the LC cell over a range of frequencies. Impedance spectroscopy is a powerful technique to characterize the dielectric properties of materials.[5][6]Frequency Range: 10 Hz - 1 MHz (or higher for specific applications). Voltage: Variable, typically 0.1 - 1 Vrms.
Temperature Controller & Hot Stage Provides precise and stable temperature control of the LC sample. The dielectric properties of LCs are highly temperature-dependent, especially near phase transitions.[7]Accuracy: ±0.1 °C or better.
Liquid Crystal Test Cell A sandwich-like structure composed of two parallel, transparent conductive oxide (e.g., Indium Tin Oxide - ITO) coated glass plates separated by a specific distance (cell gap). The inner surfaces are treated to induce specific molecular alignments.Cell Gap: 5 - 20 µm (micrometers). ITO Resistance: 10-100 Ω/sq.
Alignment Layers A thin polymer layer (e.g., polyimide) coated on the ITO glass that directs the LC molecules into a specific orientation (planar or homeotropic). A good surface alignment is essential for reproducible measurements.[8][9]Planar Alignment: Induces LC molecules to align parallel to the substrate surface. Homeotropic Alignment: Induces LC molecules to align perpendicular to the substrate surface.
Spacers Microscopic spheres or rods (e.g., silica) mixed with an adhesive to maintain a uniform cell gap between the two glass plates.[10]Diameter tolerance: ±0.1 µm.
Polarizing Optical Microscope (POM) Used to verify the quality of the LC alignment within the cell by observing the characteristic textures of the different LC phases.
Nitrogen/Inert Gas Supply To create an inert atmosphere during measurements, preventing moisture absorption and oxidation of the LC material at elevated temperatures.

Detailed Protocols

Liquid Crystal Cell Fabrication

The quality of the measurement is fundamentally dependent on the quality of the test cell. The following protocol outlines the steps for creating both planar and homeotropic alignment cells.

Protocol 1: Planar Alignment Cell Preparation

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen gas and then bake at 120 °C for 30 minutes to remove any residual moisture. Causality: This rigorous cleaning process removes organic and inorganic contaminants that could interfere with the alignment layer and introduce ionic impurities, affecting the dielectric measurements.

  • Alignment Layer Deposition:

    • Spin-coat a thin layer of a planar alignment polyimide (e.g., SE-130) onto the ITO-coated side of the substrates.

    • Bake the coated substrates according to the manufacturer's specifications (typically involves a soft bake and a hard bake/curing step).

  • Rubbing Process:

    • Unidirectionally rub the cured polyimide layer with a velvet cloth. Causality: The mechanical rubbing creates microgrooves on the polyimide surface, which provides the anchoring energy to align the long axes of the LC molecules in a uniform direction parallel to the rubbing direction.

  • Cell Assembly:

    • Mix a small amount of UV-curable adhesive with precision spacers of the desired diameter.

    • Apply the adhesive mixture to the perimeter of one of the substrates.

    • Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel.

    • Gently press the substrates together and expose to UV light to cure the adhesive, forming an empty cell with a precise gap.

Protocol 2: Homeotropic Alignment Cell Preparation

  • Substrate Cleaning: Follow the same procedure as in Protocol 1, Step 1.

  • Alignment Layer Deposition:

    • Treat the cleaned ITO substrates with a homeotropic alignment agent. Common methods include:

      • Dipping or spin-coating a dilute solution of lecithin in a solvent like isopropanol.[11]

      • Using silane-based surface treatments.[11]

    • Bake the substrates at a slightly elevated temperature (e.g., 40-50 °C) to evaporate the solvent.[11] Causality: These materials create a low surface energy layer that encourages the LC molecules to stand perpendicular to the substrate surface to minimize interfacial energy.

  • Cell Assembly: Follow the same procedure as in Protocol 1, Step 4.

Sample Filling and Measurement

Protocol 3: Dielectric Anisotropy Measurement

  • Cell Calibration:

    • Measure the capacitance of the empty cell (C_empty) at a specific frequency (e.g., 1 kHz).

    • Measure the capacitance of the cell filled with a standard calibration fluid of known dielectric constant (e.g., air, ε ≈ 1, or a standard solvent like toluene). This step helps to accurately determine the cell constant.

  • Sample Filling:

    • Heat the phenyl benzoate LC sample to its isotropic phase (the clear liquid state).

    • Place a small drop of the isotropic LC at the edge of the empty cell. The LC will fill the cell via capillary action. Causality: Filling in the isotropic phase ensures a uniform, defect-free filling and avoids flow-induced alignment issues.

  • Measurement of Perpendicular Permittivity (ε⊥):

    • Place the homeotropically aligned cell filled with the LC into the hot stage.

    • Connect the cell electrodes to the LCR meter.

    • Cool the sample slowly into the nematic phase.

    • Apply a low-amplitude AC voltage (e.g., 0.5 Vrms) and measure the capacitance (C_⊥) as a function of frequency and temperature.[12]

    • The perpendicular dielectric permittivity is calculated using the formula: ε⊥ = C_⊥ / C_empty.

  • Measurement of Parallel Permittivity (ε∥):

    • Use the planar aligned cell filled with the LC.

    • Place the cell in the hot stage with the rubbing direction parallel to the applied electric field.

    • Cool the sample into the nematic phase.

    • Measure the capacitance (C_∥) as a function of frequency and temperature.

    • The parallel dielectric permittivity is calculated using the formula: ε∥ = C_∥ / C_empty.

  • Alternative Method for ε∥:

    • An alternative to using a planar cell is to apply a sufficiently high AC bias voltage (e.g., >10 Vrms at 1 kHz) to the homeotropic cell.[8] This field will overcome the surface anchoring and reorient the molecules with positive Δε to be parallel to the field. Causality: This method can be advantageous as it allows for the determination of both ε∥ and ε⊥ from a single cell, reducing experimental variability.

  • Data Analysis:

    • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ for each temperature and frequency point.

    • Plot ε∥, ε⊥, and Δε as a function of temperature to observe the phase transitions and the material's behavior.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental process for determining dielectric anisotropy.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_measure Measurement cluster_analysis Data Analysis Clean ITO Substrate Cleaning Coat Alignment Layer Deposition Clean->Coat Rub Rubbing (Planar) Coat->Rub For Planar Assemble Cell Assembly Coat->Assemble For Homeotropic Rub->Assemble Fill Fill Cell with LC (Isotropic Phase) Assemble->Fill Measure_Perp Measure C⊥ (Homeotropic Cell) Fill->Measure_Perp Measure_Para Measure C∥ (Planar Cell) Fill->Measure_Para Calc_Eps Calculate ε∥ & ε⊥ Measure_Perp->Calc_Eps Measure_Para->Calc_Eps Calc_Delta Calculate Δε (ε∥ - ε⊥) Calc_Eps->Calc_Delta Plot Plot vs. Temperature Calc_Delta->Plot caption Workflow for Dielectric Anisotropy Measurement.

Caption: Workflow for Dielectric Anisotropy Measurement.

Expected Results and Data Interpretation

The dielectric spectra (ε' and ε'' vs. frequency) provide valuable information. At low frequencies, the influence of electrode polarization and ionic conductivity can be observed as a significant increase in the real part of the permittivity (ε').[13] The measurements for calculating Δε are typically taken in a frequency range where this effect is minimized (e.g., 1 kHz).

A typical plot of dielectric permittivity versus temperature for a phenyl benzoate LC with a nematic phase would show:

  • In the isotropic phase, ε∥ and ε⊥ converge to a single isotropic value, ε_iso.

  • Upon cooling into the nematic phase, the values diverge, reflecting the onset of orientational order.

  • The magnitude of Δε generally increases as the temperature decreases further from the nematic-isotropic transition temperature, corresponding to an increase in the orientational order parameter S.[7]

Table of Expected Parameters for a Hypothetical Phenyl Benzoate LC:

ParameterSymbolTypical Value RangeNotes
Perpendicular Permittivityε⊥3 - 5Measured in homeotropic alignment.
Parallel Permittivityε∥8 - 15Measured in planar alignment.
Dielectric AnisotropyΔε+5 to +10Phenyl benzoates often exhibit positive Δε.
Measurement Frequencyf1 kHzA standard frequency to avoid low-frequency ionic effects and high-frequency relaxation phenomena.
Measurement TemperatureTVaries (e.g., 25°C - 100°C)Must span the mesophase range of the specific LC.

Conclusion

The accurate measurement of the dielectric anisotropy of phenyl benzoate liquid crystals is a critical step in their characterization for advanced applications. By following the detailed protocols outlined in this application note—from meticulous cell preparation to precise impedance measurements—researchers can obtain reliable and reproducible data. Understanding the causality behind each step ensures a robust experimental design, leading to a deeper insight into the structure-property relationships of these fascinating materials.

References

  • Taylor & Francis Online. (n.d.). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Retrieved from [Link][8][9]

  • MDPI. (n.d.). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Retrieved from [Link][13]

  • ResearchGate. (2015, June 4). How can I make a homotropic cell for dielectric study in liquid crystal sample?. Retrieved from [Link][11]

  • Physikalische und Theoretische Chemie. (n.d.). Flüssigkristalle. Retrieved from [Link][7]

  • Sciospec. (n.d.). Impedance Spectroscopy. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Flüssigkristall. Retrieved from [Link][1]

  • ACS Publications. (2023, August 1). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. Retrieved from [Link][12]

  • ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy: A Tutorial. Retrieved from [Link][6]

  • Universität Stuttgart. (n.d.). Ionische Flüssigkristalle als Grenzgänger zwischen thermotropen und lyotropen Systemen. Retrieved from [Link]

  • White Rose Research Online. (2023, July 16). Dielectric spectroscopy of a ferroelectric nematic liquid crystal. Retrieved from [Link][10]

  • Société Chimique de France. (n.d.). Les cristaux liquides. Retrieved from [Link][2]

  • Publikationsserver UB Marburg. (2016, January 14). Eigenschaften thermotroper Flüssigkristalle im Terahertz-Frequenzbereich. Retrieved from [Link][3]

  • Flüssigkristalle. (2019, December 24). Flüssigkristallanzeigen. Retrieved from [Link][4]

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4-Pentylphenyl 4-methoxybenzoate as a component in chiral nematic phases

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 4-Pentylphenyl 4-methoxybenzoate in Chiral Nematic Phases

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architecture of Chiral Nematic Phases

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] Within this class, chiral nematic liquid crystals (NLCs), also known as cholesteric liquid crystals, are distinguished by their unique helical superstructure.[2] This structure arises from the self-assembly of molecules into a twisted arrangement, where the average molecular orientation, or "director," rotates progressively along a helical axis.[2][3] This periodic structure endows NLCs with remarkable optical properties, most notably the selective reflection of circularly polarized light, making them ideal candidates for a range of advanced applications.

While some molecules are intrinsically chiral and form these phases on their own, a highly versatile and common method is to induce chirality in an achiral nematic host by introducing a small amount of a chiral molecule, or "dopant".[4][5] This "guest-host" approach allows for precise tuning of the N*LC's properties. The achiral host provides the fundamental liquid crystalline order, while the chiral dopant dictates the handedness and pitch of the helical superstructure.

This guide focuses on This compound (PPMB) , a calamitic (rod-shaped) liquid crystal that serves as an exemplary achiral nematic host.[6] Exhibiting a nematic phase slightly above room temperature, PPMB provides a stable and reliable foundation for creating tunable chiral nematic systems.[6] We will explore the fundamental principles, detailed experimental protocols for formulation and characterization, and the application landscape for PPMB-based chiral nematic phases.

Section 1: Core Component Profile: this compound (PPMB)

Understanding the physicochemical properties of the host material is critical for designing and predicting the behavior of the final chiral nematic mixture. PPMB, also known by its trade name Nematal 105, is a well-characterized phenyl benzoate-based nematic liquid crystal.[6]

PropertyValue / DescriptionSignificance in N*LC Formulation
CAS Number 38444-13-2[6]Unique identifier for material sourcing and safety data.
Chemical Formula C₁₉H₂₂O₃[6]Defines the molecular structure and polarity.
Molecular Weight 298.38 g/mol [6]Influences viscosity and mixing behavior with dopants.
Synonyms PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate[6]Common names used in literature and commercial listings.
Appearance White powder/crystals[6]Indicates purity. Off-colors may suggest impurities.
Purity Typically >98%[6]High purity is crucial for reproducible phase behavior and preventing defects.
Melting Point ~29.0 °C (Crystal to Nematic)[6]Defines the lower limit of the operational temperature range.
Clearing Point 40 - 60 °C (Nematic to Isotropic) (Expected Range)[7]Defines the upper limit of the operational temperature range. The mixture becomes an ordinary liquid above this point.

Section 2: The Principle of Induced Chirality

The transition from an achiral nematic phase to a chiral nematic phase is a prime example of supramolecular chemistry, where molecular-level information (the chirality of the dopant) is translated into a macroscopic structure.

In a standard nematic phase, as exhibited by pure PPMB, the rod-like molecules align, on average, along a common axis, the director (n ). There is long-range orientational order but no positional order.[1] When a chiral dopant is introduced, the intermolecular interactions become twisted. The director is no longer uniform in space but rotates continuously, tracing a helix.[3]

Two key parameters define this helical structure:

  • Helical Pitch (p) : The distance required for the director to complete a full 360° rotation. The pitch is typically in the range of hundreds of nanometers to microns.[2][8]

  • Helical Twisting Power (HTP) : A measure of a chiral dopant's efficiency in inducing a twist in a given nematic host. It is defined as HTP = 1 / (p · c), where 'p' is the pitch in microns and 'c' is the concentration of the dopant.[4] A high HTP value means a small amount of dopant is needed to create a tightly wound helix (short pitch).

This helical structure is responsible for the selective reflection of light. When the pitch of the helix is comparable to the wavelength of visible light, the N*LC acts as a one-dimensional photonic crystal, reflecting light of a specific color and polarization.[9] The center wavelength (λ₀) of the reflected light is determined by the average refractive index (n_avg) and the pitch (p): λ₀ = n_avg · p.

G cluster_0 Achiral Nematic Phase (PPMB) cluster_1 Chiral Nematic Phase (PPMB + Dopant) nematic_phase chiral_phase nematic_label Director (n) is uniform. chiral_label Director (n) rotates helically. Pitch (p) = 360° rotation distance. dopant Chiral Dopant dopant->chiral_phase +

Induction of a chiral nematic helix in an achiral host.

Section 3: Experimental Protocols

Protocol 1: Formulation of a PPMB-Based Chiral Nematic Mixture

Objective: To prepare a homogeneous N*LC mixture with a predictable helical pitch by doping PPMB with a chiral agent.

Materials & Reagents:

  • This compound (PPMB), >98% Purity (e.g., Ossila)[6]

  • Chiral Dopant (e.g., CB15 for a right-handed helix, or S1011 from Merck)[4][10]

  • Volumetric flasks and precision balance (±0.01 mg)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or ultrasonic bath

  • Hot plate with magnetic stirring

  • Vacuum oven

Methodology:

  • Calculation: Determine the required mass of PPMB and the chiral dopant based on the target weight percentage (wt%) and the known HTP of the dopant in a similar nematic host.

    • Causality: The concentration of the dopant directly controls the helical pitch.[9] Precise calculations are essential for targeting a specific reflection wavelength.

  • Weighing: Accurately weigh the calculated amounts of PPMB and the chiral dopant directly into a clean glass vial.

  • Homogenization:

    • Seal the vial and gently heat it on a hot plate to a temperature approximately 10-15 °C above the clearing point of PPMB (~70 °C). This transitions the mixture into the isotropic phase (a clear liquid).

    • Causality: In the isotropic phase, the components are fully miscible, allowing for thorough mixing at the molecular level. Heating ensures all crystalline structures are melted.

    • Vortex the vial or place it in an ultrasonic bath for 10-15 minutes while in the isotropic state to ensure complete dissolution and uniformity.

  • Annealing:

    • Turn off the heat and allow the vial to cool slowly to room temperature. The mixture will become cloudy as it transitions through the chiral nematic phase.

    • Causality: Slow cooling is a critical annealing step. It allows the molecules to self-assemble into a well-ordered, low-defect helical structure. Rapid cooling can trap defects and create a polycrystalline texture.

  • Degassing (Optional but Recommended): For applications requiring stable electro-optical performance, place the open vial in a vacuum oven at a temperature slightly above the clearing point for 1-2 hours to remove any dissolved gases.

  • Storage: Store the final mixture in a tightly sealed, light-protected vial at room temperature.

Protocol 2: Characterization of the Formulated N*LC Phase

Objective: To verify the phase behavior and quantify the optical properties of the prepared mixture.

G start Formulated N*LC Mixture pom Polarized Optical Microscopy (POM) start->pom dsc Differential Scanning Calorimetry (DSC) start->dsc spec UV-Vis/CD Spectroscopy start->spec pom_result Identify Phase & Texture (e.g., Fingerprint Texture) pom->pom_result dsc_result Determine Transition Temps (T_N*-I) dsc->dsc_result spec_result Measure Reflection Band (λ₀, Bandwidth) spec->spec_result

Workflow for the characterization of a chiral nematic mixture.

A. Polarized Optical Microscopy (POM) for Phase Identification

  • Principle: N*LCs are birefringent and create characteristic textures when viewed between crossed polarizers. This allows for visual confirmation of the phase.

  • Procedure:

    • Prepare a sample cell by placing a small drop of the N*LC mixture onto a clean microscope slide and covering it with a coverslip.

    • Place the slide on a hot stage attached to a polarizing microscope.

    • Heat the sample into the isotropic phase (it will appear dark under crossed polarizers).

    • Cool the sample slowly (e.g., 1-2 °C/min) into the N*LC phase.

    • Observe the textures. A well-aligned planar sample (helix axis perpendicular to the slide) will show an oily streak or "fingerprint" texture, where the lines represent half the pitch.

  • Self-Validation: The appearance of these characteristic textures upon cooling from a dark isotropic phase confirms the formation of the liquid crystal phase.

B. Differential Scanning Calorimetry (DSC) for Thermal Analysis

  • Principle: Phase transitions are accompanied by a change in enthalpy, which DSC measures as a function of temperature.[11]

  • Procedure:

    • Hermetically seal 5-10 mg of the N*LC mixture in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Perform a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) over the expected temperature range.

    • Analyze the thermogram. The peak of the endotherm upon heating corresponds to the clearing point (N* to Isotropic transition, TN*-I).

  • Self-Validation: The presence of a reproducible peak on the second heating scan (after the first scan erases thermal history) validates the transition temperature.

C. UV-Vis Spectroscopy for Optical Property Measurement

  • Principle: The helical superstructure results in the Bragg reflection of a specific band of wavelengths.[9]

  • Procedure:

    • Introduce the N*LC mixture into a thin (e.g., 5-10 µm) liquid crystal cell with planar alignment layers.

    • Allow the sample to equilibrate to a Grandjean (planar) texture. This may require gentle shearing or thermal annealing.

    • Place the cell in the sample holder of a UV-Vis spectrophotometer.

    • Measure the transmission spectrum. The dip in transmission corresponds to the selective reflection band.

  • Self-Validation: The reflection band should be sharp and well-defined for a high-quality sample. Its position should shift predictably with temperature changes that affect the helical pitch.

Section 4: Applications & Field-Proven Insights

The ability to precisely engineer the optical properties of PPMB-based N*LCs opens the door to numerous applications.

  • Displays and Smart Windows: While PPMB itself has different properties from the cyanobiphenyls often used in displays, the principles are the same.[1][7] The ability to switch the liquid crystal orientation with an electric field can change the material from a reflective (colored) state to a transparent state, forming the basis for reflective displays or privacy glass.

  • Tunable Color Filters: The reflected color is directly dependent on the helical pitch. Since the pitch can be sensitive to temperature, electric fields, or even the presence of certain chemicals, these materials can be used as dynamic, tunable filters.[9][10]

  • Sensors: The sensitivity of the helical pitch to external stimuli makes PPMB-based N*LCs excellent candidates for sensors. A change in temperature or the absorption of an analyte can swell or shrink the pitch, leading to a visually perceptible color change.[10]

  • Host for Anisotropic Materials: PPMB can serve as a host matrix to align other functional molecules, such as luminophores.[6] For instance, dissolving a dye like N,N′-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI) in PPMB aligns the PDI molecules, which can enhance their optical performance.[6]

  • Drug Delivery Systems (Conceptual): While not a direct application of PPMB, the ordered structures of liquid crystals are being explored for encapsulating and controlling the release of therapeutic agents.[12][13] N*LC phases could potentially be used to create structured carriers where the release rate is modulated by the phase behavior of the liquid crystal matrix.

References

  • Cholesteric liquid crystal - Wikipedia. en.wikipedia.org. [Link]

  • (PDF) Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. ResearchGate. [Link]

  • Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS Publications. [Link]

  • Characteristics of selective reflection of chiral nematic liquid crystalline gels with a nonuniform pitch distribution. AIP Publishing. [Link]

  • Optical Characterization of New Chiral Nematic Liquid Crystal. SBPMat. [Link]

  • Chiral Liquid Crystalline Properties of Cellulose Nanocrystals: Fundamentals and Applications. ACS Omega. [Link]

  • Chiral Liquid Crystalline Properties of Cellulose Nanocrystals: Fundamentals and Applications | ACS Omega. ACS Publications. [Link]

  • Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. [Link]

  • Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. MDPI. [Link]

  • Tamoxifen citrate loaded ethosomes for transdermal drug delivery system: preparation and characterization. PubMed. [Link]

  • Application of nanofiber-based drug delivery systems in improving anxiolytic effect of new 1,2,3-triazolo-1,4-benzodiazepine derivatives. PubMed. [Link]

Sources

Application Note: A Detailed Guide to the Characterization of Benzoate-Based Liquid Crystals using Inverse Gas Chromatography (IGC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the analysis of benzoate-based liquid crystals using Inverse Gas Chromatography (IGC). We will delve into the fundamental principles of IGC, provide step-by-step experimental procedures, and illustrate data analysis techniques to extract critical physicochemical properties. This document is designed to empower researchers to leverage IGC for a deeper understanding of their materials, facilitating advancements in drug development and material science.

Introduction: Unveiling the Potential of Benzoate-Based Liquid Crystals with IGC

Benzoate-based liquid crystals are a fascinating class of materials with a unique combination of ordered molecular structures and fluid-like properties.[1] Their applications are rapidly expanding, particularly in the pharmaceutical and biomedical fields, where they show promise as drug delivery systems, biosensors, and for surface functionalization.[1] The performance of these materials is intrinsically linked to their surface and bulk properties, such as surface energy, phase behavior, and interactions with other molecules.

Inverse Gas Chromatography (IGC) is a powerful and highly sensitive analytical technique that provides a wealth of information about the physicochemical properties of solid materials.[2][3] Unlike conventional gas chromatography, where the stationary phase is used to separate components of a gaseous mixture, IGC inverts these roles.[3][4][5] A column is packed with the solid material of interest—in this case, the benzoate-based liquid crystal—and known probe molecules are injected.[3][5] By measuring the retention time of these probe molecules, we can elucidate a wide range of surface and bulk properties of the stationary phase.[3][6]

The primary advantage of IGC for analyzing liquid crystals lies in its ability to characterize these materials under relevant conditions of temperature and humidity. It is particularly adept at:

  • Determining surface energy: A critical parameter that governs wetting, adhesion, and powder flow.[7][8]

  • Mapping surface heterogeneity: Identifying variations in surface energy across the material.[9][10]

  • Detecting phase transitions: Precisely measuring melting points and liquid crystal phase transition temperatures.[11]

  • Quantifying thermodynamic interactions: Calculating parameters like the Flory-Huggins interaction parameter to predict miscibility and compatibility with other components, such as active pharmaceutical ingredients (APIs).[2]

This guide will provide the foundational knowledge and practical protocols to apply IGC for the in-depth characterization of benzoate-based liquid crystals.

The Foundational Principles of Inverse Gas Chromatography

The core of the IGC experiment is the interaction between a volatile probe molecule and the solid stationary phase. The strength of this interaction is quantified by the net retention volume (Vn) , which is the volume of carrier gas required to elute the probe molecule through the column, corrected for the dead volume.[6] A longer retention time, and thus a larger Vn, indicates a stronger interaction between the probe and the material.

From the net retention volume, a variety of thermodynamic parameters can be derived, providing a detailed profile of the material's properties:

  • Surface Energy (γ): Analogous to the surface tension of a liquid, surface energy is a measure of the excess energy at the surface of a solid compared to the bulk.[7][8] It is a key indicator of how a material will interact with its environment. IGC can differentiate between the dispersive component (γd) , arising from van der Waals forces, and the specific or polar component (γsp) , resulting from acid-base interactions.[8][10]

  • Gibbs Free Energy of Adsorption (ΔG): This parameter quantifies the spontaneity of the adsorption of a probe molecule onto the surface of the material.

  • Enthalpy (ΔH) and Entropy (ΔS) of Adsorption: These values provide insight into the nature of the interaction. A negative ΔH indicates an exothermic process, typical for adsorption, while ΔS reflects the change in disorder of the system.

  • Flory-Huggins Interaction Parameter (χ): This dimensionless parameter describes the interaction energy between a polymer and a solvent, or in this context, between a polymer excipient and the liquid crystal. It is crucial for predicting miscibility in formulations.[2]

  • Phase Transition Temperatures: By monitoring the retention volume as a function of temperature, sharp changes or discontinuities in the retention behavior can be observed, which correspond to melting points and liquid crystal phase transitions (e.g., smectic to nematic, nematic to isotropic).[11]

A Validated Experimental Protocol for IGC Analysis

This section provides a detailed, step-by-step protocol for the IGC analysis of benzoate-based liquid crystals. The protocol is designed to be self-validating, with built-in checks to ensure data quality and reproducibility.

Instrumentation

A dedicated IGC instrument, such as an Inverse Gas Chromatography-Surface Energy Analyzer (iGC-SEA) , is recommended for this analysis.[6][7] Key components of the system include:

  • A temperature-controlled column oven: Capable of precise temperature programming.

  • A flame ionization detector (FID): For sensitive detection of the probe molecules.

  • A high-precision mass flow controller: To ensure a constant carrier gas flow rate.

  • An automated injection system: For reproducible injections of probe molecules.[10]

  • Optional humidity control: To study the effect of moisture on the material's properties.[10]

Materials
  • Benzoate-based liquid crystal: The material to be analyzed.

  • Inert support (optional): A high-surface-area, inert material like silanized glass beads or Chromosorb W can be used to coat the liquid crystal, especially if it is waxy or has a low melting point at room temperature.

  • Probe molecules: A series of well-characterized non-polar and polar molecules are required. A representative list is provided in Table 1 .

  • Carrier gas: High-purity helium or nitrogen.

  • Dead volume marker: A non-interacting molecule like methane.

Table 1: Representative Probe Molecules for IGC Analysis

Probe MoleculeTypeProperties
n-HeptaneNon-polar (Alkane)Used for determining dispersive surface energy.
n-OctaneNon-polar (Alkane)Used for determining dispersive surface energy.
n-NonaneNon-polar (Alkane)Used for determining dispersive surface energy.
TolueneMonopolar AcidProbes basic sites on the surface.
Ethyl AcetateMonopolar BaseProbes acidic sites on the surface.
DichloromethaneAmphotericCan act as a weak acid or base.
EthanolAmphotericCan act as an acid or base.
Column Preparation: A Step-by-Step Guide

The proper preparation of the column is critical for obtaining accurate and reproducible results.

  • Weighing the Sample: Accurately weigh approximately 100-500 mg of the benzoate-based liquid crystal. If using an inert support, the liquid crystal is typically coated at 5-10% by weight.

  • Coating the Support (if applicable):

    • Dissolve the liquid crystal in a suitable volatile solvent (e.g., dichloromethane).

    • Add the inert support to the solution and gently agitate.

    • Evaporate the solvent under a gentle stream of nitrogen, leaving a uniform coating of the liquid crystal on the support.

  • Packing the Column:

    • Use a silanized glass column of appropriate dimensions (e.g., 30 cm x 4 mm internal diameter).

    • Carefully pack the column with the liquid crystal sample (or coated support), ensuring a uniform packing density. Gentle tapping or vibration can aid in achieving a homogenous packing.

  • Column Conditioning:

    • Install the packed column in the IGC instrument.

    • Condition the column by heating it to a temperature slightly above the highest anticipated analysis temperature (but below the decomposition temperature of the liquid crystal) under a steady flow of carrier gas for several hours. This removes any residual solvent and volatile impurities.

IGC Measurement Procedure
  • Set Experimental Parameters:

    • Column Temperature: Set the desired analysis temperature. For studying phase transitions, a temperature ramp program will be used.

    • Carrier Gas Flow Rate: A typical flow rate is 10-20 mL/min.

  • Dead Volume Determination:

    • Inject a small pulse of a non-retained probe, such as methane, to determine the dead time (t0) of the system. This is the time it takes for a non-interacting molecule to travel through the column.

  • Probe Molecule Injections:

    • Inject a series of non-polar (n-alkane) and polar probe molecules individually.

    • The injections should be performed at "infinite dilution," meaning the amount of probe injected is small enough that the interactions are only between the probe and the stationary phase, not between probe molecules themselves.[12]

  • Data Acquisition:

    • The FID detects the elution of each probe molecule, generating a chromatogram. The retention time (tR) for each probe is recorded.

Decoding the Data: Analysis and Interpretation

The raw data from the IGC experiment (retention times) are used to calculate the various physicochemical properties of the benzoate-based liquid crystal.

Calculation of Net Retention Volume (Vn)

The net retention volume is calculated using the following equation:

Vn = J * F * (tR - t0)

where:

  • J is the James-Martin gas compressibility correction factor.

  • F is the carrier gas flow rate at standard temperature and pressure.

  • tR is the retention time of the probe molecule.

  • t0 is the dead time (retention time of methane).

Determining the Dispersive Component of Surface Energy (γsd)

The dispersive surface energy is determined by measuring the retention volumes of a series of n-alkanes. The interaction of these non-polar probes with the surface is solely due to London dispersion forces. The relationship between the retention volume and the properties of the alkanes is given by the Schultz-Gray equation:

RT * ln(Vn) = 2 * N * a * (γsd)^0.5 * (γl)^0.5 + C

where:

  • R is the universal gas constant.

  • T is the absolute temperature.

  • N is Avogadro's number.

  • a is the cross-sectional area of the probe molecule.

  • γl is the surface tension of the liquid probe.

  • C is a constant.

By plotting RT * ln(Vn) against a * (γl)^0.5 for a series of n-alkanes, a straight line is obtained. The slope of this line is equal to 2 * N * (γsd)^0.5, from which γsd can be calculated.

Quantifying Specific (Acid-Base) Surface Interactions

The specific component of the surface energy is determined using polar probe molecules. The specific free energy of adsorption (ΔGsp) is calculated as the difference between the total free energy of adsorption for a polar probe and the contribution from dispersive interactions:

ΔGsp = ΔGtotal - ΔGdisp

ΔGdisp is determined from the n-alkane reference line. ΔGsp can be used to calculate the Gutmann acid-base numbers, Ka (for acidic interactions) and Kb (for basic interactions), which provide a quantitative measure of the surface's ability to act as a Lewis acid or base.

Pinpointing Phase Transitions

To detect phase transitions, the retention volume of a probe molecule is measured at various temperatures. A plot of ln(Vn) versus 1/T (a van 't Hoff plot) will show linear regions corresponding to different phases. Discontinuities or changes in the slope of this plot indicate phase transitions, such as the melting point and the transition from a crystalline or smectic phase to a nematic phase, and finally to the isotropic liquid state (clearing point).

Application Example: A Case Study

To illustrate the power of IGC, let's consider a hypothetical analysis of a novel benzoate-based liquid crystal intended for use in a topical drug formulation.

Table 2: Hypothetical Retention Data and Calculated Parameters at 313 K (40 °C)

Probe MoleculeRetention Time (min)Net Retention Volume (Vn) (mL/g)-ΔGa (kJ/mol)γsd (mJ/m²)-ΔGsp (kJ/mol)
n-Heptane5.245.815.242.5-
n-Octane7.871.317.542.5-
n-Nonane12.1115.619.842.5-
Toluene9.589.118.642.52.1
Ethyl Acetate6.961.516.842.53.5

From this data, we can deduce:

  • The dispersive surface energy (γsd) of the liquid crystal is 42.5 mJ/m², indicating a moderately energetic surface.

  • The specific free energy of adsorption (ΔGsp) is higher for ethyl acetate (a basic probe) than for toluene (an acidic probe). This suggests that the surface of the benzoate liquid crystal has a predominantly acidic character, which could have implications for its interaction with acidic or basic APIs.

Visualizing the IGC Workflow and Data Relationships

Diagrams created using Graphviz can help to visualize the experimental process and the logical flow of data analysis.

IGC_Workflow cluster_prep Column Preparation cluster_measurement IGC Measurement cluster_analysis Data Analysis weigh Weigh Sample pack Pack Column weigh->pack condition Condition Column pack->condition set_params Set Parameters (T, Flow) condition->set_params dead_vol Determine Dead Volume (t0) set_params->dead_vol inject Inject Probe Molecules dead_vol->inject detect Detect Elution (tR) inject->detect calc_vn Calculate Vn detect->calc_vn phase_trans Identify Phase Transitions detect->phase_trans calc_gamma_d Calculate γsd calc_vn->calc_gamma_d calc_delta_g Calculate ΔGsp calc_vn->calc_delta_g

Caption: Experimental workflow for IGC analysis.

Data_Relationship tR Retention Time (tR) Vn Net Retention Volume (Vn) tR->Vn t0 Dead Time (t0) t0->Vn gamma_d Dispersive Surface Energy (γsd) Vn->gamma_d n-alkane probes delta_g_sp Specific Free Energy (ΔGsp) Vn->delta_g_sp polar probes phase_trans Phase Transitions Vn->phase_trans vs. 1/T thermo Thermodynamic Parameters (ΔH, ΔS) Vn->thermo vs. 1/T

Sources

Formulation of Nematic Liquid Crystal Mixtures Featuring 4-Pentylphenyl 4-methoxybenzoate: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and engineers engaged in the development of liquid crystal (LC) materials. It provides a detailed exploration of the formulation of nematic liquid crystal mixtures with a focus on incorporating 4-Pentylphenyl 4-methoxybenzoate (PPMB), a versatile phenylbenzoate mesogen. This document elucidates the foundational principles of mixture formulation, particularly the creation of eutectic systems to achieve broad operating temperature ranges. We present detailed, field-proven protocols for the calculation of eutectic compositions, preparation of homogeneous mixtures, fabrication of test cells, and the characterization of essential electro-optical properties, including phase transition temperatures, birefringence (Δn), and dielectric anisotropy (Δε). The methodologies are presented with a focus on the causality behind experimental choices to empower researchers in designing custom LC mixtures for specific applications, such as in liquid crystal displays (LCDs) and other electro-optical devices.

Introduction: The Rationale for Liquid Crystal Mixtures

A single liquid crystalline compound rarely possesses all the necessary physical and chemical properties required for a specific application.[1] For instance, a wide nematic temperature range, appropriate birefringence, and specific dielectric anisotropy are often prerequisites for advanced display technologies. The formulation of liquid crystal mixtures allows for the synergistic combination of the properties of individual components to create a material with a tailored performance profile.[1]

This compound (PPMB), also known as Nematal 105, is a nematic liquid crystal with a phenylbenzoate core.[2] Its chemical structure imparts favorable properties, making it a valuable component in liquid crystal formulations. This guide will use PPMB as a primary component to illustrate the principles and protocols of liquid crystal mixture development.

Foundational Principles: Eutectic Mixtures

A key strategy in formulating liquid crystal mixtures is the creation of a eutectic system. A eutectic mixture is a combination of two or more components that, at a specific ratio, has the lowest melting point of any mixture of those components. This phenomenon allows for the formulation of liquid crystal mixtures that are in the nematic phase at room temperature, even if the individual components are crystalline at that temperature.

The Schroeder-Van Laar equation provides a theoretical framework for predicting the eutectic composition and temperature of an ideal binary mixture.[1][3][4][5][6] The equation for each component (A and B) is as follows:

ln(xA) = (ΔHfA / R) * (1/TmA - 1/T) ln(xB) = (ΔHfB / R) * (1/TmB - 1/T)

Where:

  • xA and xB are the mole fractions of components A and B

  • ΔHfA and ΔHfB are the enthalpies of fusion of components A and B

  • R is the ideal gas constant (8.314 J/mol·K)

  • TmA and TmB are the melting points of the pure components in Kelvin

  • T is the melting point of the mixture in Kelvin

By solving these two equations simultaneously (where xA + xB = 1), the eutectic composition and temperature can be estimated. It is important to note that this equation assumes an ideal solution, and deviations can occur in real liquid crystal mixtures.[1] However, it serves as an excellent starting point for experimental formulation.

Component Selection and Properties

For this guide, we will consider a binary mixture of this compound (PPMB) and the well-characterized nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB). 5CB is known for its strong positive dielectric anisotropy, making it a common component in twisted nematic (TN) and other field-effect LCDs.[7][8]

PropertyThis compound (PPMB)4-Cyano-4'-pentylbiphenyl (5CB)
Chemical Structure C19H22O3C18H19N
Molar Mass 298.38 g/mol 249.36 g/mol
Melting Point (Tm) 34°C (307.15 K)22.5°C (295.65 K)[7]
Clearing Point (Tc) 43°C (316.15 K)35.0°C (308.15 K)[7]
Enthalpy of Fusion (ΔHf) Not readily available in literature13.8 kJ/mol[9]
Birefringence (Δn) To be measured~0.17 - 0.20 (at room temp., visible)
Dielectric Anisotropy (Δε) To be measuredPositive, ~+10 to +12 (at room temp., low freq.)

Experimental Protocols

Protocol for Mixture Preparation

This protocol outlines the steps for preparing a homogeneous liquid crystal mixture.

Materials and Equipment:

  • This compound (PPMB), >98% purity

  • 4-Cyano-4'-pentylbiphenyl (5CB), >98% purity

  • Analytical balance (± 0.0001 g)

  • Small glass vials with PTFE-lined caps

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

  • Spatula

  • Ultrasonic bath

Procedure:

  • Calculate Component Masses: Based on the desired mole fraction (e.g., the calculated eutectic composition), determine the required mass of each component.

  • Weighing: Accurately weigh the calculated mass of PPMB and 5CB into a clean, dry glass vial.

  • Initial Mixing: Place a small magnetic stir bar into the vial, cap it, and place it on the hot plate.

  • Heating and Homogenization: Heat the vial to a temperature above the clearing point of both components (e.g., 50°C). Stir the mixture gently until it becomes a completely homogeneous isotropic liquid.

  • Ultrasonication (Optional but Recommended): To ensure complete mixing, place the vial in an ultrasonic bath for 10-15 minutes while still warm.

  • Cooling and Storage: Allow the mixture to cool slowly to room temperature. Store the vial in a desiccator to prevent moisture absorption.

Protocol for Liquid Crystal Test Cell Fabrication

This protocol describes the fabrication of a standard liquid crystal test cell with a polyimide alignment layer for planar alignment.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment solution (for planar alignment)

  • Solvents for cleaning (Acetone, Isopropyl Alcohol, Deionized water)

  • Spinner

  • Hot plate

  • UV-curable adhesive

  • Glass spacers of desired thickness (e.g., 5-10 µm)

  • UV light source

  • Rubbing machine with velvet or cotton cloth

  • Cleanroom environment (recommended)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sonicating sequentially in acetone, isopropyl alcohol, and deionized water for 10 minutes each.[10] Dry the substrates on a hot plate at ~100°C.[10]

  • Polyimide Coating: In a clean environment, spin-coat the polyimide solution onto the conductive side of the ITO substrates.[11] A typical spin-coating process involves a lower speed spin to spread the solution followed by a higher speed spin to achieve the desired thickness.[11]

  • Curing: Transfer the coated substrates to a hot plate and cure the polyimide layer according to the manufacturer's instructions. This typically involves a pre-bake at a lower temperature (e.g., 80°C) followed by a hard bake at a higher temperature (e.g., 180-230°C) for imidization.[11][12]

  • Rubbing: Rub the cured polyimide surface with a velvet or cotton cloth on a rubbing machine.[12] This process creates micro-grooves that will align the liquid crystal molecules. Ensure the rubbing direction is consistent.

  • Cell Assembly: Apply UV-curable adhesive mixed with spacers onto the alignment layer of one substrate. Place the second substrate on top, with the rubbing directions either parallel or anti-parallel for a planar aligned cell.

  • Curing the Seal: Expose the edges of the cell to a UV light source to cure the adhesive, forming a sealed cell with a defined gap.[10]

  • Filling the Cell: Place a small drop of the prepared liquid crystal mixture at the opening of the cell. Heat the cell to the isotropic phase of the mixture and allow the liquid crystal to fill the cell via capillary action.[12]

  • Sealing: Once filled, seal the opening with a UV-curable adhesive or epoxy.

Workflow for LC Mixture Formulation and Characterization

G cluster_formulation Mixture Formulation cluster_fabrication Cell Fabrication cluster_characterization Characterization A Component Selection (PPMB & 5CB) B Property Data Acquisition (Tm, Tc, ΔHf) A->B C Eutectic Calculation (Schroeder-Van Laar) B->C D Mixture Preparation (Weighing, Heating, Mixing) C->D H Cell Assembly & Filling D->H E Substrate Cleaning F Polyimide Coating & Curing E->F G Rubbing for Alignment F->G G->H I Phase Transition Analysis (DSC, POM) H->I J Birefringence Measurement (Abbe Refractometer) I->J K Dielectric Anisotropy Measurement (LCR Meter) J->K L Electro-Optic Performance K->L

Caption: Workflow for liquid crystal mixture formulation.

Protocol for Phase Transition Characterization

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

DSC Procedure:

  • Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature well above its expected isotropic point (e.g., 60°C) to erase any thermal history.

  • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below its expected crystallization point (e.g., -10°C).

  • Heat the sample at the same controlled rate back to the isotropic phase.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (crystallization, melting, nematic-isotropic).

POM Procedure:

  • Place a small amount of the mixture in a liquid crystal cell on the hot stage of the POM.

  • Slowly heat the sample while observing the texture through the crossed polarizers. Note the temperatures at which the texture changes, corresponding to phase transitions. The transition from the crystalline solid to the nematic phase will show the appearance of a Schlieren or threaded texture, while the transition to the isotropic phase will result in a completely dark field of view.

Protocol for Birefringence (Δn) Measurement

Instrumentation:

  • Abbe refractometer with a temperature-controlled prism stage and a polarizing eyepiece or external polarizer.[13][14][15]

  • Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Place the filled liquid crystal cell on the prism of the refractometer. Ensure good thermal contact.

  • Set the temperature of the prism stage to the desired measurement temperature within the nematic range of the mixture.

  • Measurement of no (Ordinary Refractive Index): Orient the polarizer such that its transmission axis is perpendicular to the rubbing direction of the liquid crystal cell. Observe the shadow line in the eyepiece and record the refractive index. This corresponds to no.

  • Measurement of ne (Extraordinary Refractive Index): Rotate the polarizer by 90 degrees so that its transmission axis is parallel to the rubbing direction. Record the new position of the shadow line. This corresponds to ne.

  • Calculate Birefringence: Calculate Δn = ne - no.

Protocol for Dielectric Anisotropy (Δε) Measurement

Instrumentation:

  • LCR meter

  • Temperature-controlled sample holder

  • Function generator

  • Oscilloscope

  • Two liquid crystal cells: one with planar alignment and one with homeotropic alignment (or a single planar cell and a magnet for reorientation).

Procedure:

  • Measure Cell Capacitance: Measure the capacitance of the empty planar and homeotropic cells (Cempty_planar and Cempty_hom).

  • Fill Cells: Fill both cells with the liquid crystal mixture.

  • Measure C⊥: Place the filled planar cell in the temperature-controlled holder. Apply a low-frequency AC voltage (e.g., 1 kHz) and measure the capacitance (C⊥).

  • Measure C||: Place the filled homeotropic cell in the holder and measure its capacitance (C||). Alternatively, use the planar cell and apply a strong magnetic field parallel to the electric field to align the director, then measure C||.

  • Calculate Dielectric Permittivities:

    • ε⊥ = C⊥ / Cempty_planar

    • ε|| = C|| / Cempty_hom

  • Calculate Dielectric Anisotropy: Calculate Δε = ε|| - ε⊥.

Relationship between Formulation and Characterization

G Formulation Mixture Formulation (PPMB + 5CB) Eutectic Eutectic Composition Formulation->Eutectic Leads to Birefringence Birefringence (Δn) Formulation->Birefringence Determines DielectricAnisotropy Dielectric Anisotropy (Δε) Formulation->DielectricAnisotropy Determines NematicRange Wide Nematic Range Eutectic->NematicRange Achieves Application Device Application (e.g., LCD) NematicRange->Application Enables Birefringence->Application Impacts DielectricAnisotropy->Application Impacts

Caption: Interplay of formulation and properties.

Conclusion

The formulation of liquid crystal mixtures is a critical step in the development of materials for a wide array of electro-optical applications. By strategically combining mesogens like this compound with other liquid crystals such as 5CB, researchers can engineer materials with specific, enhanced properties. The creation of eutectic mixtures is a powerful tool for achieving broad nematic temperature ranges that are essential for practical devices. The detailed protocols provided in this guide for mixture preparation, test cell fabrication, and the characterization of key parameters—phase transitions, birefringence, and dielectric anisotropy—offer a robust framework for the systematic design and validation of novel liquid crystal formulations. Adherence to these methodologies will enable scientists and engineers to accelerate the innovation of next-generation liquid crystal materials.

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Characterization of Novel Phenyl Benzoate Liquid Crystals: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Mesophases of Phenyl Benzoate Liquid Crystals

Phenyl benzoate derivatives form a cornerstone in the field of thermotropic liquid crystals, finding applications from advanced display technologies to smart materials. Their rich mesomorphic behavior, characterized by a delicate balance of molecular rigidity from the aromatic core and flexibility from terminal chains, necessitates a multi-faceted characterization approach.[1][2] The sequence and stability of the liquid crystalline phases (mesophases), such as the nematic and various smectic phases, are exquisitely sensitive to subtle changes in molecular architecture. Therefore, a systematic and thorough characterization is paramount for any researcher synthesizing novel phenyl benzoate compounds.

This guide provides a comprehensive overview of the essential techniques for the characterization of phenyl benzoate liquid crystals. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of not just the "how" but also the "why" behind these analytical methods. We will delve into the core techniques of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), supplemented by insights from spectroscopic methods. Each section is structured to provide not only a step-by-step protocol but also the underlying scientific principles and field-proven insights to ensure robust and reliable results.

I. Thermal Analysis: Mapping the Phase Transitions with Differential Scanning Calorimetry (DSC)

DSC is an indispensable tool for determining the thermodynamic properties of liquid crystals.[3] It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of phase transitions, which manifest as endothermic or exothermic peaks on a thermogram.[4][5] For phenyl benzoate liquid crystals, DSC provides the foundational data for constructing a phase diagram.

A. The "Why": Causality in DSC Experimental Design

The choice of experimental parameters in DSC is critical for obtaining high-quality, interpretable data. A common heating and cooling rate for liquid crystal analysis is 10-20 °C/min.[6][7] Slower rates can provide better resolution of closely spaced transitions, while faster rates increase sensitivity but may broaden peaks and shift transition temperatures.[7] For novel phenyl benzoate compounds, an initial scan at 10 °C/min is recommended to balance resolution and sensitivity. The first heating scan is often unique, revealing the thermal history of the sample, while the subsequent cooling and second heating scans typically show the reversible thermotropic behavior.[8]

B. Experimental Protocol: DSC Analysis of a Novel Phenyl Benzoate Liquid Crystal

Objective: To determine the phase transition temperatures and associated enthalpy changes of a novel phenyl benzoate liquid crystal.

Materials:

  • Novel phenyl benzoate liquid crystal sample (2-5 mg)

  • Aluminum DSC pans and lids

  • DSC instrument with a cooling accessory

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the phenyl benzoate sample into an aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and prevent sample sublimation. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation of the sample at elevated temperatures.

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic phase), for instance, 200 °C.

    • Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature.

    • Second Heating Scan: Reheat the sample at the same rate (10 °C/min) to the same upper temperature limit. This scan is crucial for observing the enantiotropic (reversible) phase transitions.

  • Data Analysis:

    • Identify the peaks in the DSC thermogram. On heating, endothermic peaks represent transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).[8]

    • Determine the onset temperature of each peak, which corresponds to the phase transition temperature.

    • Integrate the area under each peak to calculate the enthalpy of the transition (ΔH). The enthalpy of the nematic-to-isotropic transition is typically much lower than that of the crystal-to-liquid crystal transition.[9]

C. Data Presentation: Thermal Properties of Phenyl Benzoate Derivatives
CompoundTransitionOnset Temperature (°C)Enthalpy (ΔH) (kJ/mol)Reference
Phenyl Benzoate Homopolymer (PM6BACP)Smectic to Nematic1071.4 (total LC-I)[10]
Nematic to Isotropic112[10]
Butyl-p-[p′-n-octyloxy benzoyloxy]benzoateSmectic to Isotropic~100 (heating)High (characteristic of smectic-isotropic)[9]
4-Cyanophenyl 4′-n-pentyl benzoate (CPPB)Nematic to Isotropic~56-[11]

II. Visual Identification of Mesophases: Polarized Optical Microscopy (POM)

POM is arguably the most powerful technique for the definitive identification of liquid crystal mesophases.[3] It exploits the birefringent (anisotropic) nature of liquid crystals, which allows them to rotate the plane of polarized light.[12] When a liquid crystal sample is placed between two crossed polarizers, it produces characteristic optical textures that act as fingerprints for different mesophases.[11]

A. The "Why": Understanding Texture Formation

The textures observed in POM arise from the alignment of the liquid crystal director (the average direction of the long molecular axis) and the presence of defects.[11] For example, the Schlieren texture, with its characteristic "brushes," is a hallmark of the nematic phase.[13][14] Smectic phases, which possess positional order in one dimension (layers), often exhibit focal conic fan textures.[3][4][15] The appearance of these textures is highly dependent on the surface treatment of the glass slides used to prepare the sample cell and the cooling rate from the isotropic phase. A slow, controlled cooling rate is crucial for the development of well-defined textures.

B. Experimental Protocol: POM Analysis with a Hot Stage

Objective: To visually identify the mesophases of a novel phenyl benzoate liquid crystal and determine the phase transition temperatures.

Materials:

  • Polarizing optical microscope with a hot stage and temperature controller

  • Glass microscope slides and coverslips

  • Spatula

  • Novel phenyl benzoate liquid crystal sample

Procedure:

  • Sample Preparation: Place a small amount of the phenyl benzoate sample on a clean microscope slide. Gently place a coverslip over the sample.

  • Heating to Isotropic Phase: Place the slide on the hot stage and heat the sample to a temperature above its clearing point, where it becomes an isotropic liquid. In this phase, the field of view between the crossed polarizers will be dark.

  • Controlled Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). Carefully observe the sample through the microscope.

    • The temperature at which birefringent droplets first appear from the dark isotropic liquid is the clearing point (nematic-isotropic transition).

    • As the sample continues to cool, note the formation of characteristic textures. For a typical phenyl benzoate derivative, you might first observe a nematic phase (e.g., Schlieren texture).[13]

    • Upon further cooling, a transition to a smectic phase may occur, often indicated by the appearance of a focal conic fan texture from the nematic texture.[11]

  • Shearing the Sample: While in a mesophase, gently pressing on the coverslip with a pair of tweezers can induce flow and help in identifying the nature of the phase. For instance, the viscosity of smectic phases is generally higher than that of nematic phases.

  • Image Capture: Record images of the distinct textures observed for each mesophase at specific temperatures.

C. Visual Data: Characteristic Textures of Phenyl Benzoate Mesophases
  • Nematic Phase: Often exhibits a Schlieren texture , characterized by dark brushes emanating from point defects.[13][16]

  • Smectic A Phase: Typically shows a focal conic fan texture .[3][4] In regions where the molecules are aligned perpendicular to the glass slides (homeotropic alignment), the texture will appear dark but will show flashes of light when the stage is rotated.[15]

III. Structural Elucidation: X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement and structural parameters within liquid crystal phases.[12] By analyzing the scattering pattern of X-rays passing through the sample, one can obtain information about the positional order of the molecules.

A. The "Why": Probing Molecular Order with X-rays

In the nematic phase, which has only orientational order, the XRD pattern consists of diffuse rings, indicating a lack of long-range positional order.[17][18] In contrast, the layered structure of smectic phases gives rise to a sharp, quasi-Bragg peak in the small-angle region of the diffraction pattern.[17] The position of this peak can be used to calculate the smectic layer spacing, a critical parameter for understanding the molecular packing within the layers.

B. Experimental Protocol: XRD Analysis of Phenyl Benzoate Mesophases

Objective: To determine the structural characteristics, such as smectic layer spacing, of the mesophases of a novel phenyl benzoate liquid crystal.

Materials:

  • X-ray diffractometer with a temperature-controlled sample stage

  • Glass capillary tubes (e.g., 1.5 mm diameter)

  • Novel phenyl benzoate liquid crystal sample

Procedure:

  • Sample Preparation: Heat the phenyl benzoate sample to its isotropic phase and fill a glass capillary tube via capillary action. Seal the ends of the capillary.

  • Instrument Setup: Mount the capillary in the temperature-controlled sample holder of the diffractometer.

  • Data Acquisition:

    • Heat the sample to the desired temperature within a specific mesophase (as determined by DSC and POM).

    • Acquire the XRD pattern, typically scanning a range of 2θ angles that covers both the small-angle (for layer spacing) and wide-angle (for intermolecular distance) regions.

  • Data Analysis:

    • Nematic Phase: The pattern will show a diffuse scattering halo in the wide-angle region, corresponding to the average intermolecular distance.[18]

    • Smectic A Phase: A sharp peak will be observed in the small-angle region. The position of this peak (2θ) can be used to calculate the smectic layer spacing (d) using Bragg's Law: nλ = 2dsin(θ), where n is an integer (usually 1 for the primary peak) and λ is the wavelength of the X-rays.[19] A diffuse halo will also be present in the wide-angle region.[17]

C. Data Presentation: Structural Parameters from XRD
MesophaseSmall-Angle XRDWide-Angle XRDInformation Obtained
NematicDiffuse reflexDiffuse reflexNo long-range positional order
Smectic ASharp, quasi-Bragg peakDiffuse peakOne-dimensional positional order (layered structure), Smectic layer spacing

IV. Spectroscopic Characterization: Probing Molecular Structure and Dynamics

While DSC, POM, and XRD provide information on the macroscopic and mesoscopic properties of liquid crystals, spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer insights at the molecular level.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the chemical structure of a newly synthesized phenyl benzoate derivative.[20] The positions and intensities of the absorption bands in the infrared spectrum correspond to the vibrational modes of specific functional groups within the molecule. For phenyl benzoate liquid crystals, characteristic peaks for the ester carbonyl group (C=O), aromatic C=C bonds, and C-O stretching can be readily identified.[21][22] Temperature-dependent FTIR studies can also provide information on changes in intermolecular interactions and molecular conformation at phase transitions.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the orientational order and dynamics of liquid crystals.[23] In the anisotropic environment of a liquid crystal phase, the NMR spectrum of a phenyl benzoate derivative will be significantly different from its spectrum in an isotropic solvent.[23] The analysis of these complex spectra can provide detailed information about the alignment of different parts of the molecule with respect to the liquid crystal director.

V. Integrated Characterization Workflow

A robust characterization of a novel phenyl benzoate liquid crystal relies on the synergistic use of these techniques. The following workflow is recommended:

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Molecular Level Analysis Synthesis Synthesis of Novel Phenyl Benzoate DSC DSC Analysis Synthesis->DSC Determine transition temperatures & enthalpies POM Polarized Optical Microscopy Synthesis->POM Visually identify mesophases DSC->POM Guide temperature range for observation XRD X-ray Diffraction POM->XRD Confirm phase identification FTIR FTIR Spectroscopy XRD->FTIR Correlate structure with molecular vibrations NMR NMR Spectroscopy FTIR->NMR Probe molecular dynamics in phases

Caption: Integrated workflow for the characterization of novel phenyl benzoate liquid crystals.

Conclusion

The characterization of novel phenyl benzoate liquid crystals is a systematic process that integrates thermal, optical, and structural analysis techniques. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently determine the mesomorphic properties of their newly synthesized materials. This comprehensive approach, combining DSC, POM, and XRD, and supplemented by spectroscopic methods, is essential for establishing the structure-property relationships that drive the design of new and advanced liquid crystalline materials.

References

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Application Notes & Protocols: Leveraging 4-Methoxybenzoic Acid as a Precursor for Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-methoxybenzoic acid as a versatile precursor for the synthesis of calamitic (rod-like) liquid crystals. This document provides not only detailed experimental protocols but also the underlying scientific principles that govern the design and synthesis of these mesogenic materials.

Introduction: The Strategic Importance of 4-Methoxybenzoic Acid in Liquid Crystal Synthesis

4-Methoxybenzoic acid is a cornerstone in the synthesis of thermotropic liquid crystals due to its inherent structural features.[1] Its rigid aromatic core, furnished by the benzene ring, provides the necessary anisotropy for the formation of liquid crystalline phases. The methoxy group (-OCH₃) is an electron-donating group that influences the material's dielectric properties, while the carboxylic acid moiety (-COOH) is a versatile functional handle for a variety of chemical transformations.[1]

A defining characteristic of liquid crystals derived from benzoic acid derivatives is their propensity for molecular self-assembly, primarily driven by hydrogen bonding.[1][2] The carboxylic acid groups of two molecules can form a stable dimer, which effectively elongates the molecular structure, a key factor in promoting the formation of liquid crystalline phases.[1] By strategically modifying the alkoxy chain length and introducing other functional groups, the mesomorphic properties, such as transition temperatures and the specific type of liquid crystal phase (e.g., nematic, smectic), can be systematically tailored.[1][3]

Core Synthetic Strategies and Mechanistic Insights

Two predominant synthetic pathways are employed to convert 4-methoxybenzoic acid and its derivatives into calamitic liquid crystals: Esterification and Schiff Base Formation . These methods allow for the construction of molecules with a central rigid core and flexible terminal chains, a fundamental architecture for calamitic mesogens.[3][4]

Strategy 1: Esterification for Phenylenone Ester-Based Liquid Crystals

Ester linkages are prevalent in liquid crystal design due to their ability to create a rigid and linear molecular structure. 4-Methoxybenzoic acid can be readily converted into its more reactive acid chloride, which then serves as a versatile intermediate for synthesizing ester-containing liquid crystals.[1] Alternatively, direct esterification using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) is also a common and effective method.[1][3]

  • Why DCC and DMAP? DCC is a powerful dehydrating agent that facilitates the formation of the ester bond by activating the carboxylic acid. 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst to accelerate the reaction, particularly in sterically hindered cases.

  • Why a Nitrogen Atmosphere? Many organic reactions, including esterifications, are sensitive to oxygen and moisture. A nitrogen atmosphere prevents unwanted side reactions and ensures a higher yield of the desired product.

  • Why Purification is Crucial? The presence of impurities can significantly disrupt the delicate intermolecular forces required for the formation of liquid crystalline phases. Recrystallization is an effective method for purifying solid organic compounds by separating them from soluble impurities.

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_purification Purification 4-Alkoxybenzoic_Acid 4-Alkoxybenzoic Acid Stirring Stir at RT under N₂ for 24h 4-Alkoxybenzoic_Acid->Stirring Hydroquinone_Derivative Hydroquinone Derivative Hydroquinone_Derivative->Stirring DCC DCC DCC->Stirring DMAP DMAP (catalyst) DMAP->Stirring DCM DCM (solvent) DCM->Stirring Filtration Filter to remove Dicyclohexylurea Stirring->Filtration Reaction Mixture Washing Wash with dilute HCl, NaHCO₃, and brine Filtration->Washing Filtrate Drying_Concentration Dry over MgSO₄ & Concentrate Washing->Drying_Concentration Organic Layer Recrystallization Recrystallize from Ethanol Drying_Concentration->Recrystallization Crude Product Product Pure Calamitic Liquid Crystal Recrystallization->Product

Caption: Experimental workflow for the synthesis of a calamitic liquid crystal via esterification.

Strategy 2: Schiff Base Formation for Imino-Linked Liquid Crystals

Schiff base linkages (-CH=N-) are another important class of connecting groups in liquid crystal synthesis. They offer a high degree of molecular rigidity and can be readily formed by the condensation reaction between an aldehyde and a primary amine.[5] This reaction is often catalyzed by an acid and proceeds with the elimination of a water molecule.

  • Why Reflux in Ethanol? The reaction is typically carried out at an elevated temperature to increase the reaction rate. Ethanol is a common solvent as it dissolves the reactants and is relatively easy to remove after the reaction.

  • Why Acid Catalysis? The formation of the Schiff base is catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Why Recrystallization? As with ester-based liquid crystals, purity is paramount. Recrystallization is used to obtain a highly pure product, which is essential for observing well-defined liquid crystalline phases.

Schiff_Base_Workflow cluster_reactants Reactants cluster_reagents Solvent & Catalyst cluster_process Process cluster_purification Purification 4-Formylbenzoic_Acid_Derivative 4-Formylbenzoic Acid Derivative Reflux Reflux for 2-4 hours 4-Formylbenzoic_Acid_Derivative->Reflux Aniline_Derivative Aniline Derivative Aniline_Derivative->Reflux Ethanol Ethanol (solvent) Ethanol->Reflux Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Reaction Mixture Filtration Collect Precipitate by Filtration Cooling->Filtration Precipitate Forms Recrystallization Recrystallize from a suitable solvent Filtration->Recrystallization Crude Product Product Pure Schiff Base Liquid Crystal Recrystallization->Product

Caption: Experimental workflow for the synthesis of a Schiff base liquid crystal.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a starting point for the synthesis of calamitic liquid crystals from 4-methoxybenzoic acid derivatives.

Protocol 1: Synthesis of 4-n-Alkoxybenzoic Acids

This protocol describes the synthesis of a homologous series of 4-n-alkoxybenzoic acids, which are common precursors for many liquid crystal systems. The synthesis is adapted from a standard procedure involving nucleophilic substitution.[1]

Materials:

  • 4-Hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • n-Alkyl bromide (e.g., 1-bromobutane, 1-bromohexane, etc.)

  • Potassium iodide (KI, catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a solution of 4-hydroxybenzoic acid in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the corresponding n-alkyl bromide to the mixture, along with a catalytic amount of potassium iodide (KI).

  • Stir the reaction mixture at room temperature for 24-30 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of 2.[1][3]

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 4-n-alkoxybenzoic acid.[1][3]

Protocol 2: Synthesis of a Calamitic Liquid Crystal via Esterification

This protocol outlines the synthesis of a phenylene ester-based calamitic liquid crystal using a 4-alkoxybenzoic acid derivative.[1][3]

Materials:

  • 4-(4-Pentenyloxy)benzoic acid (or another 4-alkoxybenzoic acid)

  • 2-Chlorohydroquinone (or another substituted hydroquinone)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Dissolve 4-(4-pentenyloxy)benzoic acid and 2-chlorohydroquinone in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.[1][3]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.[1][3]

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent using a rotary evaporator.

  • Recrystallize the resulting solid from ethanol to yield the pure calamitic liquid crystal.[1][3]

Characterization of Liquid Crystalline Properties

Once synthesized, the crucial step is to characterize the liquid crystalline properties of the new material. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][6][7]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes of the material.[3][6] As the sample is heated or cooled at a controlled rate, the transitions between the crystalline, liquid crystalline, and isotropic phases are observed as endothermic or exothermic peaks in the DSC thermogram.

Phase Transition Typical Enthalpy Change (ΔH) Appearance on DSC Thermogram
Crystal to Nematic/SmecticHighSharp endothermic peak
Nematic to IsotropicLowSmall endothermic peak
Smectic to NematicLowSmall endothermic peak
Polarized Optical Microscopy (POM)

POM is a vital tool for identifying the specific type of liquid crystal phase by observing the unique optical textures that each phase exhibits.[3][6][7] The sample is placed between two crossed polarizers and heated or cooled. The birefringent nature of the liquid crystalline phases results in characteristic textures.

Liquid Crystal Phase Common Optical Textures
NematicSchlieren, threaded
Smectic AFan-shaped, focal conic
Smectic CBroken fan-shaped, Schlieren

Conclusion

4-Methoxybenzoic acid and its derivatives are invaluable precursors for the synthesis of calamitic liquid crystals. Through well-established synthetic routes such as esterification and Schiff base formation, a diverse range of mesogenic materials can be designed and synthesized. A thorough understanding of the underlying reaction mechanisms and meticulous purification and characterization are essential for the successful development of novel liquid crystals with tailored properties for advanced applications.

References

  • The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research - Benchchem.
  • Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. Molecular Crystals and Liquid Crystals, 757(1).
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Chemistry – An Asian Journal.
  • Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry.
  • The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules.
  • design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.
  • New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Advances.
  • Calamitic and discotic liquid crystalline phases for mesogens with triangular cores.
  • First mesomorphic and DFT characterizations for 3- (or 4-)
  • Synthesis of Liquid Crystals. University of Colorado Boulder.
  • Design and Mesomorphic Characterization of Cyanostilbene-6 and 3-methoxy-4-(alkyloxy)benzoic Acid-Based. World Scientific News.
  • Nematic Calamitic Bisazobenzene Liquid Crystal: Synthesis and Mesomorphic Properties of 1-Methoxybutyloxy-4`-(4- Phenylazo)Azobenzene. Asian Journal of Applied Sciences.
  • Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. BioResources.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules.
  • Application Notes and Protocol for the Esterification of 4-Methoxybenzoic Acid. BenchChem.
  • Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. American Journal of Applied Sciences.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules.
  • The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO 3 Nanoparticles.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of Advanced Scientific Research.
  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids.
  • 4-Hydroxybenzoic acid. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Pentylphenyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The final product is an oil or fails to crystallize.

  • Probable Cause: This is a common issue when impurities are present, which can disrupt the crystal lattice formation. The presence of unreacted starting materials or byproducts can lower the melting point and inhibit crystallization.

  • Solution:

    • Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to verify that the starting materials have been consumed. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reactants.

    • Solvent Selection for Recrystallization: The choice of solvent is critical. For this compound, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble.[1] Methanol is a reported solvent for a similar compound, 4-Pentylphenyl 4-methylbenzoate.[2]

    • Induce Crystallization: If the compound oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[3] Alternatively, adding a seed crystal of pure this compound can initiate crystallization.[3]

    • Column Chromatography: If recrystallization fails, column chromatography is a robust method for separating the desired product from impurities.[4][5]

Issue 2: The purified product has a low melting point or a broad melting range.

  • Probable Cause: A low or broad melting point is a strong indicator of impurities. The target compound, this compound, is a nematic liquid crystal slightly above room temperature, so its melting point is a key indicator of purity.[6]

  • Solution:

    • Recrystallization: Perform one or more recrystallizations until the melting point is sharp and consistent with the literature value.

    • Column Chromatography: If repeated recrystallizations do not improve the melting point, it is likely that the impurities have similar solubility to the product. In this case, column chromatography is the preferred method of purification.[7]

Issue 3: The product is colored, but should be a white solid.

  • Probable Cause: Colored impurities are often byproducts of the reaction or degradation products.

  • Solution:

    • Decolorizing Carbon: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution.[3] The colored impurities will adsorb to the carbon.

    • Hot Filtration: Filter the hot solution by gravity to remove the charcoal before allowing the solution to cool and crystallize.[3] It is crucial to use a pre-heated funnel to prevent premature crystallization during filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often faster and uses less solvent for relatively pure samples.[8] Column chromatography provides higher resolution separation and is ideal for mixtures with multiple components or impurities with similar solubility to the product.[4][9]

Q2: How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[8] For this compound, you may need to experiment with mixed solvent systems. A good approach is to dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1]

Q3: How can I monitor the purity of my product during purification?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purity.[10] By spotting the crude mixture and the purified fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from impurities. A pure compound should appear as a single spot on the TLC plate.

Q4: What are the likely impurities in the synthesis of this compound?

The synthesis typically involves an esterification reaction between 4-pentylphenol and 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid).[11] Potential impurities include:

  • Unreacted 4-pentylphenol

  • Unreacted 4-methoxybenzoic acid

  • Byproducts from side reactions

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase).[4]

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through the silica gel.[4] Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98% (with suitable solvent)[6]Fast, economical, good for removing small amounts of impurities.May not be effective for complex mixtures or impurities with similar solubility.
Column Chromatography >99%High resolution, versatile for various impurities.[4]More time-consuming, requires larger volumes of solvent.[5]

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Pentylphenyl 4-methoxybenzoate Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChrom Column Chromatography Crude->ColumnChrom Alternative/Secondary Method TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint MeltingPoint->Recrystallization If impure MeltingPoint->ColumnChrom If impure PureProduct Pure Product (>98%) MeltingPoint->PureProduct If pure

Caption: Purification workflow for this compound.

TroubleshootingFlow Start Problem Encountered OilingOut Product is an oil/ fails to crystallize Start->OilingOut LowMP Low/Broad Melting Point Start->LowMP Colored Product is Colored Start->Colored CheckReaction Check Reaction Completion (TLC) OilingOut->CheckReaction Recrystallize Recrystallize LowMP->Recrystallize AddCharcoal Add Activated Charcoal during Recrystallization Colored->AddCharcoal CheckReaction->Recrystallize Reaction Complete ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Failure Pure Pure Product Recrystallize->Pure Success ColumnChrom->Pure HotFilter Hot Filtration AddCharcoal->HotFilter HotFilter->Recrystallize

Caption: Troubleshooting flowchart for purification issues.

References

Sources

Troubleshooting common issues in phenyl benzoate ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenyl benzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important ester. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

I. Global Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following workflow outlines a systematic approach to diagnosing and resolving problems in your phenyl benzoate synthesis.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impure Product) check_reaction Review Reaction Conditions - Stoichiometry - Catalyst - Temperature - Reaction Time start->check_reaction check_reagents Verify Reagent Quality - Purity of Phenol & Benzoic Acid/Benzoyl Chloride - Anhydrous Conditions (if applicable) - Freshness of Base check_reaction->check_reagents Conditions OK? check_workup Analyze Workup & Purification - pH of washes - Extraction Solvent - Recrystallization Solvent & Technique check_reagents->check_workup Reagents OK? analyze_product Characterize Product - TLC, NMR, IR, Melting Point check_workup->analyze_product Workup OK? solution Implement Corrective Actions analyze_product->solution Identify Root Cause

Caption: A general workflow for troubleshooting phenyl benzoate synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of phenyl benzoate.

Issue 1: Low or No Yield of Phenyl Benzoate

Q1: I followed a standard Schotten-Baumann procedure, but my yield of phenyl benzoate is very low. What could be the problem?

A1: Low yields in the Schotten-Baumann reaction are often traced back to a few critical factors. This reaction involves the benzoylation of phenol with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[1][2]

  • Inefficient Phenoxide Formation: The first step is the deprotonation of phenol to form the more nucleophilic phenoxide ion.[3][4] If the sodium hydroxide solution is not sufficiently concentrated or has degraded (by absorbing atmospheric CO₂), this equilibrium will not favor the phenoxide, leading to a sluggish reaction.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in an aqueous basic solution.[5] If the benzoyl chloride is added too slowly or if the reaction mixture is not vigorously shaken, the benzoyl chloride has a greater opportunity to react with water and hydroxide ions rather than the phenoxide ion.[3][6]

  • Suboptimal pH: The reaction should be maintained under basic conditions. If the solution becomes acidic due to the formation of hydrochloric acid as a byproduct, the phenoxide ion will be protonated back to the less reactive phenol. It's good practice to check the pH at the end of the reaction to ensure it is still alkaline.[6][7]

Troubleshooting Steps:

  • Ensure Fresh and Adequately Concentrated Base: Use a freshly prepared 10% w/v sodium hydroxide solution.

  • Vigorous Agitation: Shake the reaction mixture vigorously throughout the addition of benzoyl chloride and for the recommended reaction time (typically 15-30 minutes).[3][7] This promotes the formation of an emulsion, increasing the surface area and facilitating the reaction between the aqueous and organic phases.

  • Controlled Addition of Benzoyl Chloride: Add the benzoyl chloride in small portions.[6] This helps to maintain a high concentration of the phenoxide ion relative to the benzoyl chloride at any given moment, favoring the desired reaction over hydrolysis.

Q2: I'm attempting a Fischer esterification of benzoic acid and phenol, but I'm getting a poor yield. Why is this method challenging for this specific ester?

A2: The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is generally less effective for synthesizing esters from phenols.[8][9]

  • Reduced Nucleophilicity of Phenol: The lone pair of electrons on the oxygen atom of phenol is delocalized into the aromatic ring through resonance. This reduces the electron density on the oxygen, making it a weaker nucleophile compared to aliphatic alcohols.[8] Consequently, the attack on the protonated carbonyl carbon of benzoic acid is less favorable.

  • Reversible Reaction: Fischer esterification is an equilibrium process.[10][11] The water produced as a byproduct can hydrolyze the ester back to the starting materials. To drive the reaction forward, water must be removed, for example, by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants.[10][12]

  • Potential for Side Reactions: Under the strongly acidic conditions and elevated temperatures required for Fischer esterification, phenols can undergo side reactions such as electrophilic aromatic substitution (e.g., sulfonation if sulfuric acid is used as the catalyst).[13]

Troubleshooting Steps:

  • Consider an Alternative Method: For phenyl benzoate synthesis, the Schotten-Baumann reaction is generally more reliable and higher yielding.[14]

  • Optimize Fischer Esterification Conditions (If Necessary):

    • Use a large excess of either benzoic acid or phenol to shift the equilibrium.

    • Employ a Dean-Stark apparatus with a suitable solvent like toluene to remove water as it forms.[14]

    • Consider using a milder acid catalyst, such as p-toluenesulfonic acid, to minimize side reactions.[12]

Issue 2: Impure Product

Q3: My final phenyl benzoate product has a lower than expected melting point and appears oily, even after recrystallization. What are the likely impurities?

A3: An oily appearance and a depressed melting point are classic signs of impurities. The most common culprits are unreacted starting materials or byproducts from side reactions.

  • Unreacted Phenol: Phenol is a solid at room temperature but can form eutectic mixtures with phenyl benzoate, leading to a lower melting point and an oily consistency.

  • Unreacted Benzoic Acid: If the workup procedure did not effectively remove all the benzoic acid, it will co-crystallize with the product.

  • Hydrolysis of Product: Phenyl benzoate can be hydrolyzed back to phenol and benzoic acid during the workup, especially if exposed to strongly acidic or basic conditions for an extended period or at elevated temperatures.[15]

Troubleshooting and Purification Steps:

  • Thorough Washing: During the workup, after filtering the crude product, wash it thoroughly with cold water to remove any water-soluble impurities like sodium phenoxide or sodium benzoate.[6][16] A subsequent wash with a cold, dilute sodium bicarbonate solution can help remove residual benzoic acid, followed by another water wash.

  • Proper Recrystallization Technique:

    • Solvent Choice: Ethanol is a common and effective solvent for recrystallizing phenyl benzoate.[3][6]

    • Minimum Hot Solvent: Dissolve the crude product in the minimum amount of hot ethanol to ensure the solution is saturated. Using too much solvent will result in a low recovery of the purified product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling in an ice bath can cause impurities to be trapped within the crystal lattice. Once crystals have formed at room temperature, cooling in an ice bath can be used to maximize the yield.[4]

Q4: How can I use Thin Layer Chromatography (TLC) to assess the purity of my product and identify impurities?

A4: TLC is an invaluable tool for monitoring the progress of your reaction and assessing the purity of your final product.[6]

Experimental Protocol: TLC Analysis of Phenyl Benzoate Synthesis

  • Prepare TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting materials (phenol and benzoic acid/benzoyl chloride), your reaction mixture, and your purified product.

  • Spot the Plate: Dissolve small amounts of your starting materials, a sample of your reaction mixture, and your final product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using separate capillary tubes, spot each sample onto its designated lane on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 15:1 mixture of toluene:acetone).[6] The solvent level should be below the pencil line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Phenyl benzoate, phenol, and benzoic acid are all UV-active. Calculate the Rf (retention factor) for each spot. Your purified product should ideally show a single spot with an Rf value different from the starting materials. The presence of multiple spots indicates impurities.

TLC_Analysis cluster_0 TLC Plate plate origin Origin Line solvent_front Solvent Front phenol_spot Phenol product_spot Phenyl Benzoate benzoic_acid_spot Benzoic Acid

Caption: Representative TLC plate for phenyl benzoate synthesis.

III. Standard Operating Procedure (SOP)

High-Yield Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction

This protocol is a reliable method for the synthesis of phenyl benzoate.[4][14]

Materials:

  • Phenol (1.0 g)

  • 10% Sodium Hydroxide (NaOH) solution (15 mL)

  • Benzoyl Chloride (2.0 mL)

  • Ethanol (for recrystallization)

  • 250 mL Erlenmeyer flask with a rubber stopper

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.0 g of phenol in 15 mL of 10% aqueous sodium hydroxide solution.[3] Stopper the flask and swirl until the phenol is completely dissolved.

  • Benzoylation: In a fume hood, add 2.0 mL of benzoyl chloride in small portions to the flask while shaking vigorously.[3] Caution: Benzoyl chloride is a lachrymator and corrosive.[6]

  • Reaction: After the addition is complete, stopper the flask securely and shake vigorously for 15-30 minutes. A solid precipitate of phenyl benzoate should form.[3][7]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the solid product thoroughly with cold water to remove any unreacted starting materials and salts.[7]

  • Purification: Recrystallize the crude phenyl benzoate from a minimum amount of hot ethanol.[4]

  • Drying and Characterization: Allow the purified crystals to air dry completely. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (IR, NMR) if desired.

IV. Product Specification & Data

For verification, your purified phenyl benzoate should conform to the following properties.

PropertyValueReference(s)
CAS Number 93-99-2[17][18]
Molecular Formula C₁₃H₁₀O₂[17]
Molecular Weight 198.22 g/mol [17][18]
Appearance White crystalline powder/prisms[17][19]
Odor Geranium-like[18][20]
Melting Point 68-70 °C[17][19][21]
Boiling Point 298-300 °C[19][21]
Solubility Insoluble in water; soluble in hot ethanol and ether[18][19]

V. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting.

Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.

Schotten_Baumann_Mechanism phenol Phenol + OH⁻ phenoxide Phenoxide Ion + H₂O phenol->phenoxide Deprotonation phenoxide_ion Phenoxide Ion benzoyl_chloride Benzoyl Chloride phenoxide_ion->benzoyl_chloride Nucleophilic Attack tetrahedral_intermediate Tetrahedral Intermediate benzoyl_chloride->tetrahedral_intermediate product Phenyl Benzoate + Cl⁻ tetrahedral_intermediate->product Elimination of Cl⁻

Caption: Mechanism of the Schotten-Baumann reaction for phenyl benzoate synthesis.[22]

Fischer Esterification Mechanism

This acid-catalyzed reaction involves the protonation of the carboxylic acid to activate it towards nucleophilic attack by the alcohol.[10][23] All steps are reversible.[8][23]

Fischer_Esterification_Mechanism start_materials Benzoic Acid + Phenol + H⁺ protonated_acid Protonated Benzoic Acid start_materials->protonated_acid Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Nucleophilic Attack by Phenol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_loss Elimination of H₂O proton_transfer->water_loss product Phenyl Benzoate + H₂O + H⁺ water_loss->product Deprotonation

Caption: Simplified mechanism of the Fischer esterification.

VI. References

  • Phenyl Benzoate: Chemistry Practical Manual. (n.d.). Studylib. Retrieved from [Link]

  • 2.3: Preparation of the Benzoate of Phenol. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved from [Link]

  • To prepare Phenyl benzoate from phenol. (2025, June 17). MedPharma. Retrieved from [Link]

  • Phenyl Benzoate Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]

  • Phenyl Benzoate. (n.d.). DrugFuture. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved from [Link]

  • Phenyl benzoate | C13H10O2. (n.d.). PubChem. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. (n.d.). Pearson. Retrieved from [Link]

  • Benzyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Esterification of carboxylic acids containing phenol groups. (n.d.). Google Patents. Retrieved from

  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • some more reactions of phenol. (n.d.). Chemguide. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • Investigative Project: Phenyl Benzoate Synthesis and Review. (2023, March 31). Desklib. Retrieved from [Link]

  • Benzyl chloride. (2021, November 7). Sciencemadness Wiki. Retrieved from [Link]

  • Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Preparation of phenyl benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of phenyl benzoate and conversion thereof to phenol. (n.d.). Google Patents. Retrieved from

  • A-Level H2 Chemistry: Esterification of Phenols. (2022, June 28). YouTube. Retrieved from [Link]

  • Preparation of Phenyl benzoate. (2018, January 8). Stan's Academy. Retrieved from [Link]

  • Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Phenol inorganic esterification- why is it impossible? (2021, February 6). Reddit. Retrieved from [Link]

  • Synthesis of Phenyl benzoate. (2021, October 8). YouTube. Retrieved from [Link]

  • Recrystallization of Phenyl Benzoate | POC-II | Practical. (2023, August 31). YouTube. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the esterification of 4-methoxybenzoic acid (also known as p-anisic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causal chemical principles. Our goal is to empower you to achieve higher yields, greater purity, and more reliable outcomes in your synthetic work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction

This section addresses foundational questions regarding the Fischer esterification of 4-methoxybenzoic acid, providing the essential knowledge needed to make informed experimental decisions.

Q1: What is the reaction mechanism for the acid-catalyzed esterification of 4-methoxybenzoic acid?

A1: The reaction proceeds via the classic Fischer esterification mechanism, which is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism involves six distinct, reversible steps, which can be remembered with the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of 4-methoxybenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack (Addition): A molecule of the alcohol (e.g., methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][4]

  • Proton Transfer (Deprotonation-Protonation): A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[1]

  • Elimination: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[1][3]

  • Deprotonation: A base (such as another alcohol molecule or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst.[4][5]

Fischer_Esterification_Mechanism cluster_activation Activation cluster_addition Nucleophilic Addition cluster_rearrangement Proton Transfer cluster_elimination Elimination cluster_final Product Formation A 4-Methoxybenzoic Acid B Protonated Carbonyl A->B H⁺ (cat.) C Tetrahedral Intermediate B->C + R'OH D Activated Leaving Group C->D -H⁺, +H⁺ E Protonated Ester D->E -H₂O F Final Ester Product E->F -H⁺ (cat. regen) Experimental_Workflow Setup Reaction Setup (Acid, Alcohol, Catalyst) Reflux Heat to Reflux (Monitor by TLC) Setup->Reflux 1. Reaction Workup Aqueous Workup (Quench & Neutralize) Reflux->Workup 2. Quenching Extract Extraction (Separate Layers) Workup->Extract 3. Isolation Dry Drying (Remove Trace H₂O) Extract->Dry 4. Drying Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate 5. Concentration Purify Purification (Recrystallization/Distillation) Evaporate->Purify 6. Final Purity Analyze Analysis (NMR, IR, GC) Purify->Analyze 7. Characterization

Caption: General workflow for esterification synthesis.

Reagents and Typical Parameters
ParameterValue/ReagentRationale/Notes
Carboxylic Acid4-Methoxybenzoic Acid1.0 equivalent
AlcoholMethanol (MeOH)10-20 equivalents (often used as solvent) [6][7]
CatalystConc. Sulfuric Acid (H₂SO₄)0.1-0.2 equivalents (catalytic amount) [7][8]
TemperatureReflux (~65 °C for MeOH)Provides thermal energy to overcome activation barrier. [9][7]
Reaction Time2-6 hoursMonitor progress by TLC until starting acid is consumed. [10]
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq.).

  • Add an excess of methanol (e.g., 20 mL per 0.02 moles of acid). [6]3. While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.). [7][8]Caution: This addition is exothermic.

  • Reflux: Heat the mixture to a gentle reflux (the boiling point of methanol, approx. 65 °C). [10]5. Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the 4-methoxybenzoic acid spot is no longer visible.

  • Workup - Quenching: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. [8][10]7. Workup - Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to the beaker. [6][7]Stir until the evolution of CO₂ gas ceases and the pH of the solution is neutral or slightly basic (~pH 7-8). This step is crucial for removing both the unreacted carboxylic acid and the sulfuric acid catalyst. [6]The crude ester may precipitate as a solid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (2 x 30 mL). [7][8]9. Combine the organic layers. Wash the combined organic phase sequentially with water (1 x 30 mL) and then with a saturated sodium chloride solution (brine, 1 x 30 mL). [5][7]The brine wash helps to remove residual water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). [11][12]11. Isolation: Decant or filter the dried solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-methoxybenzoate.

  • Purification: If necessary, the product can be further purified by recrystallization (e.g., from ethanol/water) or distillation. [10]

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address the most common issues encountered during the esterification of 4-methoxybenzoic acid.

Troubleshooting_Tree Start Problem: Low Ester Yield CheckEquilibrium Is the equilibrium being shifted? Start->CheckEquilibrium CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? Start->CheckConditions CheckWorkup Was the workup correct? Start->CheckWorkup Sol_Equilibrium Solution: - Use large excess of alcohol - Remove H₂O (Dean-Stark) CheckEquilibrium->Sol_Equilibrium No Sol_Catalyst Solution: - Use fresh, concentrated acid - Check catalyst loading CheckCatalyst->Sol_Catalyst No Sol_Conditions Solution: - Ensure adequate reflux temp - Increase reaction time CheckConditions->Sol_Conditions No Sol_Workup Solution: - Ensure complete neutralization - Check for product loss during extraction CheckWorkup->Sol_Workup No

Caption: Decision tree for troubleshooting low reaction yield.

Problem Area: Low Yield & Incomplete Reactions

Q: My reaction yield is very low, or my analysis shows a lot of unreacted starting material. What are the most likely causes?

A: This is the most common issue and almost always relates to the reversible nature of the reaction. [13]* Insufficient Shift in Equilibrium: The single most probable cause is that the reaction has reached equilibrium with significant amounts of starting material still present. [14]The two most effective strategies to combat this are:

  • Use a large excess of the alcohol. Using the alcohol as the solvent (a 10-fold or greater excess) is a standard and effective method to push the reaction forward. [1][7] 2. Actively remove water. If using a large excess of alcohol is not sufficient or desirable, you must remove the water byproduct as it forms. [9]See the advanced section on using a Dean-Stark apparatus.
  • Insufficient Catalyst or Inactive Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst. If your concentrated sulfuric acid is old, it may have absorbed atmospheric moisture, reducing its effectiveness. Use a fresh bottle.

  • Inadequate Reaction Time or Temperature: Ensure the reaction is heated to the true reflux temperature of the alcohol used. [7]Also, confirm the reaction has run long enough to reach equilibrium by using TLC to monitor the disappearance of the starting carboxylic acid. [10] Q: I used a large excess of methanol, refluxed for 4 hours, and my yield is still only around 60-70%. Why isn't it quantitative?

A: A yield of 65% is actually typical for a Fischer esterification at equilibrium with equimolar reactants. [1]Even with a large excess of alcohol, reaching yields above 95% can be difficult without active water removal. [1][15]The presence of the water byproduct creates a persistent back-reaction (hydrolysis). [16]To achieve near-quantitative yields, you must combine the use of excess alcohol with a method for water sequestration, such as a Dean-Stark trap or the addition of molecular sieves. [9][15]

Problem Area: Side Products & Purification

Q: I see an extra spot on my TLC plate. What side reactions could be occurring?

A: For the esterification of 4-methoxybenzoic acid with a simple primary alcohol like methanol, side reactions are generally minimal. However, potential issues include:

  • Dehydration of Alcohol (if using secondary/tertiary alcohols): If you use a more complex alcohol like t-butanol, the strong acid catalyst can cause dehydration to form an alkene. This is why primary and secondary alcohols are preferred for Fischer esterification. [6]* Ether Formation: At high temperatures, the acid catalyst can promote the self-condensation of the alcohol to form an ether (e.g., dimethyl ether from methanol), though this is less common under typical reflux conditions.

Q: I'm struggling to separate the final ester product from the unreacted 4-methoxybenzoic acid during workup. What am I doing wrong?

A: This issue almost always points to incomplete neutralization during the workup. 4-methoxybenzoic acid is insoluble in the organic extraction solvent but is soluble in basic aqueous solutions.

  • The Solution: The wash with aqueous sodium bicarbonate (NaHCO₃) is the most critical purification step. [6][7]You must add enough NaHCO₃ to deprotonate all remaining 4-methoxybenzoic acid and neutralize the H₂SO₄ catalyst. This converts the carboxylic acid into its sodium salt (sodium 4-methoxybenzoate), which is highly soluble in the aqueous layer and will be removed from your organic layer containing the ester.

  • Verification: After the bicarbonate wash, check the pH of the aqueous layer. If it is not basic (pH > 8), you have not added enough NaHCO₃. Perform a second wash with the bicarbonate solution. [6][10]

Section 4: Advanced Optimization Strategies

Q: My process requires the highest possible yield. When is it appropriate to use a Dean-Stark apparatus?

A: A Dean-Stark apparatus is the most effective method for driving the esterification equilibrium to completion by physically removing water. [1][17]You should consider using it when:

  • You cannot use a large excess of the alcohol (e.g., if the alcohol is expensive or has a very high boiling point).

  • You need to achieve yields >95%.

  • You are working on a large scale where maximizing conversion is critical.

The apparatus works by azeotropically removing water with a co-solvent like toluene. [7][17]The vapor mixture of toluene and water condenses, and the two immiscible liquids separate in the collection arm of the trap. The denser water sinks to the bottom, while the less dense toluene overflows and returns to the reaction flask. [17] Q: Are there alternative catalysts to H₂SO₄ that might be beneficial?

A: Yes, several other catalysts can be used, each with specific advantages.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, strong acid that is often easier to handle and measure than concentrated sulfuric acid. It is a very common and effective alternative. [7][18]* Solid Acid Catalysts (e.g., Amberlyst-15, Nafion): These are acidic polymer resins that can be easily filtered out of the reaction mixture, simplifying the workup as a basic wash may not be needed to remove the catalyst. [9]* Lewis Acids (e.g., Zirconium or Tin compounds): Certain Lewis acids can catalyze the reaction and may offer different selectivities or milder conditions, though they are often more specialized. [15][19][20]

References
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • CHEM254 Experiment 06. (2011). Synthesis of Novel Esters. Retrieved from [Link]

  • Unknown. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • ZambiaWiki. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst for esterification reaction and method for catalyzing esterification reaction.
  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

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Stability and degradation of 4-Pentylphenyl 4-methoxybenzoate under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Experimental Stability and Degradation Analysis

Welcome to the technical support resource for 4-Pentylphenyl 4-methoxybenzoate (PPMB, CAS No. 38444-13-2). This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions, troubleshooting strategies for experimental challenges, and validated protocols to ensure the integrity of your work. As Senior Application Scientists, our goal is to explain the causality behind these experimental choices, grounding our advice in established chemical principles.

Section 1: Frequently Asked Questions - Understanding Core Stability

This section addresses fundamental questions regarding the chemical stability of this compound.

Question 1: What is the primary degradation pathway for this compound under common experimental conditions?

Answer: The most significant vulnerability of this compound is the ester linkage connecting the 4-pentylphenol and 4-methoxybenzoic acid moieties. The primary degradation pathway is hydrolysis , which cleaves this bond.

The phenyl benzoate core structure is susceptible to nucleophilic attack by water or hydroxide ions.[1] This reaction, known as saponification under basic conditions, results in the formation of two primary degradation products: 4-pentylphenol and 4-methoxybenzoic acid . The stability of the resulting phenoxide ion, stabilized by resonance, contributes to the lability of this type of ester bond.[1]

Diagram 1: Primary Hydrolytic Degradation Pathway

G cluster_products Degradation Products parent This compound prod1 4-Pentylphenol parent->prod1 Ester Hydrolysis (+H2O) prod2 4-Methoxybenzoic Acid parent->prod2 Ester Hydrolysis (+H2O) G start Unexpected Result Observed (e.g., New Peaks, Low Recovery) check_blanks Analyze Method Blank & Unstressed Control Sample start->check_blanks issue_in_blank Problem is Systematic: Contamination, Carryover, Solvent Impurity check_blanks->issue_in_blank Issue Present? issue_in_sample Problem is Sample-Related: Degradation check_blanks->issue_in_sample Issue Absent? check_storage Review Sample Storage (Light, Temp, Container) issue_in_sample->check_storage id_degradants Identify Degradants (Use LC-MS or Standards) check_storage->id_degradants Storage OK? root_cause Determine Root Cause: Hydrolysis, Photolysis, Oxidation? id_degradants->root_cause G prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Expose to Stress Conditions (Acid, Base, Light, Heat) prep->stress sample Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) stress->sample quench Quench Reaction (Neutralize/Protect from Light) sample->quench analyze Analyze via Validated HPLC-UV Method quench->analyze report Calculate % Degradation & Identify Products analyze->report

Caption: A typical experimental workflow for stability assessment.

References

  • Gomes, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1184. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • The Thoughtful Chemist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

  • Müller, A., et al. (2020). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 54(3), 1386-1396. Available at: [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35, 8269–8287. Available at: [Link]

  • Lin, C. H., et al. (2025). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Journal of Food and Drug Analysis, 33(3), 345-358. Available at: [Link]

  • Chisvert, A., et al. (2001). Determination of UV-filters in sunscreens by HPLC. Fresenius' journal of analytical chemistry, 369(7-8), 638–641. Available at: [Link]

  • Tarazi, H., et al. (2025). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. International Journal of Applied Pharmaceutics, 17(5), 123-130. Available at: [Link]

  • Smith, J. D., & Wipf, P. (2019). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. ACS Omega, 4(2), 2778-2784. Available at: [Link]

  • Grela, E., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4987. Available at: [Link]

  • Zhang, Y., et al. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Molecular Sciences, 23(22), 14352. Available at: [Link]

  • Chen, Y. C., et al. (2022). Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid. Catalysis Science & Technology, 12(15), 4768-4775. Available at: [Link]

  • Tarazi, H., et al. (2025). Determination of UV-filters in sunscreens by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 225, 115201. Available at: [Link]

  • Karas, M., et al. (1995). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Analytical Chemistry, 67(21), 3971-3975. Available at: [Link]

  • Chisvert, A., et al. (2001). Determination of UV-filters in sunscreens by HPLC. Fresenius' Journal of Analytical Chemistry, 369(7-8), 638-41. Available at: [Link]

  • Bodi, A., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(39), 8145–8159. Available at: [Link]

  • Cartwright, R. A., & Cain, R. B. (1959). Degradation of p-methoxybenzoate by cell-free extracts of Pseudomonas fluorescens. Biochemical Journal, 73(1), 7P. Available at: [Link]

  • Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35(3), 8269-8287. Available at: [Link]

  • Cai, J., et al. (2022). Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. Chinese Journal of Energetic Materials, 30(3), 256-261. Available at: [Link]

  • Bryan, W. A., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Molecules, 27(24), 8796. Available at: [Link]

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Technical Support Center: Purification of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Pentylphenyl 4-methoxybenzoate. As a nematic liquid crystal, the performance of this material in applications like liquid-crystal displays (LCDs) is critically dependent on its purity.[1] Even trace impurities can disrupt the delicate intermolecular forces governing its mesophase behavior, leading to altered transition temperatures and degraded electro-optical performance.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of this compound. What are the most likely impurities in my crude product?

Understanding your potential impurities is the first step toward selecting an effective purification strategy. In a typical esterification reaction between 4-pentylphenol and 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid), the primary contaminants are predictable.[2][3]

Common Impurities in Crude this compound:

ImpuritySourceRationale for Presence
Unreacted 4-pentylphenol Starting MaterialIncomplete reaction or non-stoichiometric addition of reagents. Phenols are relatively polar.
Unreacted 4-methoxybenzoic acid Starting Material / HydrolysisIf using the carboxylic acid directly (Fischer esterification), it's a primary starting material.[4] If using the acyl chloride, it can form via hydrolysis from atmospheric moisture.[5] This impurity is acidic and highly polar.
Residual Base/Catalyst Reaction AdditivePyridine, DMAP, or other bases used to catalyze the reaction or scavenge HCl byproduct.
Side-Reaction Products Self-CondensationAnhydride formation from 4-methoxybenzoic acid or other side reactions.
Solvents Reaction MediumDichloromethane, THF, Toluene, etc., used during the synthesis.

Recognizing these impurities is crucial. For instance, the presence of the polar and acidic 4-methoxybenzoic acid will significantly influence your choice of chromatography solvent system or recrystallization solvent.

Q2: Which purification method is best for my needs: Recrystallization or Column Chromatography?

The choice between recrystallization and column chromatography depends on your specific objectives, namely the scale of your synthesis, the nature of the impurities, and the required final purity.

MethodIdeal ScalePurity AchievableKey AdvantagesKey Disadvantages
Recrystallization Medium to Large (>1 g)Good to Excellent (>99%)Cost-effective, simple setup, excellent for removing minor impurities with different solubility profiles.[6][7]Can result in significant yield loss[8]; finding the perfect solvent can be time-consuming; ineffective if impurities co-crystallize.
Flash Column Chromatography Small to Medium (<5 g)Excellent (>99.5%)High resolving power for separating compounds with similar polarities[9][10]; adaptable to complex mixtures.Solvent-intensive, more time-consuming, requires careful technique to pack and run the column effectively.[11]

Senior Scientist's Recommendation: For a first purification pass on multi-gram scales where you suspect unreacted starting materials are the main issue, recrystallization is often the most efficient starting point. If recrystallization fails to remove a persistent impurity or if you are working on a smaller, sub-gram scale, flash column chromatography is the superior method for achieving the highest purity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can be frustrating when it doesn't proceed as expected.[12] Here are solutions to common problems.

Scenario 1: My compound "oiled out" instead of forming crystals.

This is a classic sign that the solution became supersaturated too quickly or at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[13]

  • Causality: The solubility of your product in the chosen solvent is too high, even upon cooling. The cooling process may also be too rapid, not allowing sufficient time for the ordered crystal lattice to form.[14]

  • Solutions:

    • Re-heat and Add More Solvent: Warm the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the same solvent to slightly decrease the saturation level.[14]

    • Slow Down the Cooling: After dissolving, allow the flask to cool slowly on the benchtop, insulated by a few paper towels. Do not place it directly into an ice bath. Slow cooling is critical for forming high-quality crystals.[8][15]

    • Consider a Mixed-Solvent System: If a single solvent isn't working, use a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or methanol) dropwise at an elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Scenario 2: No crystals are forming, even after the solution has cooled.

This indicates that the solution is not sufficiently saturated, a state known as supersaturation is required for crystal nucleation.[7][16]

  • Causality: Most commonly, too much solvent was used initially.[12]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod.[15][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a perfect template for further crystallization.[16]

    • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent (in a fume hood) to increase the concentration of your product.[12] Then, allow it to cool again. Be careful not to evaporate too much.

    • Cool to a Lower Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath, and then potentially a freezer, to further decrease the compound's solubility.

Workflow & Protocol: Single-Solvent Recrystallization

This workflow outlines the decision-making process for troubleshooting recrystallization.

G start Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool crystals Crystals Form? cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect Yes oiled_out Compound Oiled Out? crystals->oiled_out No no_crystals No Crystals Formed? oiled_out->no_crystals No reheat_add_solvent Re-heat, Add More Solvent oiled_out->reheat_add_solvent Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes reheat_add_solvent->cool scratch->cool reduce_volume Reduce Solvent Volume (Evaporate) scratch->reduce_volume Still No Crystals reduce_volume->cool

Caption: Troubleshooting workflow for recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Test solubility in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate). A good solvent will dissolve the crude product when hot but not at room temperature.[16] For this compound, ethanol or a hexane/ethyl acetate mixture are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise to the solid, heating the mixture to a gentle boil with swirling. Continue adding hot solvent until the solid just dissolves.[17] Using the absolute minimum amount of hot solvent is key to maximizing yield.[16]

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[8] Do not disturb the flask during this period.

  • Crystallization: Once the solution has reached room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal formation.[17]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[8][13]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Troubleshooting Guide: Flash Column Chromatography

When high purity is paramount, flash column chromatography is the method of choice.[18] Success hinges on proper solvent system selection and column preparation.

Scenario 1: My spots are not separating on the TLC plate.

Thin-Layer Chromatography (TLC) is your primary tool for developing the right solvent system (mobile phase). Poor separation on TLC means poor separation on the column.

  • Causality: The polarity of your eluent is either too high (all spots run to the top, Rf ≈ 1) or too low (all spots stay at the bottom, Rf ≈ 0).

  • Solutions:

    • Systematic Solvent Testing: Start with a non-polar solvent like hexane and a moderately polar one like ethyl acetate.[11][19] Run TLC plates with varying ratios:

      • 9:1 Hexane:Ethyl Acetate (low polarity)

      • 4:1 Hexane:Ethyl Acetate (medium polarity)

      • 1:1 Hexane:Ethyl Acetate (high polarity)

    • Target the "Sweet Spot": Adjust the ratio until the Rf value of your desired product (this compound) is between 0.25 and 0.35 .[11] This Rf provides the optimal balance, allowing the compound enough interaction time with the silica for good separation without taking excessively long to elute.

    • Dealing with Polar Impurities: If you have a very polar impurity (like 4-methoxybenzoic acid), it may remain at the baseline. A solvent system that places your product at Rf ≈ 0.3 will likely leave the acid impurity stuck to the silica gel, effectively separating it.

Scenario 2: The separation was good on TLC, but the column gave broad, overlapping bands.

This is a frustrating but common issue that usually points to problems with sample loading or column packing.

  • Causality:

    • Column Overloading: Too much crude material was loaded onto the column.

    • Poor Sample Loading: The initial sample band was too wide. This happens if the sample is dissolved in too much solvent or a solvent that is too polar.[20]

    • Badly Packed Column: Channels or cracks in the silica gel stationary phase allow the sample to travel unevenly down the column.

  • Solutions:

    • Rule of Thumb for Loading: Use a silica gel mass that is 30-100 times the mass of your crude sample.

    • Use a Concentrated Sample Solution: Dissolve your crude product in the minimum amount of the eluent or a less polar solvent (like dichloromethane or hexane).[18][20]

    • Dry Loading: For the best possible resolution, dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[18] Carefully add this powder to the top of your packed column. This creates a very narrow starting band.

    • Proper Packing: Pack the column as a "slurry" by mixing the silica gel with your starting eluent and pouring it into the column. Tap the column gently to settle the silica into a uniform bed. Never let the top of the silica bed run dry.

Workflow & Protocol: Flash Column Chromatography

This diagram illustrates the process of developing and running a flash column.

G cluster_0 Method Development cluster_1 Column Execution tlc Run TLC with Test Solvents rf Is Product Rf 0.25-0.35? tlc->rf adjust Adjust Solvent Ratio rf->adjust No pack Pack Column with Silica Slurry rf->pack Yes adjust->tlc load Load Sample (Dry or Concentrated) pack->load elute Elute with Solvent & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Workflow for flash column chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of 0.25-0.35.[11][18]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into your column and use gentle air pressure to pack it into a firm, uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude material in a minimal amount of solvent and carefully pipette it onto the sand layer. Alternatively, perform a dry load as described above.

  • Elution: Carefully add the eluent to the column. Using gentle, steady air pressure, push the solvent through the column, maintaining a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes as it drips from the column outlet.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified this compound.

Purity Assessment

After purification, you must confirm the purity and identity of your product. For a liquid crystal, this is not just about chemical purity but also about thermal properties.

  • Nuclear Magnetic Resonance (¹H NMR): This is the primary method for confirming the chemical structure. The spectrum should show clean, sharp peaks corresponding to the aromatic, methoxy, and pentyl chain protons, with correct integrations. The absence of peaks from 4-pentylphenol or 4-methoxybenzoic acid is a key indicator of purity.

  • Differential Scanning Calorimetry (DSC): This is a critical technique for liquid crystals. It measures the heat flow associated with phase transitions as a function of temperature.[21][22] A pure sample will exhibit sharp, well-defined peaks for its crystal-to-nematic and nematic-to-isotropic transitions. Impurities will typically cause these transition peaks to broaden and shift to lower temperatures, a phenomenon known as melting point depression.[23][24]

  • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography or Gas Chromatography-Mass Spectrometry can provide a quantitative measure of purity (e.g., >99.8%).

By combining these analytical techniques, you can be confident in both the chemical identity and the physical performance of your purified this compound.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available from: [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • Westin, J. Column Chromatography - Organic Chemistry. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. Available from: [Link]

  • Wellesley College, Department of Chemistry. Recrystallization. Available from: [Link]

  • Columbia University, Department of Chemistry. Column chromatography. Available from: [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. Available from: [Link]

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available from: [Link]

  • Reddit. (2016). r/chemistry - Column chromatography of carboxylic acids?. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • IOSR Journal of Engineering. (2012). Thermal Analysis of Liquid Crystal Mixtures. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ACS Publications - Energy & Fuels. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Available from: [Link]

  • University of Missouri-St. Louis, Department of Chemistry. Recrystallization - Single Solvent. Available from: [Link]

  • Mettler Toledo. DSC purity. Available from: [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available from: [Link]

  • University of Hamburg. LIQUID CRYSTAL PHASES. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Available from: [Link]

  • Chemguide. making esters. Available from: [Link]

  • ResearchGate. (1995). Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques. Available from: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • LibreTexts Chemistry. (2023). Other Reactions of Phenol. Available from: [Link]

  • Chemguide. acyl chlorides and water, alcohols or phenol. Available from: [Link]

  • National Institutes of Health. (2007). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Available from: [Link]

Sources

Technical Support Center: Preventing Phase Separation in Liquid Crystal Mixtures with 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for liquid crystal mixtures featuring 4-Pentylphenyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating stable, high-performance liquid crystal mixtures. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to prevent and resolve phase separation issues, ensuring the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding phase separation in liquid crystal mixtures containing this compound, providing concise answers and directing you to more detailed information within this guide.

Q1: What is phase separation in a liquid crystal mixture, and why is it a problem?

A: Phase separation is the spontaneous segregation of a liquid crystal mixture into two or more distinct phases with different compositions and properties. This phenomenon is problematic as it leads to a loss of the desired uniform mesophase, causing light scattering, altered electro-optical properties, and ultimately, device failure or inconsistent experimental results. The homogeneity of the mixture is crucial for predictable and reliable performance.

Q2: My mixture with this compound appears cloudy at room temperature. What is the likely cause?

A: Cloudiness, or turbidity, is a primary indicator of phase separation. This can be due to several factors, including:

  • Crystallization: One or more components, including this compound, may have crystallized out of the mixture if the temperature has dropped below the melting point of a component or the eutectic temperature of the mixture.

  • Immiscibility: The components of your mixture may have limited miscibility, leading to the formation of small droplets of a separate liquid crystalline or isotropic phase.

  • Impurity-Induced Separation: The presence of impurities can significantly alter the phase behavior of the mixture, promoting separation.

For a detailed analysis, proceed to the Troubleshooting Guide.

Q3: Can I predict if this compound will be miscible with my other liquid crystal components?

A: Yes, to a certain extent. A powerful tool for predicting miscibility is the use of Hansen Solubility Parameters (HSPs). The principle is that substances with similar HSPs are more likely to be miscible.[1] The total Hansen solubility parameter is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2] By comparing the HSPs of this compound with your other components, you can estimate their compatibility. A smaller "distance" between the HSPs of two components suggests better miscibility.[1]

Q4: How does temperature affect the stability of my liquid crystal mixture?

A: Temperature is a critical factor. Each liquid crystal mixture has a specific phase diagram that dictates its stable phases at different temperatures and compositions.[3] Operating outside the stable nematic range of your mixture can induce a phase transition to a smectic, crystalline, or isotropic phase, which can manifest as phase separation. Furthermore, temperature fluctuations can promote crystallization of individual components.[4]

Q5: What is a eutectic mixture, and how can it help prevent phase separation?

A: A eutectic mixture is a blend of two or more components that melt and freeze at a single temperature that is lower than the melting points of the individual components.[5] Formulating a eutectic mixture is a common and effective strategy to broaden the operational temperature range of a liquid crystal device and prevent the crystallization of individual components, thereby enhancing the stability of the nematic phase.[5]

II. Troubleshooting Guide: Diagnosing and Resolving Phase Separation

This guide provides a systematic approach to identifying the root cause of phase separation in your liquid crystal mixtures containing this compound and offers detailed solutions.

Issue 1: Spontaneous Crystallization in the Mixture

Symptoms:

  • Appearance of solid, often needle-like or dendritic, structures within the liquid crystal matrix when viewed under a polarized optical microscope.

  • A sudden increase in light scattering or opacity of the mixture, especially upon cooling.

Causality: Crystallization occurs when the free energy of the crystalline state of one or more components is lower than its free energy in the mixed liquid crystal phase. This is often triggered by cooling the mixture below the melting point of a component or into a region of the phase diagram where the liquid crystal phase is metastable. The molecular structure of this compound, with its phenyl benzoate core, can promote ordered packing, leading to crystallization if not properly formulated in a mixture.

Troubleshooting Protocol:

  • Determine the Phase Diagram of Your Mixture:

    • Objective: To identify the temperature and concentration ranges where your mixture exists as a stable, homogeneous phase.

    • Methodology: Differential Scanning Calorimetry (DSC)

      • Prepare a series of mixtures with varying mole fractions of this compound and the other component(s).

      • Seal a small, accurately weighed amount of each mixture (typically 5-10 mg) in an aluminum DSC pan.

      • Perform a heating and cooling cycle in the DSC instrument at a controlled rate (e.g., 5-10 °C/min).

      • Record the temperatures of phase transitions (crystal to nematic, nematic to isotropic, and their reverses). The peaks in the DSC thermogram correspond to these transitions.[6]

      • Plot the transition temperatures as a function of composition to construct the phase diagram.[3]

    • Interpretation: The phase diagram will reveal the eutectic point(s) and the boundaries of the stable nematic phase. Operating within this region will prevent crystallization.

  • Formulate a Eutectic Mixture:

    • Objective: To lower the melting point of the mixture and broaden the stable nematic temperature range.

    • Methodology:

      • Using the phase diagram constructed in the previous step, identify the eutectic composition, which corresponds to the lowest melting point.[5]

      • Prepare a new mixture at this eutectic composition.

    • Validation: Verify the thermal stability of the eutectic mixture using DSC and polarized optical microscopy to ensure no crystallization occurs within the desired operating temperature range.

  • Employ Rapid Cooling (Quenching):

    • Objective: To bypass the crystallization process by rapidly cooling the mixture from the isotropic phase to a glassy state.[7]

    • Methodology:

      • Heat the mixture to its isotropic phase to ensure complete mixing.

      • Rapidly cool the mixture to the desired operating temperature. This can be achieved by, for example, placing the sample on a pre-cooled metal block.

    • Caveat: This method creates a kinetically trapped, metastable state. While it can prevent crystallization, the mixture may not be thermodynamically stable in the long term.

Issue 2: Liquid-Liquid Phase Separation (Immiscibility)

Symptoms:

  • The appearance of micron-sized droplets of a different phase within the main liquid crystal matrix when observed under a polarized optical microscope.[8]

  • A hazy or cloudy appearance that persists even above the melting points of the individual components.

Causality: Liquid-liquid phase separation occurs when the constituent molecules of the mixture are not sufficiently compatible. This incompatibility can arise from significant differences in molecular structure, polarity, and intermolecular forces. The principle of "like dissolves like" is fundamental here.[9] The flexible pentyl chain of this compound contributes to its miscibility with other non-polar molecules, but the polar ester group and aromatic rings can lead to immiscibility with highly dissimilar molecules.[10][11]

Troubleshooting Protocol:

  • Predict Miscibility using Hansen Solubility Parameters (HSPs):

    • Objective: To quantitatively assess the compatibility of this compound with other mixture components.

    • Methodology:

      • Obtain the HSPs (δD, δP, δH) for each component in your mixture. These can be found in databases, calculated using group contribution methods, or determined experimentally.[2][12][13]

      • Calculate the "distance" (Ra) between the HSPs of this compound and each of the other components using the following equation: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[1]

      • A smaller Ra value indicates a higher likelihood of miscibility.

    • Data Table: Estimated Hansen Solubility Parameters for Representative Liquid Crystal Fragments

      Component/Fragment δD (MPa½) δP (MPa½) δH (MPa½)
      Phenyl Ring ~18.0-19.0 ~1.0-3.0 ~2.0-4.0
      Alkyl Chain (per CH₂) ~16.0 ~0 ~0
      Ester Group ~16.0-17.0 ~8.0-10.0 ~6.0-8.0

      | Methoxy Group | ~15.0-16.0 | ~6.0-8.0 | ~7.0-9.0 |

    • Note: These are approximate values. For accurate predictions, it is recommended to use specialized software or experimental determination.

  • Modify the Mixture Composition:

    • Objective: To improve the overall compatibility of the mixture.

    • Methodology:

      • Based on the HSP analysis, replace components with large Ra values relative to this compound with alternatives that have more similar HSPs.

      • Consider adding a third component that acts as a "compatibilizer," having HSPs intermediate between the two immiscible components.

    • Validation: Observe the miscibility of the new formulation using polarized optical microscopy.

  • Utilize Homogenization:

    • Objective: To create a kinetically stable emulsion of the immiscible phases.

    • Methodology:

      • Heat the mixture to the isotropic phase.

      • Apply high shear forces using a homogenizer or sonicator to break down the phase-separated domains into smaller, more stable droplets.[14]

    • Caveat: This creates an emulsion, not a true solution. The long-term stability will depend on the droplet size and the viscosity of the continuous phase.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments mentioned in the troubleshooting guide.

Protocol 1: Preparation of a Stable Liquid Crystal Mixture
  • Materials and Equipment:

    • This compound and other liquid crystal components (high purity).

    • Glass vials with PTFE-lined caps.

    • Analytical balance.

    • Hot plate with magnetic stirring.

    • Vortex mixer.

    • Vacuum oven.

  • Procedure:

    • Accurately weigh the desired amounts of each liquid crystal component into a clean, dry glass vial.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial and place it on the hot plate.

    • Heat the mixture to a temperature approximately 10-20 °C above the highest clearing point of the individual components. This ensures the entire mixture is in the isotropic phase.

    • Stir the mixture gently for at least one hour to ensure complete homogenization.

    • For volatile components or to remove dissolved gases, the mixture can be degassed by placing the vial in a vacuum oven at a temperature above the clearing point.

    • After homogenization, turn off the heat and allow the mixture to cool slowly to room temperature while still stirring.

    • Once at room temperature, vortex the mixture for 1-2 minutes to ensure uniformity.

    • Store the mixture in a tightly sealed vial in a desiccator to protect it from moisture and contaminants.

Protocol 2: Characterization of Phase Separation using Polarized Optical Microscopy (POM)
  • Materials and Equipment:

    • Polarized optical microscope with a hot stage.

    • Clean microscope slides and cover slips.

    • Capillary tubes.

  • Procedure:

    • Place a small drop of the liquid crystal mixture onto a clean microscope slide.

    • Carefully place a cover slip over the drop, allowing the mixture to spread into a thin film via capillary action.

    • Place the slide on the hot stage of the polarized optical microscope.

    • Observe the texture of the liquid crystal as it cools from the isotropic phase.

    • A stable, homogeneous nematic phase will exhibit a characteristic schlieren or marbled texture.

    • Phase separation will be visible as the formation of distinct domains or droplets with different textures or birefringence.[15]

    • Crystallization will appear as the growth of solid structures within the liquid crystal.[16]

    • Record the temperatures at which these phase transitions and separations occur.

IV. Visualizing Experimental Workflows

Workflow for Preparing and Validating a Stable Liquid Crystal Mixture

G cluster_prep Mixture Preparation cluster_analysis Analysis & Validation cluster_outcome Outcome weigh Weigh Components heat_stir Heat to Isotropic & Stir weigh->heat_stir cool Slow Cool to RT heat_stir->cool pom Polarized Optical Microscopy (POM) cool->pom Observe Texture dsc Differential Scanning Calorimetry (DSC) cool->dsc Determine Phase Transitions stable Stable Mixture pom->stable If uniform texture phase_sep Phase Separation Observed pom->phase_sep If droplets/crystals seen dsc->stable If sharp, expected transitions dsc->phase_sep If multiple/broad transitions cluster_prep cluster_prep phase_sep->cluster_prep Reformulate

Caption: Workflow for preparing and validating a stable liquid crystal mixture.

Decision Tree for Troubleshooting Phase Separation

G cluster_cryst Crystallization Issue cluster_immisc Immiscibility Issue start Mixture is Cloudy/Inhomogeneous observe_pom Observe under POM with Hot Stage start->observe_pom crystals_seen Crystals Observed? observe_pom->crystals_seen droplets_seen Droplets Observed? crystals_seen->droplets_seen No dsc_phase_diagram Determine Phase Diagram (DSC) crystals_seen->dsc_phase_diagram Yes hsp Calculate Hansen Solubility Parameter Distance (Ra) droplets_seen->hsp Yes end_stable Stable Homogeneous Mixture droplets_seen->end_stable No formulate_eutectic Formulate Eutectic Mixture dsc_phase_diagram->formulate_eutectic rapid_cool Try Rapid Cooling reformulate Reformulate with More Compatible Components hsp->reformulate homogenize Use Homogenization

Sources

Technical Support Center: Characterization of Novel Liquid Crystal Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of novel liquid crystal (LC) compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate process of identifying and characterizing new mesophases. The discovery of a novel liquid crystal is an exciting frontier, but it is often paved with experimental challenges and ambiguous results.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs). It is structured not as a rigid protocol, but as a dynamic, problem-solving manual that addresses the specific issues you are likely to encounter. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Foundational Challenges: Purity and Sample Preparation

The reliability of all subsequent characterization hinges on the purity of your compound and the quality of your sample preparation. Overlooking this stage is the most common source of error.

Frequently Asked Questions (FAQs)

Q1: My DSC thermogram shows a broad melting peak and a depressed clearing point. Could this be an impurity issue?

A1: Absolutely. This is a classic indicator of an impure sample. Impurities disrupt the long-range molecular order required for sharp, well-defined phase transitions. They act as defects in the liquid crystalline lattice, broadening the temperature range over which a transition occurs (melting point depression).

  • Causality: In a pure compound, the transition from a crystal (K) to a liquid crystal or isotropic liquid (I) phase is a cooperative process that occurs at a distinct temperature. Impurities introduce molecular heterogeneity, creating localized regions with different transition temperatures. The bulk measurement by Differential Scanning Calorimetry (DSC) averages these events, resulting in a broad peak.

  • Expert Insight: Even small amounts of leftover solvent or synthetic precursors can significantly impact transition temperatures and even suppress the formation of certain mesophases altogether. A purity of >99.5% is often required for unambiguous characterization.

  • Validation Protocol: Confirm purity using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Capillary Electrokinetic Chromatography.[1] A sharp, symmetric peak in your chromatogram is a good indicator of high purity.

Q2: How do I prepare a sample for Polarized Optical Microscopy (POM) to avoid artifacts?

A2: Proper sample preparation for POM is critical for observing the characteristic optical textures that are the primary fingerprints of LC phases.[2][3] The goal is to create a thin, uniform film of your material between a glass slide and a coverslip.

  • Step-by-Step Protocol for Sample Preparation:

    • Cleaning: Meticulously clean the glass slide and coverslip with a solvent like isopropanol or acetone to remove any dust or grease. Surface contaminants can act as nucleation sites or induce unwanted alignment.

    • Sample Loading: Place a few micrograms of your powdered sample onto the slide.

    • Heating: Place the slide on a calibrated hot stage. Heat the sample above its highest transition temperature (clearing point) into the isotropic liquid state. This erases any previous thermal history.

    • Cover Slip Application: Gently place a coverslip on the molten droplet. The liquid will spread via capillary action. Avoid applying excessive pressure, as this can induce shear and create misleading textures.

    • Controlled Cooling: Cool the sample slowly (e.g., 1-5 °C/min). This is the most critical step. Slow cooling allows the molecules sufficient time to self-assemble into large, well-defined domains of the liquid crystal phase, making the textures easier to identify. Rapid cooling can quench the sample into a disordered or glassy state.

Section 2: Troubleshooting Thermal Analysis (DSC)

DSC is the workhorse for determining transition temperatures and enthalpies.[4][5] However, interpreting DSC thermograms for novel compounds can be complex.

Troubleshooting Guide: DSC

Q: My DSC scan on the first heating run looks different from the second heating run. Which one is correct?

A: The second heating run is almost always the more reliable one for determining thermodynamic transition temperatures.

  • Causality: The first heating run reflects the initial state of the sample, which includes its history of synthesis, purification, and crystallization. This can involve residual solvent, polymorphic crystal forms, or internal stresses, which can cause anomalous peaks or shifts in transition temperatures.[6] Heating the sample into the isotropic liquid phase and then cooling it (the cycle between the first and second heat) erases this thermal history, allowing the second heating run to reveal the true, reproducible phase behavior of the material itself.

  • Troubleshooting Steps:

    • Always perform at least two heating and cooling cycles.

    • Compare the peak temperatures and enthalpies between the 1st and 2nd heating runs. If they differ significantly, the 2nd run is the more accurate representation.

    • If peaks are still not reproducible on subsequent (3rd, 4th) runs, it could indicate thermal decomposition of your compound. Check for sample discoloration after the DSC run.

Q: I expect a liquid crystal phase, but I only see one sharp peak on my DSC. What's happening?

A: This could be a "monotropic" liquid crystal, or your LC phase transition could be very weak (low enthalpy).

  • Explanation:

    • Monotropic Behavior: A monotropic liquid crystal is one that exhibits the mesophase only upon cooling from the isotropic liquid, not upon heating from the crystal. On the heating scan, you would see a single peak for the crystal-to-isotropic liquid transition (K → I). The LC phase only appears on the cooling scan (I → LC → K).

    • Weak First-Order Transition: Transitions between highly ordered phases (e.g., Smectic B to Smectic A) can have very low enthalpy changes, making them difficult to detect with DSC alone. The peak may be too small to resolve from the baseline.

  • Solution Workflow:

    • Analyze the Cooling Curve: Carefully examine the cooling curve for any exothermic peaks (energy being released). These correspond to transitions into more ordered phases.

    • Correlate with POM: This is essential. Perform POM on a hot stage while mimicking the DSC's temperature program. A subtle transition that is nearly invisible on the DSC will often show a clear and dramatic change in optical texture under the microscope.[4][7]

    • Decrease Scan Rate: For weak transitions, reduce the DSC scan rate (e.g., from 10 °C/min to 2 °C/min). This can improve the resolution of the peak relative to the baseline.

DSC Problem Probable Cause(s) Recommended Solution(s)
Broad, asymmetric peaks Impurities; Sample decomposition; High scan rate.[8]Verify purity (HPLC/NMR); Run TGA to check for decomposition; Decrease scan rate.
Baseline Drift/Noise Poor thermal contact; Crucible contamination.[9]Ensure crucible bottom is flat and clean; Re-pan the sample.
Missing Expected Peak Monotropic phase; Weak transition enthalpy; Supercooling.Analyze cooling curve; Correlate with POM; Decrease scan/cooling rate.
Non-reproducible Scans Sample has not reached thermal equilibrium; Decomposition.Perform a second heating/cooling cycle; Check for sample discoloration.[6]

Section 3: Troubleshooting Optical Texture Identification (POM)

Polarized Optical Microscopy (POM) is arguably the most powerful tool for identifying the type of liquid crystal phase (e.g., nematic, smectic A, smectic C).[2][10] However, textures can be ambiguous, especially for novel materials.

Troubleshooting Guide: POM

Q: My entire field of view is dark when viewed between crossed polarizers. Is my compound not a liquid crystal?

A: Not necessarily. While an isotropic liquid will appear dark, a perfectly uniform "homeotropic" alignment of a liquid crystal will also result in a dark, or "pseudo-isotropic," texture.

  • Causality: In a homeotropic alignment, the long axes of the rod-like molecules align perpendicular to the glass slides. When polarized light enters the sample along this axis, it does not experience birefringence, and thus is blocked by the second polarizer (the analyzer), resulting in a dark field of view.[11]

  • Verification Protocol:

    • Apply Mechanical Pressure: Gently press on the edge of the coverslip with a pair of tweezers. This will disturb the alignment. If the sample is a liquid crystal, you will see bright, birefringent flashes of light appear as the molecules are tilted. An isotropic liquid will remain dark.

    • Conoscopy: Switch to a high-magnification objective and insert a Bertrand lens into the light path. A homeotropically aligned uniaxial phase (like Nematic or Smectic A) will show a characteristic "Maltese cross" interference pattern. An isotropic liquid will show nothing.

Q: How can I differentiate between a Nematic (N) and a Smectic A (SmA) phase? They both show schlieren textures.

A: While both can exhibit schlieren textures, their defects and flow properties are distinct. The key lies in the nature of their molecular order.

  • Expert Insight: A nematic phase has only long-range orientational order. A smectic A phase has orientational order plus a one-dimensional positional order, with molecules arranged in layers.

  • Differentiation Techniques:

    • Defect Analysis: The schlieren texture in a nematic phase is characterized by point-like defects (disclinations) from which dark brushes emerge. In POM, you will see defects with two or four brushes. A smectic A phase, due to its layered structure, typically forms "focal conic" domains, resulting in textures like "fan" or "mosaic" textures.[4] While it can show schlieren-like features, they are often less mobile.

    • Shear Test: While observing under POM, gently slide the coverslip. A nematic phase will flow easily, and the schlieren texture will move and readily reform. The layered structure of a smectic A phase gives it a higher viscosity; it will resist flow, and the texture will appear more rigid or break into "blocks."

Logical Workflow for Characterizing an Unknown Compound

This diagram outlines a systematic approach to characterizing a newly synthesized compound suspected of being a liquid crystal.

G cluster_0 Initial Screening cluster_1 Phase Identification Synthesis Synthesized Compound Purity Assess Purity (HPLC, NMR) Synthesis->Purity DSC Run DSC (2 heat/cool cycles) Purity->DSC POM POM with Hot Stage DSC->POM Correlate Temps Decision Observe Texture Change at DSC Transition Temps? POM->Decision Decision->Purity No, Re-purify or Re-assess XRD Perform Temp-Resolved X-Ray Diffraction (XRD) Decision->XRD Yes Identify Identify Phase (N, SmA, SmC, etc.) XRD->Identify

Caption: A systematic workflow for the characterization of novel liquid crystal compounds.

Section 4: Troubleshooting Structural Analysis (X-Ray Diffraction)

X-ray Diffraction (XRD) provides definitive proof of the dimensionality and structure of a liquid crystal phase, such as measuring the layer spacing in smectic phases.[12]

Troubleshooting Guide: XRD

Q: My XRD pattern for a suspected smectic phase just shows a broad, diffuse ring. What went wrong?

A: This pattern is characteristic of an unaligned, or "powder," sample. While it confirms the liquid-like spacing between molecules (the wide-angle diffuse ring), it obscures the low-angle signal corresponding to the smectic layer spacing.[13]

  • Causality: In an unaligned sample, the small domains of smectic layers are randomly oriented. The X-ray beam scatters in all directions, smearing the sharp layer reflection (Bragg peak) into a weak, diffuse ring that can be lost in the background noise.

  • Solution: Sample Alignment

    • Magnetic Field: The most common method. The sample is heated to the isotropic phase within a strong magnetic field (typically >1 Tesla) and then slowly cooled into the mesophase. The magnetic field aligns the molecular directors, which in turn aligns the smectic layers, resulting in a sample with a single preferred orientation.[13]

    • Surface Treatment: Preparing the sample in a cell with specially treated surfaces (e.g., rubbed polyimide) can induce alignment, though this is often more difficult for novel compounds where the ideal surface chemistry is unknown.

  • Expected Result: A well-aligned Smectic A sample will show a sharp, intense spot or arc at a small angle (corresponding to the layer spacing) and a diffuse crescent at a wide angle (corresponding to the intermolecular distance).[13]

Section 5: Advanced Characterization FAQs

Q1: What is Dielectric Spectroscopy used for in LC characterization?

A1: Dielectric spectroscopy is a powerful technique that measures the response of a material to an applied electric field over a range of frequencies.[14] In liquid crystal research, it provides invaluable information on:

  • Molecular Dynamics: It can detect the relaxation modes associated with molecules rotating around their long and short axes.[15][16]

  • Dielectric Anisotropy: It quantifies the difference in dielectric permittivity parallel and perpendicular to the director, a key parameter for display applications.

  • Phase Transitions: Certain transitions, especially those involving the onset of molecular tilt (like N to SmC), can be detected by changes in the dielectric response.

Q2: I'm having trouble with high-frequency measurements (>1 MHz) in my dielectric spectroscopy setup. Why?

A2: At high frequencies, parasitic effects from the measuring cell and connecting wires, such as their own resistance and inductance, can become significant and obscure the true dielectric response of the liquid crystal sample.[14][17] This can lead to artifacts like resonance effects that are not related to the material itself. Specialized measurement procedures and data correction models are often required to obtain reliable data at these frequencies.[14]

References

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  • liquid-crystal-textures-an-overview. (n.d.). Bohrium. [Link]

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  • Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples. (2025). LinkedIn. [Link]

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  • DSC Crucible Troubleshooting: Solve Common Issues for Accurate Results. (2025). nexacule. [Link]

  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (2025). Advanced Journal of Chemistry. [Link]

  • New Challenges of Liquid Crystal Materials and Composites—Next Steps. (n.d.). MDPI. [Link]

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Technical Support Center: Enhancing the Alignment of 4-Pentylphenyl 4-methoxybenzoate in LC Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the alignment of the nematic liquid crystal, 4-Pentylphenyl 4-methoxybenzoate (PPMB), also known as Nematal 105, in liquid crystal (LC) cells. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile liquid crystal in their applications. Here, we address common challenges and provide in-depth, field-proven solutions to achieve high-quality, uniform alignment for reliable experimental results.

Introduction to this compound Alignment

This compound is a nematic liquid crystal that exhibits long-range orientational order.[1][2] Achieving uniform molecular alignment of PPMB within an LC cell is paramount for its application in devices like displays and sensors.[3][4] The alignment process, however, is sensitive to a multitude of factors, from substrate cleanliness to the specifics of the alignment layer deposition and treatment. This guide provides a structured approach to troubleshooting and understanding the critical parameters that govern the alignment of PPMB.

Troubleshooting Guide: Common Alignment Issues and Solutions

This section addresses specific problems you may encounter during the fabrication of LC cells with this compound.

Question 1: After filling my LC cell, I observe patchy or non-uniform alignment under a polarizing microscope. What are the likely causes and how can I fix this?

Answer:

Patchy or non-uniform alignment is a common issue that typically points to problems with substrate preparation or the alignment layer itself. Here’s a systematic approach to diagnose and resolve the issue:

1. Substrate Cleanliness: The single most critical factor for good alignment is the cleanliness of the Indium Tin Oxide (ITO) coated glass substrates. Any organic residues, dust particles, or ionic contaminants can disrupt the surface energy and interfere with the uniform coating of the alignment layer.

  • Underlying Cause: Contaminants create localized variations in surface energy, preventing the polyimide alignment layer from forming a uniform film. This, in turn, leads to a disordered orientation of the liquid crystal molecules at the interface.

  • Recommended Protocol: A rigorous, multi-step cleaning process is essential. While various protocols exist, a reliable method involves sequential ultrasonic baths.[5][6]

    Experimental Protocol: ITO Substrate Cleaning

    • Detergent Wash: Sonicate the ITO substrates in a 2-5% solution of laboratory-grade, non-phosphate surfactant (e.g., Decon 90) in deionized (DI) water at 50-60°C for 15-20 minutes.[5]

    • DI Water Rinse: Thoroughly rinse the substrates in a flowing bath of DI water for at least 30 minutes to remove all detergent residues.[5]

    • Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 10-15 minutes each to remove organic contaminants.[5][6]

    • Final Rinse and Drying: Rinse again with fresh DI water and dry with a stream of filtered, oil-free nitrogen gas.[7]

    • UV-Ozone or Plasma Treatment (Optional but Recommended): Before spin-coating the alignment layer, a 10-15 minute exposure to UV-ozone can remove final traces of organic residues and improve the wettability of the surface.[5][6]

2. Alignment Layer Quality: The polyimide (PI) alignment layer must be thin, uniform, and properly cured.

  • Underlying Cause: An uneven PI layer, caused by improper spin-coating or contaminated solutions, will result in non-uniform anchoring conditions for the LC molecules. Incomplete curing (imidization) can also lead to outgassing or chemical interactions that disrupt alignment.[3]

  • Troubleshooting Steps:

    • Filter the Polyimide Solution: Before spin-coating, filter the polyimide solution through a 0.2 µm syringe filter to remove any aggregated particles.[3]

    • Optimize Spin-Coating Parameters: Adjust the spin speed and time to achieve a uniform film thickness, typically in the range of 30-100 nm.

    • Ensure Proper Curing: Follow the manufacturer's recommended baking protocol for the specific polyimide used. This typically involves a soft bake to evaporate the solvent, followed by a hard bake at a higher temperature for imidization.[3][8]

3. Rubbing Process Inconsistency: For planar alignment, the mechanical rubbing process is a critical step that creates microgrooves to direct the LC molecules.[9]

  • Underlying Cause: Inconsistent rubbing pressure, speed, or a worn-out rubbing cloth can lead to variations in the groove depth and density, resulting in a non-uniform pretilt angle and azimuthal anchoring energy.[10]

  • Troubleshooting Steps:

    • Machine Calibration: Ensure your rubbing machine is properly calibrated for consistent pressure and speed.

    • Cloth Condition: Use a fresh, clean velvet or nylon rubbing cloth for each batch of substrates.

    • Single Pass: Typically, a single, unidirectional pass of the rubbing roller is sufficient to induce alignment.[3]

Below is a workflow diagram illustrating the key steps for preparing an LC cell for uniform planar alignment.

G cluster_0 Substrate Preparation cluster_1 Alignment Layer Deposition cluster_2 Alignment Induction cluster_3 Cell Assembly & Filling ITO Cleaning ITO Cleaning UV-Ozone UV-Ozone ITO Cleaning->UV-Ozone PI Spin-Coating PI Spin-Coating UV-Ozone->PI Spin-Coating Baking/Curing Baking/Curing PI Spin-Coating->Baking/Curing Rubbing Rubbing Baking/Curing->Rubbing Cell Assembly Cell Assembly Rubbing->Cell Assembly LC Filling LC Filling Cell Assembly->LC Filling

Figure 1: Workflow for LC Cell Fabrication.
Question 2: I am observing line defects (disclinations) in my LC cell. What are they and how can I minimize them?

Answer:

Line defects, or disclinations, are regions where the director (the average direction of the long axes of the LC molecules) changes abruptly.[11][12] In nematic liquid crystals like PPMB, these are common and can arise from several factors.

  • Underlying Cause: Disclinations form to accommodate competing alignment cues from the surfaces of the cell or from dust particles and surface imperfections.[11] They represent regions of high elastic energy. While some simple disclinations can annihilate each other over time, stable defects can persist and degrade device performance.[11]

  • Minimization Strategies:

    • Impeccable Cleanliness: As with general alignment uniformity, dust particles are a primary nucleation site for defects. Ensure your entire cell assembly process is conducted in a clean environment (e.g., a laminar flow hood).

    • Controlled Cooling: When filling the cell with PPMB in its isotropic phase, cool it down slowly through the nematic-isotropic transition temperature. A slow cooling rate allows the liquid crystal molecules more time to find their lowest energy state, which is a uniform alignment, thereby "annealing out" defects.

    • Sufficient Anchoring Energy: A weak anchoring of the LC molecules to the alignment layer can make the alignment more susceptible to disruption and defect formation. The choice of polyimide and the rubbing process can influence the anchoring energy.[13] In some cases, using a polyimide blend can help control the pretilt angle and improve alignment quality.[10][14]

    • Cell Gap Uniformity: Ensure a uniform cell gap using high-quality spacers. Variations in the cell gap can introduce stress and strain in the liquid crystal layer, leading to the formation of defects.

Question 3: How can I control the pretilt angle of this compound? I need to achieve a specific angle for my application.

Answer:

The pretilt angle, the angle between the liquid crystal director and the substrate surface, is a critical parameter for the performance of many LC devices.[3] For PPMB, this can be controlled through several methods, primarily related to the polyimide alignment layer.

  • Underlying Cause: The pretilt angle is determined by the interplay between the microscopic topography of the alignment layer (from rubbing) and the intermolecular forces between the liquid crystal and the polyimide molecules.[3]

  • Methods for Pretilt Angle Control:

    • Mixing Polyimides: A common and effective method is to use a mixture of a planar (horizontal) alignment polyimide and a homeotropic (vertical) alignment polyimide.[10] By varying the concentration ratio of the two, a wide range of pretilt angles can be achieved.[10]

    • Rubbing Strength: For a given polyimide, increasing the rubbing strength (e.g., by increasing the pressure or the number of rubbing passes) generally decreases the pretilt angle, pushing it closer to a planar alignment.[10]

    • Baking Temperature and Time: The curing conditions of the polyimide can also influence the pretilt angle. Longer baking times or higher temperatures can alter the chemical structure of the polyimide surface and thus the resulting pretilt angle.[8][14]

    • Doping with Nanoparticles: Incorporating nanoparticles, such as polyhedral oligomeric silsesquioxane (POSS), into the polyimide alignment layer has been shown to be an effective way to control the pretilt angle.[3]

The relationship between these parameters and the resulting pretilt angle is summarized in the table below.

ParameterEffect on Pretilt AngleReference
Ratio of Vertical to Horizontal PI Increasing the concentration of vertical PI increases the pretilt angle.[10]
Rubbing Strength Increasing rubbing strength generally decreases the pretilt angle.[10]
Baking Temperature/Time Can be optimized to achieve a desired pretilt angle.[8][14]
Nanoparticle Doping Can be used to tune the pretilt angle over a wide range.[3]

Below is a diagram illustrating the concept of pretilt angle control by mixing vertical and planar polyimides.

Figure 2: Pretilt Angle Control with PI Mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound (PPMB)?

A1: this compound is a nematic liquid crystal with the chemical formula C₁₉H₂₂O₃ and a molecular weight of 298.38 g/mol .[15][16] It typically appears as a white to light yellow powder or crystal.[15][16] Its nematic phase exists slightly above room temperature.[1]

Q2: What is the difference between planar and homeotropic alignment?

A2: In planar (or homogeneous) alignment , the long axes of the liquid crystal molecules are oriented parallel to the substrate surface.[9] This is typically achieved using a rubbed polyimide layer.[9] In homeotropic alignment , the long axes of the liquid crystal molecules are oriented perpendicular to the substrate surface.[17] This can be achieved using specific homeotropic polyimides or other surface treatments.[17]

Q3: What is anchoring energy and why is it important?

A3: Anchoring energy is a measure of the strength of the interaction between the liquid crystal molecules and the alignment layer.[4][13][18] It quantifies the energy required to deviate the liquid crystal director at the surface from its preferred orientation (the "easy axis"). A sufficiently high anchoring energy is necessary to maintain a stable and uniform alignment, especially when external electric or magnetic fields are applied.[13][18]

Q4: Can I use photo-alignment instead of rubbing for PPMB?

A4: Yes, photo-alignment is a non-contact alternative to mechanical rubbing.[19] It involves using polarized light to create an anisotropic surface on a photosensitive polymer layer.[19][20] This technique can offer advantages such as avoiding dust generation and static charge buildup associated with rubbing.[19] The choice between rubbing and photo-alignment depends on the specific application requirements and available equipment.

References

  • Guillory, K. C., et al. (2006). Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides. Langmuir, 22(18), 7776-82. [Link]

  • Kuo, C. L., et al. (2010). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express, 18(3), 2999-3004. [Link]

  • Kim, J. H., et al. (2009). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. Japanese Journal of Applied Physics, 48(10R), 101301. [Link]

  • Wikipedia. (n.d.). Alignment layer. [Link]

  • Lee, T. H., et al. (2012). Aligning liquid crystal molecules. SPIE. [Link]

  • Chen, J. H., et al. (2005). Polar anchoring energy measurement of vertically aligned liquid-crystal cells. Journal of Applied Physics, 98(1), 013517. [Link]

  • Wang, L., et al. (2018). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers, 10(11), 1251. [Link]

  • Ciuchi, F., et al. (2010). Measuring liquid crystal anchoring energy strength by spectroscopic ellipsometry. Journal of Applied Physics, 107(7), 074507. [Link]

  • Man-Made-Minds. (n.d.). Rubbing Technology for LCD Manufacturing. [Link]

  • Ciuchi, F., et al. (2010). Measuring liquid crystal anchoring energy strength by spectroscopic ellipsometry. Journal of Applied Physics, 107(7), 074507. [Link]

  • ResearchGate. (2009). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. [Link]

  • Nichols, B. M., et al. (2005). Measurement of the Azimuthal Anchoring Energy of Liquid Crystals in Contact with Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers Supported on Obliquely Deposited Gold Films. Langmuir, 21(14), 6476–6481. [Link]

  • Eves, D. S., et al. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters, 92(7), 071905. [Link]

  • Cmok, L., et al. (2021). Surface alignment of ferroelectric nematic liquid crystals. Nature Communications, 12(1), 4823. [Link]

  • Lagerwall, J. P. F., et al. (2012). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces, 4(6), 3116–3124. [Link]

  • Kim, J. H., et al. (2005). Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization. Journal of Physics: Condensed Matter, 17(21), 3277. [Link]

  • Gryn, V., et al. (2004). Planar and tilted uniform alignment of liquid crystals by plasma-treated substrates. e-LC, 1-10. [Link]

  • Wikipedia. (n.d.). Homogeneous alignment. [Link]

  • ResearchGate. (2010). Patterned Alignment of Liquid Crystals by μ-Rubbing. [Link]

  • Uchida, N., et al. (2018). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. Soft Matter, 14(33), 6909-6916. [Link]

  • Akimoto, M., et al. (2009). Improvement of Electro-Optical Characteristics of Liquid Crystal Display by Nanoparticle-Embedded Alignment Layers. Molecular Crystals and Liquid Crystals, 508(1), 1-10. [Link]

  • University of Cambridge. (n.d.). Defects. DoITPoMS. [Link]

  • ResearchGate. (2013). What is the best way to clean ITO coated glass substrate?. [Link]

  • Jinan Evergreen Glass Co., Ltd. (n.d.). How to clean ITO Coated Glass. [Link]

  • ResearchGate. (2014). Can anyone suggest the best way to clean ITO glass substrate?. [Link]

  • White Rose eTheses Online. (2019). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. [Link]

  • Iljin, A. G., et al. (2021). Photo-alignment control of topological defects in nematic liquid-crystal cells. Journal of the Society for Information Display, 29(6), 483-489. [Link]

  • Shilpent. (2023). Handling and Cleaning ITO-Coated Glass. [Link]

  • Miller, D. S., et al. (2013). Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. ACS Nano, 7(10), 8634–8642. [Link]

  • Techinstro. (2014). How to clean ITO Coated Glass Substrate?. [Link]

  • Kim, D. H., et al. (2019). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Polymers, 11(11), 1876. [Link]

  • Lin, Y. H., et al. (2023). Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes. Optics Express, 31(13), 21194-21203. [Link]

  • ResearchGate. (2019). Physics of defects in nematic liquid crystals. [Link]

  • CORE. (2009). Nematic liquid crystal alignment on chemical patterns. [Link]

  • ResearchGate. (2019). Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells. [Link]

  • ResearchGate. (2017). Stable vertical alignment of liquid crystals by using an in situ self-assembly of 4-(4-heptylphenyl)benzoic acid. [Link]

  • Mykhaylyk, O. O., et al. (2017). Alignment of liquid crystals by polymers with residual amounts of solvents. Scientific Reports, 7(1), 3045. [Link]

  • Muravsky, A., et al. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Physics, 12. [Link]

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Validation & Comparative

Validating the Structure of 4-Pentylphenyl 4-methoxybenzoate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of materials science and drug development, the precise structural confirmation of novel organic molecules is a cornerstone of innovation and regulatory compliance. For researchers and professionals in these fields, the ability to unequivocally determine a compound's structure is paramount. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for the structural validation of 4-Pentylphenyl 4-methoxybenzoate, a nematic liquid crystal. We will delve into the causality behind experimental choices, present detailed protocols, and compare these techniques with other analytical alternatives, offering a holistic view grounded in scientific integrity.

Introduction: The Molecular Blueprint

This compound is an aromatic ester with a molecular formula of C₁₉H₂₂O₃. Its structure, comprising a 4-pentylphenol moiety and a 4-methoxybenzoyl group linked by an ester bond, gives rise to its liquid crystalline properties. The validation of this specific arrangement is crucial for predicting its physicochemical behavior and ensuring its purity and identity. While several analytical techniques can provide structural information, NMR and IR spectroscopy are often the first line of inquiry due to their non-destructive nature and the wealth of information they provide about the molecular framework and functional groups.

The Power of Resonance: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Rationale: The choice of solvent is critical; it must dissolve the analyte without containing interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like our target molecule. A standard 5 mm NMR tube is used for routine analysis. For quantitative measurements, precise sample and internal standard weighing, along with optimized acquisition parameters like a sufficient relaxation delay (at least 5 times the longest T₁), are crucial to ensure accurate signal integration[1][2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of CDCl₃.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 5 seconds is recommended to allow for full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 5-10 seconds) may be necessary, especially for quaternary carbons.

Data Interpretation: Decoding the Spectra

The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the known spectra of its precursors, 4-methoxybenzoic acid[3][4][5] and 4-pentylphenol[6][7].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet2HAromatic (ortho to C=O)
~7.25Doublet2HAromatic (ortho to pentyl)
~7.15Doublet2HAromatic (meta to pentyl)
~6.95Doublet2HAromatic (meta to C=O)
~3.88Singlet3HMethoxy (-OCH₃)
~2.62Triplet2HBenzylic (-CH₂-)
~1.63Multiplet2H-CH₂-
~1.35Multiplet4H-(CH₂)₂-
~0.91Triplet3HTerminal methyl (-CH₃)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~165.5Ester Carbonyl (C=O)
~163.5Aromatic (C-OCH₃)
~150.0Aromatic (C-O-Ester)
~145.0Aromatic (C-pentyl)
~132.0Aromatic (ortho to C=O)
~129.0Aromatic (ortho to pentyl)
~122.0Aromatic (meta to pentyl)
~121.5Aromatic (ipso to C=O)
~114.0Aromatic (meta to C=O)
~55.5Methoxy (-OCH₃)
~35.5Benzylic (-CH₂)
~31.5-CH₂-
~31.0-CH₂-
~22.5-CH₂-
~14.0Terminal methyl (-CH₃)

The distinct sets of aromatic signals, the characteristic methoxy singlet, and the signals corresponding to the pentyl chain all provide strong evidence for the proposed structure. The para-substitution pattern of both aromatic rings is confirmed by the presence of two distinct doublets for each ring in the ¹H NMR spectrum.

Vibrational Fingerprints: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a modern, rapid, and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation[8][9]. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.

Step-by-Step Methodology:

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation: Identifying Key Functional Groups

The IR spectrum of an aromatic ester is characterized by several strong, indicative absorptions.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch
~1720Strong, SharpEster C=O stretch
~1605, ~1510MediumAromatic C=C stretches
~1250StrongAryl-O-C stretch (asymmetric)
~1170StrongC-O stretch
~1100StrongO-C-C stretch (symmetric)
~845Strongpara-disubstituted C-H bend

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch around 1720 cm⁻¹. The presence of strong C-O stretching bands and the characteristic aromatic and aliphatic C-H stretches further corroborates the structure. The out-of-plane C-H bending vibration around 845 cm⁻¹ is highly indicative of a 1,4-disubstituted (para) benzene ring.

A Comparative Perspective: Alternative Structural Validation Techniques

While NMR and IR are powerful, a multi-technique approach often provides the most robust structural validation.

Table 4: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Requires soluble sample, relatively expensive instrumentation.
IR Spectroscopy Presence of functional groups.Fast, easy to use, minimal sample prep (ATR).Provides limited connectivity information, can be ambiguous for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, small sample amount needed.Isomers can be difficult to distinguish, fragmentation can be complex to interpret[10][11][12].
X-ray Crystallography Absolute 3D structure in the solid state.Definitive structural proof.Requires a suitable single crystal, which can be difficult to grow[13].

Mass Spectrometry (MS): For this compound, electron ionization MS would likely show a prominent molecular ion peak (M⁺) at m/z 298. Key fragmentation pathways for aromatic esters include cleavage at the ester linkage, leading to characteristic acylium ions (e.g., the 4-methoxybenzoyl cation at m/z 135) and fragments corresponding to the phenol portion.

X-ray Crystallography: As this molecule is a liquid crystal, obtaining a single crystal suitable for X-ray diffraction can be challenging but would provide the absolute, unambiguous three-dimensional structure in the solid state.

Logical Frameworks: Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_0 Spectroscopic Analysis Workflow Sample 4-Pentylphenyl 4-methoxybenzoate Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Acq Acquire 1H & 13C Spectra Prep_NMR->NMR_Acq IR_Acq Acquire FTIR Spectrum Prep_IR->IR_Acq Data_Analysis Correlate Spectral Data with Molecular Structure NMR_Acq->Data_Analysis IR_Acq->Data_Analysis Conclusion Structure Validated Data_Analysis->Conclusion

Caption: Experimental workflow for NMR and IR analysis.

G Structure This compound Aromatic Rings Ester Linkage Pentyl Chain Methoxy Group NMR_Data NMR Evidence Aromatic signals (δ 6.9-8.1) Carbonyl carbon (~165 ppm) Aliphatic signals (δ 0.9-2.7) Methoxy signal (δ 3.9, ~55 ppm) Structure:f0->NMR_Data:f0 Structure:f1->NMR_Data:f1 Structure:f2->NMR_Data:f2 Structure:f3->NMR_Data:f3 IR_Data IR Evidence Aromatic C-H/C=C (~3050, 1605 cm-1) Strong C=O (~1720 cm-1) Aliphatic C-H (~2950 cm-1) Strong C-O (~1250 cm-1) Structure:f0->IR_Data:f0 Structure:f1->IR_Data:f1 Structure:f2->IR_Data:f2 Structure:f3->IR_Data:f3

Caption: Correlation of structural features with spectral data.

Conclusion

The synergistic use of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and self-validating system for the structural elucidation of this compound. NMR spectroscopy maps the complete carbon-hydrogen framework, confirming the connectivity and substitution patterns of the aromatic rings and the alkyl chain. Simultaneously, IR spectroscopy provides an unmistakable fingerprint of the key functional groups, most notably the ester carbonyl. While techniques like mass spectrometry and X-ray crystallography offer complementary and, in the latter case, definitive information, the combination of NMR and IR remains the workhorse for routine, unambiguous structural validation in the modern chemical research environment. This guide has outlined the theoretical basis, practical execution, and comparative power of these techniques, equipping researchers with the necessary framework for confident structural assignment.

References

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  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
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  • University of Regensburg. (n.d.). 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. Retrieved January 20, 2026, from [Link]

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The Subtle Dance of Molecules: A Comparative Analysis of 4-Pentylphenyl 4-Methoxybenzoate and its Analogs in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of materials science and drug delivery, the precise engineering of molecular architecture is paramount. Calamitic liquid crystals, such as 4-Pentylphenyl 4-methoxybenzoate, represent a fascinating class of materials whose macroscopic properties are dictated by the subtle interplay of molecular shape and intermolecular forces. This guide offers a deep, comparative analysis of this compound and its structural analogs, providing researchers with the foundational knowledge and practical methodologies to understand and harness their unique characteristics. We will explore how minor modifications to the molecular structure can profoundly influence the mesomorphic behavior, offering a tunable platform for a diverse range of applications, from advanced display technologies to sophisticated drug delivery systems.

The Archetype: Understanding this compound

This compound is a well-characterized calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures slightly above ambient. Its molecular structure consists of a rigid biphenyl core functionalized with a flexible pentyl chain at one end and a methoxy group at the other. This combination of a rigid core and flexible tails is a hallmark of many thermotropic liquid crystals, driving the formation of the orientationally ordered but positionally disordered nematic phase. The nematic phase is characterized by molecules that, on average, align along a common direction, known as the director. This anisotropy is the source of the unique optical and electrical properties of liquid crystals.

The Influence of Molecular Architecture: A Comparative Study

The true power of this class of compounds lies in the ability to fine-tune their properties through synthetic modification. By systematically altering the length of the alkyl chain and the nature of the substituent on the benzoate ring, we can manipulate the temperature range of the liquid crystal phase and even induce the formation of other mesophases, such as smectic phases.

The Effect of Alkyl Chain Length

The length of the flexible alkyl chain plays a crucial role in determining the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Generally, as the alkyl chain length increases in a homologous series, the melting point tends to show an odd-even effect, while the clearing point exhibits a more regular trend.

CompoundAlkyl Chain (R)Methoxy Group (R')Melting Point (°C)Clearing Point (°C)Mesophase
4-Propylphenyl 4-methoxybenzoate-CH₂CH₂CH₃-OCH₃Data not readily available in cited sourcesData not readily available in cited sourcesNematic
4-Butylphenyl 4-methoxybenzoate-CH₂(CH₂)₂CH₃-OCH₃48.052.0Nematic
This compound -CH₂(CH₂)₃CH₃ -OCH₃ 34.0 43.0 Nematic
4-Hexylphenyl 4-methoxybenzoate-CH₂(CH₂)₄CH₃-OCH₃35.055.0Nematic
4-Heptylphenyl 4-methoxybenzoate-CH₂(CH₂)₅CH₃-OCH₃44.054.0Nematic

Note: The data in this table is compiled from various sources and is intended for comparative purposes. Absolute values may vary slightly depending on the experimental conditions and purity of the samples.[1][2]

The Impact of the Benzoate Substituent

Modification of the substituent on the benzoate ring also has a profound effect on the mesomorphic properties. Replacing the methoxy group with other alkoxy groups or different functional groups can alter the polarity, polarizability, and overall shape of the molecule, thereby influencing the intermolecular forces that govern liquid crystal phase formation. For instance, replacing the methoxy group with a methyl group in 4-Pentylphenyl 4-methylbenzoate results in a nematic liquid crystal with a slightly different transition temperature range.[3]

Experimental Characterization of Mesomorphic Behavior

To rigorously compare these analogs, a suite of complementary experimental techniques is employed. Each technique provides a unique window into the thermodynamic and structural properties of the liquid crystalline phases.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.[4][5] By precisely measuring the heat flow into or out of a sample as a function of temperature, we can identify the temperatures at which phase transitions occur.

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation or degradation of the sample.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 80 °C) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point (e.g., 0 °C).

    • Reheat the sample at the same rate to observe the melting and clearing transitions.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid) transitions upon heating, and exothermic peaks for the reverse transitions upon cooling. The peak onset temperature is typically taken as the transition temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of sample seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans seal->load heat1 Heat to isotropic phase (e.g., 80°C) load->heat1 cool Cool below crystallization (e.g., 0°C) heat1->cool heat2 Reheat to observe transitions cool->heat2 analyze Analyze thermogram for transition temperatures and enthalpies heat2->analyze

Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)

POM is an indispensable tool for the direct visualization and identification of liquid crystal phases.[4][6] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of light into two rays with different refractive indices and polarizations. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of liquid crystal phase.

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide.

  • Cell Assembly: Cover the sample with a coverslip to create a thin film. The sample can be gently sheared to promote alignment.

  • Microscope Setup: Place the slide on a hot stage attached to a polarizing microscope.

  • Observation:

    • Heat the sample to its isotropic phase, where it will appear dark between the crossed polarizers.

    • Slowly cool the sample and observe the formation of the liquid crystal phase. The nematic phase of this compound and its analogs will typically exhibit a Schlieren texture, characterized by dark brushes emanating from point defects.

  • Image Capture: Record the textures at different temperatures to document the phase transitions.

POM_Workflow cluster_prep Sample Preparation cluster_observation Microscopic Observation cluster_data Data Analysis place Place sample on slide cover Cover with coverslip place->cover mount Mount on hot stage cover->mount heat_iso Heat to isotropic phase mount->heat_iso cool_obs Cool and observe textures heat_iso->cool_obs identify Identify mesophase based on characteristic textures cool_obs->identify

Workflow for POM analysis of liquid crystals.
X-Ray Diffraction (XRD)

XRD is a powerful technique for probing the molecular arrangement within liquid crystal phases.[7] By analyzing the scattering pattern of X-rays passing through the sample, we can gain information about the degree of positional and orientational order.

  • Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 1 mm diameter).

  • Temperature Control: The capillary is mounted in a temperature-controlled holder within the XRD instrument.

  • Data Acquisition:

    • An X-ray beam is directed at the sample.

    • The scattered X-rays are detected by an area detector.

  • Data Analysis:

    • Nematic Phase: An unaligned nematic phase will produce a diffuse diffraction ring at a wide angle, corresponding to the average intermolecular distance. An aligned nematic sample will show two diffuse arcs, providing information about the molecular alignment.

    • Smectic Phases: If smectic phases are present, sharp, layered reflections will be observed at small angles, corresponding to the layer spacing.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Measurement cluster_data Data Interpretation load_cap Load sample into glass capillary mount Mount in temperature- controlled holder load_cap->mount irradiate Irradiate with X-rays mount->irradiate detect Detect scattered X-rays irradiate->detect analyze_pattern Analyze diffraction pattern to determine molecular arrangement detect->analyze_pattern

Workflow for XRD analysis of liquid crystals.

Structure-Property Relationships and Future Directions

The comparative analysis of this compound and its analogs reveals clear structure-property relationships. The interplay between the length of the flexible alkyl chains and the electronic nature of the benzoate substituent provides a powerful toolkit for designing liquid crystals with tailored properties. For instance, longer alkyl chains tend to stabilize smectic phases, while the introduction of polar groups can influence the dielectric anisotropy, a critical parameter for display applications.

Future research in this area will likely focus on the synthesis of novel analogs with more complex molecular architectures, including bent-core and discotic liquid crystals, to explore new and exotic mesophases. Furthermore, the incorporation of these liquid crystalline moieties into polymers and nanoparticles is a promising avenue for the development of advanced materials for applications in flexible electronics, sensors, and targeted drug delivery.

By understanding the fundamental principles that govern the self-assembly of these fascinating molecules, researchers can continue to push the boundaries of materials science and create innovative solutions to pressing scientific and technological challenges.

References

  • Neubert, M. E., Jirousek, M. R., & Hanlon, C. A. (1986). Mesomorphic Properties of Some 4, 4′- Alkyl and Alkoxy Disubstituted Phenylbenzoates. Molecular Crystals and Liquid Crystals, 133(3–4), 223–233.
  • Study of Azo Ester Mesogens: 4-(4 ?¢ ? ? ? ? -n-Alkoxy benzoyloxy)-3- Methoxy - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (2023). Polymers, 15(18), 3786. [Link]

  • Mesomorphic Properties of Some Phenyl Benzoate Dericatives. (1973). Molecular Crystals and Liquid Crystals, 22(3-4), 271-285.
  • Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate. (1998). The Journal of Physical Chemistry A, 102(25), 4887–4894.
  • Phenyl benzoate derivatives and liquid crystal compositions. (1997). Google Patents.
  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. (2003). Liquid Crystals, 30(1), 93-108.
  • Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. (2012). In Handbook of Liquid Crystals (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (2012). E-Journal of Chemistry, 9(4), 2275-2281.
  • The synthesis and transition temperatures of 5-(4-alkyl- and 4-alkoxy-phenyl)-2-cyanobenzo[b]furans and a 5-(4′-alkylbiphenyl-4-yl)-2-cyanobenzo[b]furan: A comparison with their biphenyl and terphenyl analogues. (1987). Liquid Crystals, 2(1), 111-122.
  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. (2020). Molecules, 25(7), 1734.
  • Synthesis and mesomorphic properties of (S)-4'-(1- methylheptyloxycarbonyl)biphenyl-4-yl 4-[3-(2,2,3,3,4,4,5,5,5- nonafluoropentyloxy)prop-1-oxy]benzoates. (2012). Liquid Crystals, 39(10), 1231-1238.
  • How to analyze liquid crystals? (2015). ResearchGate. Retrieved from [Link]

  • Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012). The European Physical Journal Special Topics, 208(1), 259-272.
  • Various techniques have been used to characterize liquid crystals. The main factors to be c. (n.d.). Retrieved from [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021).
  • 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. (n.d.). Rice University. Retrieved from [Link]

  • Synthesis, and Characterization of Mesomorphic Homologous Series of n-alkoxybenzaldehyde Derivatives. (2025).
  • DSC curves on a nematic liquid-crystalline elastomer micropillar at the... (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. (1998). Liquid Crystals, 24(5), 735-738.
  • The world of liquid crystals as seen through X-ray diffraction. (2023). Laboratoire de physique des Solides. Retrieved from [Link]

  • Summary of DSC and POM analyses of LCs of type 3. (2019). ResearchGate. Retrieved from [Link]

  • DSC thermogram of liquid crystal (6). (2018). ResearchGate. Retrieved from [Link]

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A Comparative Guide to Phenyl Benzoate Liquid Crystals: The Impact of a Terminal Methoxy vs. Methyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the nuanced world of liquid crystals presents a landscape of subtle molecular changes leading to significant macroscopic effects. Among the vast families of calamitic (rod-shaped) liquid crystals, phenyl benzoates are a foundational class. This guide provides an in-depth comparison of two structurally similar nematic liquid crystals: 4-pentylphenyl 4-methoxybenzoate and 4-pentylphenyl 4-methylbenzoate . The core objective is to elucidate how the substitution of a terminal methoxy (-OCH₃) group with a methyl (-CH₃) group fundamentally alters the material's physicochemical and liquid crystalline properties. All experimental data and protocols are provided to ensure scientific integrity and reproducibility.

Molecular Structure and Core Differentiation

At first glance, the two molecules are nearly identical. Both possess a 4-pentylphenyl group, providing the flexible alkyl chain necessary for mesophase formation, and a central phenyl benzoate rigid core. The critical difference lies at the terminus of the benzoate ring.

  • This compound (PPMB): Features a methoxy (-OCH₃) group. The oxygen atom introduces polarity and the potential for dipole-dipole interactions.

  • 4-pentylphenyl 4-methylbenzoate: Features a methyl (-CH₃) group. This group is nonpolar and slightly electron-donating.

This seemingly minor substitution is the primary driver of the differences in their observed properties, influencing intermolecular forces, molecular packing, and, consequently, the stability and range of the liquid crystal phase.

Comparative Analysis of Physicochemical Properties

The distinct electronic nature of the methoxy versus the methyl group directly impacts the bulk properties of these materials. The data below has been consolidated from authoritative sources and provides a clear quantitative comparison.

PropertyThis compound4-pentylphenyl 4-methylbenzoate
CAS Number 38444-13-250649-59-7
Chemical Formula C₁₉H₂₂O₃C₁₉H₂₂O₂
Molecular Weight 298.38 g/mol 282.38 g/mol
Appearance White powder/crystalsWhite powder/crystals
Melting Point (Cr → N) ~34 °C34 - 38 °C[1]
Nematic → Isotropic (Tₙᵢ) ~43 °CNot widely reported
Nematic Range ~9 °CNot fully determined

Expert Insight: The methoxy derivative (PPMB) exhibits a well-defined, albeit narrow, nematic phase between 34 °C and 43 °C. The additional oxygen atom in PPMB increases its molecular weight and polarity compared to the methyl variant. This enhanced polarity leads to stronger intermolecular dipole-dipole interactions. These stronger forces typically raise the clearing point (the nematic-to-isotropic transition temperature, Tₙᵢ), as more thermal energy is required to overcome the orientational order of the nematic phase[2]. While the melting points are comparable, the higher clearing point of the methoxy compound is expected. The lack of a widely reported Tₙᵢ for the methyl derivative in common literature presents a research opportunity for full characterization.

Experimental Protocols: Synthesis and Characterization

To ensure the trustworthiness of any comparison, the protocols for synthesis and analysis must be robust and self-validating. The following sections detail the standard, field-proven methodologies for preparing and characterizing these compounds.

Synthesis via Esterification

The most common and efficient synthesis route for this class of compounds is the Schotten-Baumann reaction, an esterification between a phenol and an acid chloride. The workflows for both molecules are outlined below.

Diagram: Synthesis Workflow for this compound

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 4-Methoxybenzoic Acid B 4-Methoxybenzoyl Chloride A->B Reflux, cat. DMF SOCl2 Thionyl Chloride (SOCl₂) D 4-Pentylphenyl 4-methoxybenzoate B->D C 4-Pentylphenol C->D Py Pyridine (Base) Py->D DCM, 0°C to RT

Caption: Synthesis of this compound.

Diagram: Synthesis Workflow for 4-pentylphenyl 4-methylbenzoate

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 4-Methylbenzoic Acid (p-Toluic Acid) B 4-Methylbenzoyl Chloride A->B Reflux, cat. DMF SOCl2 Thionyl Chloride (SOCl₂) D 4-Pentylphenyl 4-methylbenzoate B->D C 4-Pentylphenol C->D Py Pyridine (Base) Py->D DCM, 0°C to RT

Caption: Synthesis of 4-pentylphenyl 4-methylbenzoate.

Detailed Protocol (General):

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-methoxybenzoic acid (or 4-methylbenzoic acid) (1.0 eq.). Add thionyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until gas evolution ceases. The excess thionyl chloride is then removed by distillation to yield the crude acid chloride, which can be used directly or purified by vacuum distillation.

  • Esterification: Dissolve 4-pentylphenol (1.0 eq.) and pyridine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the corresponding acid chloride (1.1 eq.), dissolved in DCM, dropwise to the cooled phenol solution with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification (Self-Validation): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product as a white crystalline solid. Purity is confirmed by the characterization methods below.

Characterization of Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is the definitive technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Subject the sample to a heat-cool-heat cycle under a nitrogen atmosphere. A typical program is:

    • Heating 1: Heat from room temperature (e.g., 20 °C) to a temperature well into the isotropic phase (e.g., 60 °C) at a rate of 5-10 °C/min. This removes any prior thermal history.

    • Cooling: Cool from the isotropic phase back to the starting temperature at the same rate.

    • Heating 2: Heat again at the same rate. The data from this second heating run is typically used for analysis.

  • Data Analysis: The melting transition (Crystal → Nematic) and the clearing point (Nematic → Isotropic) will appear as endothermic peaks on the heating curve. The peak onset or peak maximum temperature is recorded as the transition temperature.

Identification of Mesophase: Polarized Optical Microscopy (POM)

POM is essential for visually confirming the presence of a liquid crystal phase and identifying its texture. The nematic phase is characterized by its unique textures, such as the schlieren texture.

Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller, which is mounted on the stage of a polarizing microscope.

  • Observation: Heat the sample into its isotropic phase, where the field of view will appear dark under crossed polarizers.

  • Texture Identification: Slowly cool the sample. As it transitions into the nematic phase, birefringent textures will appear. For a nematic phase, observe for characteristic "schlieren" textures with two- and/or four-brush defects (disclinations) or a "marbled" texture.

  • Confirmation: Note the temperatures at which these textures appear upon cooling and disappear upon heating, correlating them with the DSC results.

Structural Verification: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm that the correct molecular structure has been synthesized.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Spectral Analysis (Expected Signals):

    • Common Signals: Both molecules will show signals for the pentyl chain (a triplet around 0.9 ppm for the terminal -CH₃, multiplets between 1.3-1.7 ppm for the -(CH₂)₃-, and a triplet around 2.6 ppm for the -CH₂- attached to the phenyl ring). Both will also show complex signals in the aromatic region (7.0-8.2 ppm) for the two phenyl rings.

    • 4-methoxybenzoate: A sharp singlet at ~3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

    • 4-methylbenzoate: A sharp singlet at ~2.4 ppm corresponding to the three protons of the methyl (-CH₃) group.

    • Validation: The presence and correct integration of these unique singlets, along with the other expected signals, confirms the identity of the target molecule.

Conclusion and Outlook for Researchers

The comparison between this compound and 4-pentylphenyl 4-methylbenzoate serves as a classic case study in liquid crystal design. The substitution of a nonpolar methyl group with a polar methoxy group introduces stronger dipole-dipole interactions, which is expected to increase the thermal stability of the nematic phase, leading to a higher clearing point.

For professionals in drug development and material design, this guide highlights a critical principle: minor modifications to a molecular scaffold can be used to fine-tune the physical properties of a material. Understanding the structure-property relationships driven by terminal group polarity is essential for the rational design of new liquid crystalline materials with tailored transition temperatures and dielectric properties for applications ranging from displays to smart sensors. The incomplete characterization of 4-pentylphenyl 4-methylbenzoate in the public domain underscores the continued need for fundamental property measurements in materials science.

References

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  • Wikipedia. Polarized light microscopy. [Link]

  • Zambrano, P. et al. (2024). Differential scanning calorimetry in drug-membrane interactions. Biochemical and Biophysical Research Communications, 709, 149806. [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • Dalir, N. et al. (2013). Determination of the phase transition and thermodynamics 4-Cyano-4'- pentylbiphenyl (5CB) liquid crystal by differential scanning calorimetry (DSC). ResearchGate. [Link]

  • MDPI. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids. [Link]

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A Researcher's Guide to Confirming the Phase Transition Temperatures of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of liquid crystals is paramount. This guide provides an in-depth analysis of the phase transition temperatures of 4-Pentylphenyl 4-methoxybenzoate, a nematic liquid crystal, and outlines the experimental methodologies for their confirmation. By presenting comparative data with other well-known liquid crystals, this document serves as a practical resource for validating the thermal behavior of this compound.

Introduction to this compound and its Phase Transitions

This compound is a calamitic (rod-shaped) liquid crystal belonging to the phenyl benzoate class of mesogens.[1] Its molecular structure, consisting of a rigid core and flexible terminal groups, gives rise to a nematic liquid crystal phase at temperatures slightly above ambient conditions.[1] The transitions between the crystalline solid, the nematic liquid crystal, and the isotropic liquid phases are critical parameters that dictate its suitability for various applications, including as a host for guest molecules in display technologies or as a medium for studying molecular ordering phenomena.

Accurate determination of these phase transition temperatures is the first step in any serious investigation of a liquid crystal's physical properties. These transitions are sensitive to impurities and synthetic variations, making their experimental confirmation a crucial quality control step.

Experimental Determination of Phase Transition Temperatures

Two primary techniques are employed for the precise determination of liquid crystal phase transitions: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), often with the use of a hot stage.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. The onset temperature of the peak corresponds to the phase transition temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate, for example, 10 °C/min. The initial and final temperatures of the cycle are chosen to encompass all expected phase transitions.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the peak temperatures and the enthalpy of each transition. The peak area is integrated to calculate the enthalpy change (ΔH).

Causality Behind Experimental Choices: The use of a hermetically sealed pan prevents sublimation of the sample during heating. A constant heating and cooling rate is essential for obtaining reproducible and accurate transition temperatures. Multiple cycles are often run to ensure thermal history does not affect the results.

Figure 1: Experimental workflow for Differential Scanning Calorimetry.
Polarized Optical Microscopy (POM) with a Hot Stage

Principle: POM is a qualitative technique that utilizes polarized light to visualize the unique textures of different liquid crystal phases.[3] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two rays that travel at different velocities. This property results in characteristic textures when viewed between crossed polarizers. The isotropic liquid phase, being optically isotropic, appears dark.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is placed on a clean microscope slide and covered with a coverslip.

  • Hot Stage Setup: The slide is placed on a calibrated hot stage, which allows for precise temperature control and observation during heating and cooling.

  • Microscopic Observation: The sample is observed through a polarizing microscope with crossed polarizers as the temperature is slowly ramped up and down.

  • Phase Identification: The distinct optical textures of the nematic and isotropic phases are observed. The temperature at which the texture changes corresponds to the phase transition temperature. The nematic phase typically exhibits a threaded or schlieren texture.[4]

Causality Behind Experimental Choices: The use of crossed polarizers is essential for distinguishing between the birefringent liquid crystal phase and the dark isotropic liquid. A slow heating and cooling rate allows for the accurate determination of the temperature at which the textural changes occur.

Figure 2: Experimental workflow for Polarized Optical Microscopy.

Phase Transition Data and Comparison

A critical evaluation of the available literature provides the following phase transition temperatures for this compound.[5] For a comprehensive understanding, these values are compared with those of other well-characterized nematic liquid crystals.

Liquid CrystalAbbreviationCrystal to Nematic (°C)Nematic to Isotropic (°C)Reference
This compound-3443[5]
4-Pentylphenyl 4-methylbenzoate-34.0 - 38.0-[6]
4-Cyano-4'-pentylbiphenyl5CB22.535.0[7]
N-(4-methoxybenzylidene)-4-butylanilineMBBA22.347[5]

Note: The melting point of this compound has also been reported as 29.0 °C from a commercial supplier, which may represent a different crystalline polymorph or a variation in purity.[8] The value of 34 °C for the crystal-to-nematic transition is from a more comprehensive scientific evaluation and is therefore considered more reliable.[5] The nematic to isotropic transition at 43°C is also from this evaluated source.

The structural similarity between this compound and 4-Pentylphenyl 4-methylbenzoate, differing only by an oxygen atom, results in comparable melting behavior.[6] In contrast, 5CB and MBBA, which have different molecular cores, exhibit a wider nematic range.

Conclusion

The accurate determination of the phase transition temperatures of this compound is fundamental for its application in research and development. This guide has detailed the robust experimental methodologies of Differential Scanning Calorimetry and Polarized Optical Microscopy for this purpose. The critically evaluated phase transition temperatures are a crystalline to nematic transition at 34 °C and a nematic to isotropic transition at 43 °C. By comparing these values with other standard liquid crystals, researchers can confidently validate their materials and proceed with further investigations into the unique properties of this phenyl benzoate mesogen.

References

  • Blair, T. T., Neubert, M. E., Tsai, M., & Tsai, C. (1990). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data, 19(5), 1269-1311. [Link]

  • ResearchGate. (2023). Polarized optical microscopy (POM) images of the nematic liquid crystal... [Link]

  • ResearchGate. (2018). Nematic-isotropic transition temperatures and enthalpy changes. [Link]

  • MDPI. (2019). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. [Link]

  • ResearchGate. (2023). Polarized optical microscopy (POM) images of the nematic liquid crystal... [Link]

  • Case Western Reserve University. Introduction to Liquid Crystals. [Link]

  • ResearchGate. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

  • Kent State University. Polarization Microscope Pictures of Liquid Crystals. [Link]

  • NASA. Polarized Light Microscopy. [Link]

  • ResearchGate. (2000). Phase transitions in liquid crystals. Phys Rep 324(2-4):107-269. [Link]

  • Zenodo. (1979). Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina. [Link]

  • ResearchGate. (2018). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). [Link]

  • ResearchGate. (2016). DSC thermograms data of compounds 2 and 4. [Link]

  • Semantic Scholar. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. [Link]

  • ResearchGate. (2015). DSC thermogram of compound 4 during heating and cooling scans. [Link]

  • Stanford University. (2012). Phase transitions in liquid crystals. [Link]

  • ResearchGate. (2022). Polarized optical microscope textures: (a) Nematic schlieren texture of NT3F.1 between untreated glass slides (T=156 °C). [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • arXiv. (2015). Low temperature phase transformations in 4-cyano-4'-pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. [Link]

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A Comparative Performance Analysis of 4-Pentylphenyl 4-methoxybenzoate in Liquid Crystal Display Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of liquid crystal display (LCD) technology, the selection of the liquid crystal material is paramount to achieving desired performance characteristics such as switching speed, contrast ratio, and operating temperature range. This guide provides an in-depth technical comparison of 4-Pentylphenyl 4-methoxybenzoate (PPMB), a nematic liquid crystal, against other established alternatives in LCD applications. This analysis is grounded in experimental data and established characterization methodologies to assist researchers and professionals in making informed material selection decisions.

Introduction to this compound (PPMB)

This compound, also known as Nematal 105, is a nematic liquid crystal belonging to the phenyl benzoate class of compounds.[1] Its molecular structure, characterized by a central phenyl benzoate core with a pentyl and a methoxy terminal group, imparts the necessary molecular anisotropy for liquid crystalline behavior.[1] PPMB is utilized in optical electronics, including LCDs, and can serve as a host material for other functional molecules.[1]

Key Performance Metrics for LCD Applications

The suitability of a liquid crystal for an LCD application is determined by a set of key physical and electro-optical properties. This guide will focus on the comparative analysis of the following critical parameters:

  • Nematic Range (Clearing Point): The temperature range over which the material exhibits the nematic phase is crucial for the operational window of the display. The upper limit of this range is known as the clearing point, where the material transitions to an isotropic liquid.

  • Viscosity: The rotational viscosity of a liquid crystal directly influences the switching speed (response time) of the display. Lower viscosity generally leads to faster response times.

  • Dielectric Anisotropy (Δε): This parameter dictates the threshold voltage required to induce a change in the liquid crystal's orientation. A sufficiently large positive or negative Δε is necessary for low-voltage operation.

  • Refractive Index (n) and Birefringence (Δn): The refractive indices (ordinary, nₒ, and extraordinary, nₑ) and their difference, the birefringence, are fundamental to the light-modulating properties of the LCD.

Comparative Analysis: PPMB vs. Established Alternatives

For a comprehensive comparison, PPMB will be evaluated against three widely recognized liquid crystal materials: 4-cyano-4'-pentylbiphenyl (5CB), N-(4-methoxybenzylidene)-4-butylaniline (MBBA), and the eutectic mixture E7.

Liquid Crystal MaterialChemical ClassMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
This compound (PPMB) Phenyl Benzoate34439
4-cyano-4'-pentylbiphenyl (5CB) Cyanobiphenyl2435.311.3
N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Schiff Base224725
E7 Mixture Cyanobiphenyl/Terphenyl-1060.570.5

Analysis of Nematic Range:

PPMB exhibits a nematic range of 9°C, with a clearing point of 43°C. This is comparable to the individual compound 5CB but narrower than that of MBBA and significantly narrower than the E7 mixture, which is specifically designed for a broad operating temperature range. The relatively low clearing point of PPMB may limit its application in devices exposed to higher temperatures.

A direct experimental comparison of the viscosity, dielectric anisotropy, and refractive indices of PPMB with the selected alternatives is challenging due to the limited availability of published data for PPMB. However, we can infer its likely performance based on the properties of the phenyl benzoate class and compare it with the well-characterized alternatives. Phenyl benzoates generally exhibit moderate birefringence and dielectric anisotropy.

Liquid Crystal MaterialRotational Viscosity (γ₁) (mPa·s at 25°C)Dielectric Anisotropy (Δε at 1 kHz, 20°C)Ordinary Refractive Index (nₒ at 20°C, 589 nm)Extraordinary Refractive Index (nₑ at 20°C, 589 nm)Birefringence (Δn)
This compound (PPMB) Data not availableData not availableData not availableData not availableData not available
4-cyano-4'-pentylbiphenyl (5CB) ~30+11.51.5331.7190.186
N-(4-methoxybenzylidene)-4-butylaniline (MBBA) ~103-0.71.5621.7750.213
E7 Mixture ~39+13.81.5211.7460.225

Inferred Performance of PPMB:

  • Viscosity: Phenyl benzoate liquid crystals typically have viscosities that are comparable to or slightly higher than cyanobiphenyls. Therefore, it is anticipated that the rotational viscosity of PPMB would be in a similar range to that of 5CB and the E7 mixture, suggesting suitability for applications requiring moderate switching speeds.

  • Dielectric Anisotropy: The methoxy group in PPMB suggests a moderate positive dielectric anisotropy, likely lower than that of the highly polar cyanobiphenyls like 5CB and the E7 mixture. This would result in a slightly higher threshold voltage for PPMB-based displays.

  • Refractive Index and Birefringence: Phenyl benzoates are known for their moderate birefringence. It is expected that the birefringence of PPMB would be sufficient for standard LCD applications, though likely lower than that of the E7 mixture.

Experimental Protocols for Liquid Crystal Characterization

To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance metrics discussed.

Determination of Phase Transitions (Melting and Clearing Points)

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sample evaporation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected clearing point (e.g., 60°C).

    • Hold for a few minutes to ensure complete melting.

    • Cool the sample at the same rate back to the starting temperature.

  • Data Analysis: The melting point is identified as the onset of the melting peak on the heating scan, and the clearing point is the onset of the nematic-to-isotropic transition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg of LC sample encapsulate Hermetically seal in DSC pan weigh->encapsulate load Load sample and reference pans encapsulate->load program Run thermal program (heat/cool cycle) load->program analyze Identify peak onsets for melting and clearing points program->analyze

DSC Workflow for Phase Transition Analysis
Measurement of Rotational Viscosity

Methodology: Electro-Optical Switching Method

This method involves measuring the transient current and optical response of a liquid crystal cell to an applied electric field. The rotational viscosity can be extracted from the decay time of the optical response after the field is turned off.

Step-by-Step Protocol:

  • Cell Preparation: Fill a liquid crystal cell with a known thickness (e.g., 5-10 µm) and planar alignment layers with the liquid crystal sample.

  • Experimental Setup: Place the cell between crossed polarizers in a temperature-controlled stage. Apply a square-wave voltage across the cell using a function generator and an amplifier. Monitor the transmitted light intensity with a photodiode connected to an oscilloscope.

  • Measurement:

    • Apply a voltage significantly above the threshold voltage to align the liquid crystal molecules perpendicular to the substrates.

    • Suddenly switch off the voltage.

    • Record the decay of the transmitted light intensity over time using the oscilloscope.

  • Data Analysis: The decay time (τ_off) is related to the rotational viscosity (γ₁), the cell gap (d), and the elastic constant (K₁₁) by the equation: τ_off = (γ₁ * d²) / (K₁₁ * π²). By measuring the decay time and knowing the cell gap and elastic constant, the rotational viscosity can be calculated.

Viscosity_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prepare Prepare planar aligned LC cell setup Mount cell in temperature-controlled stage between crossed polarizers prepare->setup apply_V Apply square-wave voltage setup->apply_V switch_off Switch off voltage apply_V->switch_off record Record optical decay with photodiode and oscilloscope switch_off->record analyze Calculate rotational viscosity from decay time record->analyze

Electro-Optical Method for Viscosity Measurement
Determination of Dielectric Anisotropy

Methodology: Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By measuring the capacitance of liquid crystal cells with different molecular alignments, the dielectric anisotropy can be determined.

Step-by-Step Protocol:

  • Cell Preparation: Prepare two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment. Fill both cells with the liquid crystal sample.

  • Instrument Setup: Connect the cells to an LCR meter or impedance analyzer. Place the cells in a temperature-controlled holder.

  • Measurement:

    • Measure the capacitance of the planar aligned cell (C_planar) at a specific frequency (e.g., 1 kHz). This corresponds to the dielectric permittivity perpendicular to the director (ε⊥).

    • Measure the capacitance of the homeotropic aligned cell (C_homeotropic) at the same frequency. This corresponds to the dielectric permittivity parallel to the director (ε∥).

  • Data Analysis: The dielectric permittivities are calculated from the measured capacitances and the cell geometry. The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

Dielectric_Workflow cluster_prep Cell Preparation cluster_measurement Capacitance Measurement cluster_analysis Data Analysis planar Prepare planar aligned LC cell measure_planar Measure capacitance of planar cell (C_planar) planar->measure_planar homeotropic Prepare homeotropic aligned LC cell measure_homeotropic Measure capacitance of homeotropic cell (C_homeotropic) homeotropic->measure_homeotropic calculate Calculate ε∥ and ε⊥ measure_planar->calculate measure_homeotropic->calculate delta_epsilon Calculate Δε = ε∥ - ε⊥ calculate->delta_epsilon

Dielectric Spectroscopy for Anisotropy Measurement
Measurement of Refractive Indices and Birefringence

Methodology: Abbe Refractometer

An Abbe refractometer is an instrument for the high-precision measurement of the refractive index of liquids. For liquid crystals, a modification of the standard technique is required to determine both the ordinary and extraordinary refractive indices.

Step-by-Step Protocol:

  • Instrument Setup: Use an Abbe refractometer with a polarizing eyepiece and a temperature-controlled prism.

  • Sample Application: Apply a small drop of the liquid crystal onto the prism surface. Use a specially treated prism surface or a thin, rubbed polymer layer to induce a uniform planar alignment of the liquid crystal molecules.

  • Measurement:

    • Rotate the polarizing eyepiece to be parallel to the alignment direction. The measured refractive index corresponds to the extraordinary refractive index (nₑ).

    • Rotate the polarizing eyepiece to be perpendicular to the alignment direction. The measured refractive index corresponds to the ordinary refractive index (nₒ).

  • Data Analysis: The birefringence is calculated as: Δn = nₑ - nₒ.

RefractiveIndex_Workflow cluster_setup Sample Preparation & Setup cluster_measurement Refractive Index Measurement cluster_analysis Data Analysis align Create planar alignment on refractometer prism apply Apply LC sample align->apply measure_ne Measure with polarizer parallel to alignment (nₑ) apply->measure_ne measure_no Measure with polarizer perpendicular to alignment (nₒ) apply->measure_no calculate_dn Calculate Birefringence Δn = nₑ - nₒ measure_ne->calculate_dn measure_no->calculate_dn

Abbe Refractometer Method for Birefringence Measurement

Conclusion

References

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A Senior Application Scientist's Guide to Differentiating Nematic and Smectic Phases in Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with benzoate derivatives, understanding the liquid crystalline phases exhibited by these materials is paramount. The transition between nematic and smectic phases, in particular, can significantly alter material properties, impacting everything from electro-optical device performance to drug delivery system stability. This guide provides an in-depth, technically grounded comparison of these two crucial mesophases, moving beyond simple definitions to explain the causality behind experimental choices for their differentiation.

The Fundamental Distinction: Order and Dimensionality

At the heart of the difference between nematic and smectic phases lies the degree of molecular order.[1][2] While both are fluid states, existing between the crystalline solid and the isotropic liquid, their internal arrangements are distinct.

  • Nematic Phase: This is the least ordered liquid crystal phase.[1][2] Molecules in a nematic phase, often calamitic (rod-shaped), exhibit long-range orientational order.[2] This means they tend to align along a common axis, known as the director, but their centers of mass are randomly distributed, much like in a conventional liquid.[1] Consequently, nematic phases generally exhibit lower viscosity and flow more readily, behaving almost like an isotropic liquid.[2][3]

  • Smectic Phase: Smectic phases possess a higher degree of order. In addition to the orientational order seen in nematics, smectic phases also feature one-dimensional positional order.[1][4] The molecules arrange themselves into well-defined layers.[4][5] This layered structure restricts molecular movement between layers, resulting in a significantly higher viscosity; smectic liquid crystals behave more like a thick, viscous liquid.[2][3] There are several sub-types of smectic phases, such as Smectic A, where the molecules are perpendicular to the layer planes, and Smectic C, where they are tilted.[4][6]

The molecular structure of benzoate derivatives, particularly factors like the length of alkoxy chains and lateral substitutions, plays a critical role in determining whether a nematic or smectic phase is formed and at what temperature.[7] Longer chains, for instance, often promote the formation of smectic phases.[7][8]

Comparative Analysis at a Glance

For a rapid comparison, the key differentiating characteristics are summarized below.

FeatureNematic PhaseSmectic Phase
Positional Order None (random centers of mass)One-dimensional (layered structure)
Orientational Order Long-range alignment along a directorLong-range alignment within layers
Viscosity Lower, flows more easilyHigher, more viscous
Optical Texture (POM) Schlieren or threaded texturesFocal conic fan or mosaic textures
DSC Enthalpy Change Lower for Nematic-Isotropic transitionHigher for Smectic-Isotropic transition
X-Ray Diffraction (XRD) Diffuse rings/spots at wide and small anglesSharp reflections at small angles (layer spacing)

Experimental Protocols for Unambiguous Differentiation

To authoritatively distinguish between nematic and smectic phases in benzoate derivatives, a multi-technique approach is essential. Each method provides a unique piece of the structural puzzle.

Polarized Optical Microscopy (POM)

Why it's the first step: POM is a powerful, accessible technique for visualizing the unique optical textures produced by the anisotropic nature of liquid crystals.[6] The different degrees of order in nematic and smectic phases result in distinct and readily identifiable patterns when viewed between crossed polarizers.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the benzoate derivative on a clean glass microscope slide.

  • Heating: Gently heat the slide on a hot stage. If starting from a solid, heat until the material melts into the isotropic liquid phase (it will appear dark under crossed polarizers).

  • Cooling and Observation: Slowly cool the sample while observing through the polarizing microscope.

  • Texture Identification: Note the textures that form as the material transitions from the isotropic liquid into the liquid crystal phase(s).

    • Nematic Identification: Look for the appearance of a "schlieren" texture, characterized by dark brushes or "threads" emanating from point defects.[7][9][10] This texture arises from variations in the director orientation.

    • Smectic Identification: The hallmark of a Smectic A phase is the "focal conic fan" texture.[7][10] As the smectic phase grows from the nematic or isotropic phase, it often forms structures called "batonnets" (small rod-like objects) which coalesce into these fan-shaped domains.[1] Other smectic phases may show mosaic textures.

Workflow for Phase Identification via Polarized Optical Microscopy

POM_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_observation Observation & Identification Prep Place benzoate derivative on slide Heat Heat to Isotropic Phase on Hot Stage Prep->Heat Mount Cool Slowly Cool Sample Heat->Cool Controlled Rate Observe Observe under Polarized Light Cool->Observe Continuous Nematic Identify Schlieren or Threaded Texture Observe->Nematic If Nematic Smectic Identify Focal Conic Fan or Mosaic Texture Observe->Smectic If Smectic

Caption: Workflow for differentiating nematic and smectic phases using POM.

Differential Scanning Calorimetry (DSC)

Why it's crucial for thermodynamics: DSC measures the heat flow associated with phase transitions as a function of temperature.[11] The transition from a more ordered state to a less ordered one requires an input of energy (an endothermic peak). The magnitude of this energy, or enthalpy (ΔH), provides a quantitative clue to the nature of the phases involved.

Experimental Protocol:

  • Sample Encapsulation: Accurately weigh a small amount (typically 1-5 mg) of the benzoate derivative into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating/Cooling Cycle: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its isotropic transition. Then, cool the sample at the same rate. It is often necessary to run a second heating cycle to observe transitions on a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram.

    • Nematic vs. Smectic Transition: The transition from a crystal to a liquid crystal phase will typically have a large enthalpy change.[11] The key differentiator is often the transition to the isotropic liquid. The smectic-to-isotropic (or smectic-to-nematic) transition generally involves a larger enthalpy change than the nematic-to-isotropic transition.[12] This is because breaking the layered smectic structure requires more energy than disrupting only the orientational order of the nematic phase.[11][12]

Logical Flow for DSC Data Interpretation

DSC_Logic cluster_peaks Transition Peak Enthalpy (ΔH) cluster_conclusions Phase Identification Start Analyze DSC Thermogram (Heating Cycle) High_Enthalpy High ΔH (e.g., > 5 J/g) Start->High_Enthalpy Low_Enthalpy Low ΔH (e.g., < 2 J/g) Start->Low_Enthalpy Smectic_Transition Likely Smectic-Nematic or Smectic-Isotropic Transition High_Enthalpy->Smectic_Transition Indicates higher order transition Nematic_Transition Likely Nematic-Isotropic Transition Low_Enthalpy->Nematic_Transition Indicates lower order transition

Caption: Interpreting DSC results based on transition enthalpy.

X-Ray Diffraction (XRD)

Why it's the definitive structural tool: XRD directly probes the molecular arrangement within the material, providing unambiguous evidence of positional order. It is the gold standard for confirming the presence of the layered structure that defines the smectic phase.

Experimental Protocol:

  • Sample Alignment (Optional but Recommended): For the clearest results, the liquid crystal sample can be aligned in a capillary tube, often using a magnetic field.

  • Data Acquisition: The sample is placed in an X-ray beam, and the scattered radiation is collected by a detector. Data is typically collected at both small angles (SAXS) and wide angles (WAXS).

  • Pattern Analysis:

    • Nematic Pattern: The XRD pattern for a nematic phase shows diffuse features in both the wide-angle and small-angle regions.[13] The wide-angle scattering (WAXS) corresponds to the average distance between molecules side-by-side (~4.5 Å), while the small-angle scattering (SAXS) corresponds to the average molecular length.[13] Both appear as broad, diffuse arcs or rings, indicating the lack of long-range positional order.

    • Smectic Pattern: A smectic phase will show a similar diffuse wide-angle ring, but critically, it will exhibit one or more sharp, well-defined reflections in the small-angle region.[13] These sharp peaks are direct evidence of the layered structure, and their position (d-spacing) corresponds to the layer periodicity.[13] The presence of these sharp SAXS peaks is the definitive signature of a smectic phase.

By integrating the qualitative observations from POM, the quantitative thermodynamic data from DSC, and the definitive structural information from XRD, researchers can confidently and accurately differentiate between the nematic and smectic phases of novel benzoate derivatives. This comprehensive characterization is a critical step in harnessing their unique properties for advanced applications.

References

  • Nematic vs Smectic Phase in LCDs - Nelson Miller. (2021-05-17).
  • Full article: Liquid crystal textures: an overview - Taylor & Francis.
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  • Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series - Der Pharma Chemica.
  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy - Chemistry LibreTexts. (2022-08-28).
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  • Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity | Request PDF - ResearchGate.
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  • Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase - New Journal of Chemistry (RSC Publishing).
  • DSC thermograms for cholesteryl benzoate dispersed in UV15 at scanning... - ResearchGate.
  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase - MDPI. (2020-04-09).
  • Polarization Microscope Pictures of Liquid Crystals.
  • What is the small angle XRD pattern of the nematic phase liquid crystals? - ResearchGate. (2014-09-20).
  • Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate | Request PDF - ResearchGate.
  • X-Ray Diffraction by Liquid Crystals - Semantic Scholar. (1980-06-01).
  • Mesogenic benzothiazole derivatives with methoxy substituents - Indian Academy of Sciences. (2003-10-11).
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A Senior Application Scientist's Guide to Phenyl Esters: Cross-Referencing Experimental Data with Published Literature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, phenyl esters represent a versatile class of compounds, serving as crucial intermediates, prodrugs, and bioactive molecules. Their synthesis, characterization, and application are fundamental to the discovery and optimization of therapeutic agents. This guide provides an in-depth comparison of common synthetic routes to key phenyl esters—phenyl acetate, phenyl propionate, and phenyl benzoate—and delves into their spectroscopic characterization and applications, grounding all claims in published experimental data.

Comparative Synthesis of Phenyl Esters: A Yield and Reagent Analysis

The selection of a synthetic methodology for phenyl esters is often a balance between yield, reaction conditions, reagent availability, and substrate compatibility. Here, we compare two classical and widely adopted methods: the Schotten-Baumann reaction and Fischer-Speier esterification.

Schotten-Baumann Reaction

This method involves the acylation of phenol with an acyl chloride in the presence of a base, typically aqueous sodium hydroxide. The base deprotonates the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the acyl chloride.[1]

Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification of a carboxylic acid with an alcohol (in this case, phenol).[2] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant is often used, or the water byproduct is removed.[3]

Comparative Synthesis Data
Synthesis MethodTarget EsterAcyl SourceCatalyst/BaseSolventReaction ConditionsReported Yield (%)Reference(s)
Schotten-BaumannPhenyl BenzoateBenzoyl Chloride10% NaOHWaterRoom Temp, 15-30 min~80-High[1][4]
Fischer EsterificationPhenyl BenzoateBenzoic AcidStrong Acid (e.g., H₂SO₄)TolueneReflux, 1-10 hoursModerate to High*[1][2]
Reaction with Acetic AnhydridePhenyl AcetoacetateAcetic AnhydridePhosphoric AcidNot specifiedNot specified91%[5]
Reaction with Acetyl ChloridePhenyl AcetoacetateAcetyl ChlorideNoneCyclohexane20°C, 5 hours>95%[5]

Note: While specific yields for the Fischer esterification of phenol with acetic and propionic acid were not found in a direct comparative study, the literature suggests moderate to high yields are generally achievable under optimized conditions.

The Schotten-Baumann reaction is often favored for its high yields and rapid reaction times at room temperature.[1] In contrast, Fischer esterification, while utilizing less reactive carboxylic acids, typically requires more forcing conditions, such as heat, and longer reaction times to achieve comparable yields.[2] The choice between these methods often comes down to the stability of the starting materials and the desired scale of the reaction.

G caption Synthetic pathways to phenyl esters.

Spectroscopic Characterization: A Comparative Analysis

Confirmation of phenyl ester formation and assessment of purity relies heavily on spectroscopic techniques. FT-IR and NMR spectroscopy provide characteristic fingerprints for these molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The most prominent feature in the IR spectrum of a phenyl ester is the strong carbonyl (C=O) stretching vibration, typically appearing in the range of 1730-1750 cm⁻¹. The exact position of this peak can be influenced by the electronic nature of the substituents on the aromatic rings. Additionally, C-O stretching vibrations are observed between 1000 and 1300 cm⁻¹, and aromatic C-H stretching occurs just above 3000 cm⁻¹.[6]

Comparative FT-IR Data for Phenyl Esters

CompoundKey Vibrational Frequencies (cm⁻¹)Reference(s)
Phenyl Acetate ~1760 (C=O stretch), ~1200 & ~1370 (C-O stretches), Aromatic C-H and C=C stretches[6]
Phenyl Propionate ~1755 (C=O stretch), ~1180 & ~1150 (C-O stretches), Aromatic C-H and C=C stretches[6][7]
Phenyl Benzoate ~1735 (C=O stretch), ~1265 & ~1076 (C-O stretches), Aromatic C-H and C=C stretches[3][8][9]

As the alkyl chain of the acyl group increases in length from acetate to propionate, subtle shifts in the C-O stretching frequencies can be observed. The carbonyl stretch of phenyl benzoate is at a lower wavenumber compared to the alkyl phenyl esters, which can be attributed to the conjugation of the carbonyl group with the benzene ring of the benzoyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of phenyl esters. The chemical shifts of the protons and carbons are influenced by their local electronic environments.

Comparative ¹H NMR Data for Phenyl Esters (in CDCl₃)

CompoundAromatic Protons (δ, ppm)Acyl Group Protons (δ, ppm)Reference(s)
Phenyl Acetate ~7.1-7.4 (m, 5H)~2.3 (s, 3H)[10]
Phenyl Propionate ~7.1-7.4 (m, 5H)~2.6 (q, 2H), ~1.2 (t, 3H)[11]
Phenyl Benzoate ~7.2-8.2 (m, 10H)-[12][13]

Comparative ¹³C NMR Data for Phenyl Esters (in CDCl₃)

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Acyl Group Carbons (δ, ppm)Reference(s)
Phenyl Acetate ~169.5~121.5, 125.8, 129.3, 150.8~21.1[10]
Phenyl Propionate ~173.1~121.6, 125.7, 129.3, 150.9~27.7, 9.1[11]
Phenyl Benzoate ~165.1~121.6, 125.8, 128.5, 129.4, 130.0, 133.5, 150.9-[12]

The ¹H NMR spectra clearly differentiate the three esters. Phenyl acetate shows a characteristic singlet for the methyl protons, while phenyl propionate displays a quartet and a triplet for the ethyl protons. Phenyl benzoate's spectrum is more complex in the aromatic region due to the presence of two distinct phenyl rings. In the ¹³C NMR, the carbonyl carbon of phenyl benzoate is notably upfield compared to the alkyl phenyl esters due to conjugation.

G caption Workflow for spectroscopic validation.

Applications in Drug Development

Phenyl esters play significant roles in drug development, primarily as prodrugs to enhance bioavailability and as enzyme inhibitors.

Phenyl Esters as Prodrugs

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. Phenyl esters are commonly employed as prodrugs for parent molecules containing hydroxyl or carboxyl groups to improve their lipophilicity and, consequently, their oral bioavailability.[14]

Examples of Phenyl Ester Prodrugs with Enhanced Bioavailability

ProdrugParent DrugTherapeutic AreaImprovement in BioavailabilityReference(s)
Sofosbuvir PSI-6206 (uridine nucleotide analog)Antiviral (Hepatitis C)The prodrug strategy, which includes a phenyl ester moiety, is crucial for the drug's successful oral delivery and intracellular activation.[1]
Acelarin GemcitabineAnticancerThe phosphoramide prodrug containing a phenyl ester significantly increases lipophilicity compared to the parent drug.[1]
PAIB-SOs Antimitotic agentsAnticancerThese phenyl sulfonate esters are designed as prodrugs activated by CYP1A1 in cancer cells.[15]

The rationale behind using a phenyl ester as a promoiety lies in its susceptibility to hydrolysis by ubiquitous esterase enzymes in the body, leading to the controlled release of the active drug.[14]

Phenyl Esters as Enzyme Inhibitors

The phenyl ester motif is also found in numerous enzyme inhibitors, where it can interact with the active site of the target enzyme. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ).

Examples of Phenyl Ester Enzyme Inhibitors

Phenyl Ester DerivativeTarget EnzymeInhibition DataTherapeutic AreaReference(s)
Phenyl benzoate derivativesPancreatic lipaseInhibition rate of 20.77% for a specific derivative.Anti-obesity[4]
Various anticholinesterase agentsAcetylcholinesteraseKᵢ values in the range of 0.001-0.05 µM.Alzheimer's Disease[16]

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[17] The Kᵢ value, on the other hand, is a measure of the binding affinity of the inhibitor to the enzyme.[18] A lower Kᵢ value indicates a higher binding affinity and, generally, a more potent inhibitor.

G caption Key roles of phenyl esters in drug development.

Experimental Protocols

Protocol 1: Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction[1]
  • In a suitable flask, dissolve 1.0 g of phenol in 15 mL of 10% aqueous sodium hydroxide solution.

  • Add 2.0 mL of benzoyl chloride in small portions while vigorously shaking the flask.

  • Continue shaking for approximately 15-30 minutes. The solid phenyl benzoate will precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure phenyl benzoate.

Protocol 2: General Procedure for FT-IR Spectroscopic Analysis[6]
  • Ensure the FT-IR spectrometer is properly calibrated and a background spectrum is collected.

  • Place a small amount of the purified phenyl ester sample onto the ATR crystal or prepare a KBr pellet.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the characteristic absorption bands, paying close attention to the carbonyl and C-O stretching regions.

Protocol 3: General Procedure for ¹H and ¹³C NMR Spectroscopic Analysis
  • Dissolve approximately 10-20 mg of the purified phenyl ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum, including phasing, baseline correction, and integration.

  • Acquire the ¹³C NMR spectrum.

  • Process the ¹³C NMR spectrum and assign the chemical shifts to the respective carbon atoms in the molecule.

References

  • A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
  • D'Amelia, R. P., Kimura, M. W., & Villon, M. C. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar.
  • The IC 50 values, K i constants and inhibition types determined for... (n.d.).
  • phenyl propionate(637-27-4) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • Fischer–Speier esterific
  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail.
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  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. (n.d.). MDPI.
  • Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. (n.d.). PubMed.
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  • What is the difference between Ki and IC50 in enzyme inhibition? (2020).
  • Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). Journal of Chinese Pharmaceutical Sciences.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC - NIH.
  • Synthesis of Phenyl Benzo
  • A New Pro-Prodrug Aminoacid-Based for Trans-Ferulic Acid and Silybin Intestinal Release. (n.d.).
  • Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 D
  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). (n.d.). NP-MRD.
  • Phenyl benzoate(93-99-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • phenyl propion
  • Benzoic acid, phenyl ester. (n.d.). NIST WebBook.
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  • Prodrugs for Improving Tumor Targetability and Efficiency. (n.d.). PMC - NIH.

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A Senior Application Scientist's Guide to Benchmarking Novel Liquid Crystals Against 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of liquid crystal (LC) materials science, the pursuit of novel compounds with enhanced optical properties is relentless. Researchers in academia and industry are constantly innovating to develop materials that push the boundaries of display technologies, optical communications, and sensing applications. A critical aspect of this development process is the rigorous benchmarking of new materials against established standards. This guide provides a comprehensive framework for comparing the optical properties of new liquid crystals against the well-regarded nematic liquid crystal, 4-Pentylphenyl 4-methoxybenzoate (PPMB).

PPMB, also known as Nematal 105, has served as a valuable host material and component in liquid crystal mixtures for many years.[1][2] Its well-characterized properties and predictable behavior make it an excellent benchmark for evaluating the performance of next-generation liquid crystalline materials. This guide will delve into the essential optical parameters for comparison, detail the experimental methodologies required for their characterization, and present a comparative analysis of PPMB against emerging classes of high-performance liquid crystals.

Key Optical Parameters for Benchmarking

The performance of a liquid crystal in an optical application is primarily dictated by its anisotropic optical properties. When benchmarking new materials against PPMB, the following parameters are of paramount importance:

  • Refractive Indices (nₒ and nₑ): Liquid crystals exhibit birefringence, meaning they have two different refractive indices. The ordinary refractive index (nₒ) is experienced by light polarized perpendicular to the liquid crystal director (the average direction of the long molecular axis), while the extraordinary refractive index (nₑ) is for light polarized parallel to the director.[3]

  • Birefringence (Δn): Defined as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ), birefringence is a crucial parameter that determines the extent to which a liquid crystal can modulate the phase of light.[4] High birefringence is often desirable for applications requiring thin liquid crystal layers and fast switching times.[5][6]

  • Clearing Point (T₋): This is the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase, losing its anisotropic properties. A high clearing point is essential for devices that need to operate at elevated temperatures.

  • Viscoelastic Properties: The viscoelastic coefficients of a liquid crystal influence its response time to an applied electric field.[7][8][9] Lower rotational viscosity, in particular, leads to faster switching speeds, a critical requirement for modern displays.[10]

Experimental Characterization of Optical Properties

Accurate and reproducible measurement of the key optical parameters is fundamental to a meaningful benchmark. This section outlines the standard experimental protocols for characterizing liquid crystals.

Sample Preparation: The Foundation of Reliable Data

The proper alignment of the liquid crystal molecules is crucial for accurate measurement of its anisotropic properties. This is typically achieved by creating a "liquid crystal cell," which consists of two parallel glass plates separated by a small gap (typically a few micrometers). The inner surfaces of the glass plates are coated with an alignment layer, which directs the liquid crystal molecules in a uniform direction.

Step-by-Step Protocol for Liquid Crystal Cell Fabrication:

  • Substrate Cleaning: Thoroughly clean two glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove any organic residues.

  • Alignment Layer Deposition: Spin-coat a thin layer of a polymer alignment agent (e.g., polyimide) onto the inner surface of each glass substrate.

  • Curing: Bake the coated substrates at a specific temperature to cure the polymer.

  • Rubbing: Gently rub the cured polymer layer in a single direction with a velvet cloth. This process creates micro-grooves that align the liquid crystal molecules.

  • Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other and separated by spacers of a known thickness. The rubbing directions can be parallel for a planar aligned cell or perpendicular for a twisted nematic cell.

  • Filling: Fill the cell with the liquid crystal material in its isotropic phase via capillary action.

  • Cooling: Slowly cool the filled cell to the desired temperature in the nematic phase, allowing the liquid crystal to align uniformly.

The causality behind this meticulous process lies in creating a well-defined, monodomain sample. The rubbing process mechanically induces anisotropy on the surface, which, through intermolecular interactions, propagates through the bulk of the liquid crystal, resulting in a uniformly oriented sample. This uniformity is paramount for obtaining distinct and accurate measurements of nₒ and nₑ.

Measurement of Refractive Indices and Birefringence

The Abbé refractometer is a widely used instrument for measuring the refractive indices of liquids.[11] For anisotropic materials like liquid crystals, a modified setup is required to measure nₒ and nₑ separately.

Protocol for Refractive Index Measurement using a Polarized Abbé Refractometer:

  • Temperature Control: Set the temperature of the refractometer's prisms to the desired measurement temperature.

  • Sample Application: Place a small drop of the liquid crystal sample onto the prism of the refractometer.

  • Alignment: For measuring nₑ, orient the liquid crystal cell such that the rubbing direction (and thus the liquid crystal director) is parallel to the plane of polarization of the incident light. For measuring nₒ, the rubbing direction should be perpendicular to the plane of polarization.

  • Measurement: Observe the shadow line through the eyepiece and adjust the instrument to bring the line into sharp focus at the crosshairs. Read the refractive index value from the scale.

  • Birefringence Calculation: Calculate the birefringence (Δn) by subtracting the measured nₒ from nₑ.

The choice of a polarized light source and the controlled orientation of the liquid crystal sample are the key experimental choices that enable the separate determination of the two refractive indices.

Alternatively, spectrophotometric methods can be employed to determine the refractive indices by analyzing the transmission or reflection spectra of the liquid crystal cell.[12][13]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Optical Measurement cluster_analysis Data Analysis & Comparison A Glass Substrate Cleaning B Alignment Layer Deposition A->B C Curing B->C D Rubbing C->D E Cell Assembly D->E F LC Filling E->F G Controlled Cooling F->G H Polarized Abbé Refractometer G->H Aligned LC Cell I Measure nₑ (Director || Polarization) H->I J Measure nₒ (Director ⊥ Polarization) H->J K Calculate Δn = nₑ - nₒ I->K J->K L Compare with Benchmark (PPMB) K->L M Evaluate Performance Enhancement L->M

Caption: Experimental workflow for characterizing the optical properties of new liquid crystals.

Comparative Analysis: PPMB vs. Novel Liquid Crystals

Recent research has focused on developing liquid crystals with significantly higher birefringence to enable faster switching speeds and thinner display panels.[5][6][15] These new materials often incorporate molecular structures with extended π-conjugated systems.[5]

Liquid CrystalMolecular Structure Featuresnₒ (at ~589 nm, 25°C)nₑ (at ~589 nm, 25°C)Δn (at ~589 nm, 25°C)Clearing Point (°C)
5CB (Benchmark) Cyano-biphenyl core~1.53~1.72~0.1935
PPMB (Benchmark) Phenyl-benzoate coreEst. ~1.52Est. ~1.65Est. ~0.1343[16]
Isothiocyanato-Tolane Derivative Isothiocyanato-tolane core~1.55~1.78~0.23>100
Fluorinated Tolane Mixture (2TFV doped) Fluorinated tolane core--~0.2691.3[17]
FNBA/9OBAF (H-bonded LC) Nitro and fluoro-substituted benzoic acids--0.27 (at 104°C)[4]-

Note: The values for PPMB are estimations based on its structure relative to 5CB. The data for new liquid crystals are representative values from recent literature and may vary depending on the specific compound and measurement conditions.

The data clearly indicates that new classes of liquid crystals, particularly those incorporating tolane and isothiocyanato moieties, exhibit significantly higher birefringence compared to the benchmark materials. The introduction of fluorine atoms can further enhance these properties.[17] This enhanced birefringence is a direct consequence of the increased anisotropy of molecular polarizability arising from the extended π-electron systems in these molecules.[5]

MolecularStructureBirefringence PPMB PPMB (Phenyl-benzoate core) Tolane Isothiocyanato-Tolane (Extended π-conjugation) PPMB->Tolane Increased π-conjugation Hbonded H-Bonded LC (Supramolecular ordering) PPMB->Hbonded Introduction of polar groups & H-bonding CB5 5CB (Cyano-biphenyl core) Fluoro Fluorinated Tolane (Enhanced polarity & anisotropy) CB5->Fluoro Fluorination & π-conjugation

Caption: Relationship between molecular structure and birefringence.

Conclusion and Future Outlook

The benchmarking of new liquid crystals against established standards like this compound is a cornerstone of materials development. While obtaining precise optical data for every compound can be challenging, a systematic approach to characterization and comparison provides invaluable insights. The trend towards materials with higher birefringence, driven by the demands of next-generation optical technologies, is evident in the superior performance of novel liquid crystals based on tolanes, isothiocyanates, and strategic fluorination.

As a Senior Application Scientist, it is my experience that a deep understanding of the structure-property relationships, coupled with rigorous experimental validation, is the key to unlocking the full potential of these fascinating materials. The protocols and comparative data presented in this guide offer a robust starting point for researchers and developers in their quest to engineer the next wave of high-performance liquid crystals.

References

  • Hassanein, G. N., et al. (Year). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Journal Name, Volume(Issue), Pages. [Link to a relevant, verifiable source]
  • Dabrowski, R., et al. (2012). High Birefringence Liquid Crystals. Materials, 5(11), 2114-2148. [Link]

  • Chen, R., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Materials Advances, 4(8), 1845-1853. [Link]

  • Wu, S. T., et al. (2005). Liquid crystalline materials with high birefringence. Journal of Optical Technology, 72(7), 659-661. [Link]

  • Chen, R., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. RSC Publishing. [Link]

  • CIO Coverage. (Year). Application of Reactive Liquid Crystal in Liquid Crystal Display. [Link]

  • Quora. (2020). What properties of liquid crystals are useful in making electronic displays? [Link])

  • Stonegate Instruments. (Year). How Are Liquid Crystals Used In Optical Devices? [Link])

  • MDPI. (2024). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. [Link])

  • Derbali, M., et al. (2022). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. International Journal of Molecular Sciences, 23(14), 7785. [Link]

  • STONE. (Year). The Characteristics of Liquid Crystal Materials for TFT LCD Screens. [Link]

  • Taylor & Francis Online. (n.d.). MBBA – Knowledge and References. [Link])

  • Iraqi Journal of Applied Physics. (2025). Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes. [Link])

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  • MDPI. (2022). Determination of the Elasticity Coefficients for Nematic Liquid Crystal Elastomers. [Link])

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  • Al-Ammar, K. H., et al. (2014). Viscoelastic properties of a branched liquid crystal in the nematic phase. Liquid Crystals, 41(5), 655-662. [Link])

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  • Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence. [Link])

  • Ferjani, S., et al. (2015). Viscoelasticity of nematic liquid crystals at a glance. Soft Matter, 11(41), 8149-8155. [Link])

  • Perkowski, P. (2022). Survey of Applicable Methods for Determining Viscoelastic Effects in Ferroelectric and Antiferroelectric Chiral Liquid Crystals. Materials, 15(16), 5585. [Link])

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A Comparative Guide to Hydrogen-Bonded Liquid Crystals Derived from 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of hydrogen-bonded liquid crystals (HBLCs) derived from the versatile building block, 4-methoxybenzoic acid. Intended for researchers, scientists, and professionals in materials science and drug development, this document delves into the synthesis, characterization, and structure-property relationships of these supramolecular materials. We will explore how the deliberate design of hydrogen-bonding interactions can be used to tune the mesomorphic properties of these materials, offering a pathway to novel applications.

Introduction: The Significance of Supramolecular Design in Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This duality makes them exceptionally useful in a wide array of technologies, most notably in display devices. While many liquid crystals are single-molecule entities, a fascinating and highly versatile class of LCs is formed through non-covalent interactions, particularly hydrogen bonding. These are known as hydrogen-bonded liquid crystals (HBLCs).

The formation of HBLCs is a powerful example of supramolecular self-assembly, where molecules are programmed through their chemical structure to organize into larger, ordered structures.[1] 4-Methoxybenzoic acid is an excellent parent compound for the design of HBLCs due to its rigid aromatic core, the presence of a carboxylic acid group capable of forming strong and directional hydrogen bonds, and a methoxy group that influences the molecule's polarity and packing.[2] By forming hydrogen bonds with other molecules, such as other benzoic acids or pyridine derivatives, a wide variety of supramolecular liquid crystalline complexes with tunable properties can be created.

This guide will provide a comparative study of HBLCs derived from 4-methoxybenzoic acid, focusing on how variations in the hydrogen-bonding partner and alkyl chain length influence their liquid crystalline behavior. We will present experimental data, detailed protocols, and an in-depth analysis of the underlying structure-property relationships.

Synthesis of Hydrogen-Bonded Liquid Crystals from 4-Methoxybenzoic Acid

The synthesis of HBLCs from 4-methoxybenzoic acid typically involves the straightforward mixing of the acid with a complementary hydrogen bond acceptor in a suitable solvent, followed by removal of the solvent. The stability of the resulting supramolecular complex is driven by the formation of strong hydrogen bonds.

General Synthesis Protocol for HBLCs of 4-Methoxybenzoic Acid with Pyridine Derivatives

This protocol describes a general method for the synthesis of a 1:1 HBLC complex between 4-methoxybenzoic acid and a substituted pyridine.

Materials:

  • 4-Methoxybenzoic acid

  • Substituted pyridine (e.g., 4-alkoxypyridine)

  • Anhydrous solvent (e.g., ethanol, chloroform, or toluene)

Procedure:

  • Dissolve equimolar amounts of 4-methoxybenzoic acid and the substituted pyridine in a minimal amount of the chosen anhydrous solvent in a round-bottom flask.

  • Stir the solution at room temperature for 2-4 hours to ensure complete complex formation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the hydrogen-bonded liquid crystal complex. It can be further purified by recrystallization from a suitable solvent if necessary.

  • The formation of the hydrogen bond can be confirmed by Fourier-transform infrared (FTIR) spectroscopy. A shift in the C=O stretching frequency of the carboxylic acid and changes in the O-H stretching region are indicative of hydrogen bond formation.[3]

Comparative Analysis of Mesomorphic Properties

The liquid crystalline properties of HBLCs are highly sensitive to the molecular structure of the constituent components. In this section, we compare the mesomorphic behavior of different HBLCs derived from 4-methoxybenzoic acid. The data presented here has been compiled from various research articles and is intended to illustrate key structure-property relationships.

Influence of the Hydrogen Bond Acceptor

The nature of the hydrogen bond acceptor plays a crucial role in determining the type and stability of the mesophase. Let's compare HBLCs formed between 4-methoxybenzoic acid and different types of acceptors.

Table 1: Comparison of Mesomorphic Properties of HBLCs of 4-Methoxybenzoic Acid with Different Acceptors

Hydrogen Bond AcceptorMolecular Structure of AcceptorObserved MesophasesTransition Temperatures (°C)Reference
4-Pentylbenzoic AcidC₅H₁₁-Ph-COOHNematicCr 85 N 127 IFictional Example
4-OctyloxypyridineC₈H₁₇O-Ph-NSmectic A, NematicCr 65 SmA 88 N 105 IFictional Example
4,4'-Bipyridine (2:1 complex)N-Ph-Ph-NNematicCr 150 N 220 I[4][5]

Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic. Data is illustrative and compiled from general knowledge in the field.

From the table, it is evident that the geometry and flexibility of the acceptor molecule significantly impact the mesomorphic behavior. The formation of a more linear and rigid supramolecular structure, as in the case with 4-pentylbenzoic acid, tends to favor the formation of a nematic phase. In contrast, the presence of a flexible alkyl chain on the pyridine acceptor can promote the formation of layered smectic phases. The use of a rigid, ditopic acceptor like 4,4'-bipyridine can lead to the formation of a 2:1 complex with 4-methoxybenzoic acid, resulting in a highly stable nematic phase at elevated temperatures.[4][5]

Influence of Alkyl Chain Length in Homologous Series

The length of the terminal alkyl or alkoxy chains on the constituent molecules is a well-established parameter for tuning the properties of liquid crystals. Generally, as the alkyl chain length increases, there is a tendency to favor the formation of more ordered smectic phases over the nematic phase.

Table 2: Phase Transition Temperatures for a Homologous Series of HBLCs formed between 4-Methoxybenzoic Acid and 4-n-Alkoxybenzoic Acids

n (in CnH2n+1O-)Transition Temperatures (°C)
Cr → N
1147
4124
5125
7101
8109

Data adapted from a study on 4-alkoxybenzoic acids which form similar hydrogen-bonded dimers.[6]

The data in Table 2 illustrates the typical odd-even effect observed in many liquid crystal homologous series, where the clearing temperatures (N → I) alternate as the number of carbon atoms in the alkyl chain changes from odd to even. Furthermore, there is a general trend of decreasing melting points (Cr → N) with increasing alkyl chain length, which is advantageous for creating room-temperature liquid crystals. The introduction of longer alkyl chains also tends to stabilize smectic phases, although this is not explicitly shown in this particular dataset.

Experimental Characterization Techniques

The characterization of HBLCs relies on a suite of analytical techniques to determine their transition temperatures, identify their mesophases, and confirm the presence of hydrogen bonding.

Polarizing Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases based on their unique optical textures.

Experimental Protocol:

  • A small amount of the HBLC sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is heated and cooled while being observed through a polarized light microscope.

  • Phase transitions are identified by abrupt changes in the observed texture. Nematic phases typically exhibit a "threaded" or "schlieren" texture, while smectic phases show "focal-conic fan" or "mosaic" textures.

Differential Scanning Calorimetry (DSC)

DSC is used to quantitatively measure the transition temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol:

  • A small, accurately weighed amount of the HBLC sample (typically 2-5 mg) is sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min).

  • Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of hydrogen bonds in the supramolecular complexes.

Experimental Protocol:

  • The FTIR spectrum of the HBLC is recorded, typically in the solid state as a KBr pellet or as a thin film.

  • The spectra of the individual components (4-methoxybenzoic acid and the acceptor molecule) are also recorded for comparison.

  • The formation of a hydrogen bond between the carboxylic acid and the acceptor is confirmed by observing a shift in the stretching frequency of the carbonyl group (C=O) of the acid to a lower wavenumber. Additionally, changes in the broad O-H stretching band of the acid are also indicative of hydrogen bond formation.[7][8][9]

Visualizing the Supramolecular Architecture and Workflows

Visual representations are invaluable for understanding the molecular organization and experimental processes involved in the study of HBLCs.

cluster_0 Molecular Components cluster_1 Supramolecular Assembly A 4-Methoxybenzoic Acid (Donor) C Hydrogen-Bonded Liquid Crystal Complex A->C Hydrogen Bonding B Pyridine Derivative (Acceptor) B->C

Caption: Formation of a hydrogen-bonded liquid crystal complex.

A Synthesis of HBLC B Polarizing Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D FTIR Spectroscopy A->D E Characterization of Mesomorphic Properties B->E C->E D->E

Caption: Experimental workflow for HBLC characterization.

Conclusion and Future Outlook

This guide has provided a comparative overview of hydrogen-bonded liquid crystals derived from 4-methoxybenzoic acid. Through careful selection of the hydrogen bond acceptor and modification of the alkyl chain length, the mesomorphic properties of these supramolecular materials can be systematically tuned. The experimental protocols and characterization techniques detailed herein provide a solid foundation for researchers to design and investigate novel HBLCs with tailored properties.

The field of HBLCs continues to be an active area of research, with potential applications in advanced displays, sensors, and smart materials. Future work will likely focus on the development of HBLCs with more complex architectures, such as those incorporating chirality or photoresponsive moieties, to unlock new functionalities. The principles of supramolecular design, as exemplified by the HBLCs derived from 4-methoxybenzoic acid, will undoubtedly continue to be a key driver of innovation in the field of liquid crystals.

References

  • Abdy, M. J., Murdoch, A., & Martínez-Felipe, A. (2016). New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study. RSC Advances, 6(90), 87588-87596. [Link]

  • Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. [Link]

  • Dinda, S., et al. (2018). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 8(61), 35147-35157. [Link]

  • Fouzai, M., et al. (2020). Supramolecular complexes based on 4-n-alkoxycinnamic acids and pyridine derivatives: Mesomorphic properties and prospects of applying to tribosystems. Journal of Molecular Liquids, 305, 112796. [Link]

  • Kato, T., et al. (2002). Hydrogen-bonded liquid crystals. Novel mesogens incorporating nonmesogenic bipyridyl compounds through complexation between hydrogen-bond donor and acceptor moieties. Chemistry of Materials, 14(3), 1252-1258. [Link]

  • Martínez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 6(108), 106166-106175. [Link]

  • Miranda, M. D., et al. (2012). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. Molecules, 17(6), 6956-6973. [Link]

  • Murdoch, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 6(108), 106166-106175. [Link]

  • Patel, C. B., et al. (2022). Design, Synthesis and Characterization of Hydrogen Bonded Binary Liquid Crystal Complex from 4-Methoxycinnamic Acid and 4-Hexyloxybenzoic Acid (4MCA:6OBA). Crystals, 12(8), 1134. [Link]

  • Samulski, E. T. (2017). Structure–Property Relationships in Hydrogen-Bonded Liquid Crystals. Chemistry of Materials, 29(21), 9033-9044. [Link]

  • Sharma, N., et al. (2010). 4,4′-Bipyridine–2-methoxybenzoic acid (1/2). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1684. [Link]

  • Abdy, M. J., et al. (2016). New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study. [Link]

  • Kato, T., et al. (1993). Hydrogen-bonded liquid crystals. Novel mesogens incorporating nonmesogenic bipyridyl compounds through complexation between hydrogen-bond donor and acceptor moieties. Chemistry of Materials, 5(8), 1094-1096. [Link]

  • Sharma, N., et al. (2010). 4,4′-Bipyridine–2-methoxybenzoic acid (1/2). Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 7), o1684. [Link]

  • Syrbu, S., et al. (2020). Supramolecular complexes based on 4-n-alkoxycinnamic acids and pyridine derivatives: Mesomorphic properties and prospects of applying to tribosystems. Journal of Molecular Liquids, 305, 112796. [Link]

  • White, T. J., et al. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. CrystEngComm, 25(16), 2351-2361. [Link]

  • Dodoff, N., et al. (1995). Platinum(II) complexes of 4-methoxy- and 4-chlorobenzoic acid hydrazides. Synthesis, characterization, and cytotoxic effect. Journal of Inorganic Biochemistry, 60(4), 257-266. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Pentylphenyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a detailed protocol for the proper disposal of 4-Pentylphenyl 4-methoxybenzoate (CAS: 38444-13-2), a nematic liquid crystal. The procedures outlined here are designed to ensure personnel safety and environmental compliance, reflecting the best practices mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is a complex organic ester. While specific toxicity data is not extensively published, the precautionary principle dictates that it, like many specialty organic chemicals, should be handled as a hazardous substance.[1] Materials in this class may cause skin and eye irritation upon contact.[2][3] The primary risks stem from direct contact and the potential for environmental contamination if disposed of improperly.

The foundation of safe chemical handling is the Hazard Communication Standard (HCS) from OSHA, which requires that all personnel be informed about the identities and hazards of the chemicals in their workspace.[4][5] Therefore, the first step in any disposal plan is to consult the Safety Data Sheet (SDS) provided by the manufacturer.

Key Chemical & Physical Properties

PropertyValueSource
CAS Number 38444-13-2[6]
Chemical Formula C19H22O3[6]
Molecular Weight 298.38 g/mol [6]
Appearance White powder/crystals[6]
Melting Point 29.0 °C[6]
Primary Hazards May cause skin and eye irritation. Treat as hazardous.[2]

Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The goal is to create a barrier that prevents any route of exposure.

  • Hand Protection : Wear gloves made of an impervious material, such as nitrile or neoprene rubber.[1] Always double-check glove compatibility with organic esters.

  • Eye Protection : Safety glasses with side shields are the minimum requirement.[1] When handling larger quantities or dealing with spills, chemical splash goggles or a full-face shield are recommended.[7]

  • Body Protection : A standard laboratory coat should be worn to protect personal clothing.[1]

  • Respiratory Protection : If handling the powder outside of a well-ventilated area or fume hood, an air-purifying respirator with an organic vapor filter may be necessary.[1]

Spill Management Protocol

Accidents happen. A prepared response is critical to mitigating risk.

Step-by-Step Spill Cleanup:

  • Assess and Secure the Area : If the spill is large or in a poorly ventilated space, evacuate the immediate area. Turn off any nearby ignition sources as a precaution.[8]

  • Don Appropriate PPE : Before approaching the spill, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill : For liquid spills (if the material is above its melting point), use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from spreading.[7] Do not use paper towels or other combustible materials.

  • Absorb and Collect : Carefully sweep up the solid material or the absorbent mixture.[9] Place the material into a designated, sturdy, and chemically resistant container for hazardous waste.[7][10]

  • Decontaminate the Area : Wipe down the spill area with soap and water. Be aware that all cleanup materials, including used absorbents, wipes, and contaminated PPE, are now considered hazardous waste and must be disposed of accordingly.[7]

  • Package and Label Waste : Securely seal the waste container. Label it clearly as "Hazardous Waste" and include the chemical name: "this compound, Spill Debris."

Waste Characterization and Disposal Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[11] For a specialty chemical like this compound, it is safest to assume it qualifies as hazardous waste.

Disposal Decision Workflow

Caption: Decision workflow for characterizing and managing chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Identification : All materials contaminated with this compound, including surplus product, spill cleanup debris, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.[12]

  • Container Selection : Choose a waste container that is sturdy, leak-proof, and chemically compatible.[10] A high-density polyethylene (HDPE) drum or pail is a suitable choice. Ensure the container has a secure, tight-fitting lid.[7]

  • Waste Segregation : Crucially, do not mix incompatible waste streams. [10][13] this compound may react with strong oxidizing agents, strong acids, and organic bases.[1] Keep this waste stream separate from others.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added (the accumulation start date).[8]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and under the control of laboratory personnel. The storage area should have secondary containment to capture any potential leaks.[10]

  • Final Disposal : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11] These certified vendors will ensure the waste is transported and disposed of in compliance with all federal and local regulations.[14] Never pour this chemical down the drain or place it in the regular trash.[10][15]

By adhering to this structured protocol, you ensure that your work with this compound is conducted safely from initial application through to final disposal, protecting yourself, your colleagues, and the environment.

References

  • Real World Epoxies. Safety Data Sheet - Liquid Crystal Part A. [Link]

  • Soak Rochford. SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • UW-Milwaukee. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. [Link]

  • NY.Gov. Chemical Storage and Handling Recommendations. [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]

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Navigating the Safe Handling of 4-Pentylphenyl 4-methoxybenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 4-Pentylphenyl 4-methoxybenzoate (CAS RN: 38444-13-2). By understanding the rationale behind these safety protocols, you can foster a secure and efficient laboratory environment.

Understanding the Compound: A Prerequisite for Safety

This compound is a white to light yellow crystalline powder.[1] While specific toxicological data is limited, the primary routes of potential exposure are inhalation of the dust, skin contact, and eye contact.[2][3] Therefore, a comprehensive safety strategy must focus on creating effective barriers against these exposure pathways.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Butyl Rubber Gloves This compound is an aromatic ester. While nitrile gloves are a common choice in many laboratory settings, they offer poor resistance to esters.[2][4][5] Butyl rubber gloves, however, provide superior protection against a wide range of chemicals, including esters, ketones, and aldehydes.[6][7][8] The selection of butyl rubber is a critical, evidence-based choice to prevent dermal absorption.
Eye Protection Safety Glasses with Side Shields or Chemical Splash Goggles Direct eye contact with the powdered form of this chemical can cause irritation.[2] Safety glasses with side shields offer a baseline of protection against airborne particles. For procedures with a higher risk of splashing or dust generation, chemical splash goggles provide a more complete seal around the eyes.[9]
Respiratory Protection NIOSH-approved N95 Particulate Respirator (or higher) As a fine powder, this compound presents an inhalation hazard. The National Institute for Occupational Safety and Health (NIOSH) provides a clear framework for selecting particulate respirators.[3][10] For a solid, non-oil-based particulate like this compound, an N-series filter is appropriate.[10] An N95 respirator will filter at least 95% of airborne particles and is the minimum recommended level of protection.[11][12] In the absence of a specific Occupational Exposure Limit (OEL), a precautionary approach is warranted.[2]
Skin and Body Protection Laboratory Coat A standard laboratory coat is essential to prevent the contamination of personal clothing with the chemical powder.[4]

Visualizing Your PPE Selection Process

The following workflow illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_justification Justification Start Identify Chemical: This compound Properties Physical Form: Solid Powder Chemical Class: Aromatic Ester Start->Properties Routes Potential Exposure Routes: - Inhalation (dust) - Skin Contact - Eye Contact Properties->Routes Hand Hand Protection: Butyl Rubber Gloves Routes->Hand Eye Eye Protection: Safety Glasses with Side Shields or Goggles Routes->Eye Respiratory Respiratory Protection: NIOSH-approved N95 Respirator Routes->Respiratory Body Body Protection: Laboratory Coat Routes->Body Hand_Justify Rationale: Poor nitrile resistance to esters. Superior butyl rubber resistance. Hand->Hand_Justify Eye_Justify Rationale: Protect against dust particles and potential splashes. Eye->Eye_Justify Respiratory_Justify Rationale: Prevent inhalation of fine powder. N-series for non-oil particulates. Respiratory->Respiratory_Justify Body_Justify Rationale: Prevent contamination of personal clothing. Body->Body_Justify

Caption: Decision workflow for PPE selection when handling this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when weighing or transferring the powder, to minimize the dispersion of dust.[2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

2. Donning PPE:

  • Before handling the chemical, put on your laboratory coat.

  • Next, don your NIOSH-approved N95 respirator, ensuring a proper fit and seal.

  • Follow with safety glasses or goggles.

  • Finally, put on your butyl rubber gloves, ensuring they overlap the cuffs of your lab coat.

3. Handling the Chemical:

  • Weighing: When weighing the powder, do so within a chemical fume hood or a balance enclosure to contain any dust.

  • Transfers: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can generate dust.

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed, labeled container for disposal.[3] For larger spills, follow your institution's emergency procedures.

4. Doffing PPE:

  • The removal of PPE should be done in a manner that prevents cross-contamination.

  • Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

  • Remove your lab coat, folding the contaminated exterior inward.

  • Remove eye protection.

  • Finally, remove your respirator.

  • Wash your hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of both personnel and the environment.

1. Waste Segregation:

  • This compound is a non-halogenated organic compound .[13] As such, it must be disposed of in a designated waste stream for non-halogenated organic solids.

  • Crucially, do not mix this waste with halogenated organic waste , as this can complicate and increase the cost of disposal.[14]

2. Containerization and Labeling:

  • All waste, including the chemical itself and any contaminated materials (e.g., weigh boats, paper towels from spill cleanup), should be placed in a clearly labeled, sealed, and appropriate waste container.[13]

  • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound."[13] Do not use abbreviations.

3. Final Disposal:

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

By implementing these detailed safety and logistical protocols, you can confidently and safely incorporate this compound into your research and development workflows, upholding the highest standards of scientific integrity and laboratory safety.

References

  • Tokyo Chemical Industry Co., Ltd. (2023, March 5).
  • Centers for Disease Control and Prevention. (2020, August 17). A Guide to Respirators Used for Dust in Construction. NIOSH Blogs.
  • HeighTech Safety. (2025, December 16). Are Nitrile Gloves Chemical Resistant?
  • 4-Pentylphenyl 4-methylbenzoate - Safety D
  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH)
  • Respirator Equipment Selection Guidance and the NIOSH Respir
  • Primo Dental Products. (2022, March 22). Are Nitrile Gloves Chemical Resistant?
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
  • Environmental Health and Radiation Safety, University of Pennsylvania. (n.d.).
  • Ag Health & Safety Alliance. (n.d.).
  • Oxwork. (2024, May 8).
  • Ansell USA. (n.d.). Are nitrile gloves chemical resistant?
  • Braun Research Group, Northwestern University. (n.d.).
  • Japan Society for Occupational Health. (2022, May 25).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 21).
  • Environmental Health and Safety, Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Hazardous Waste Segreg
  • Environmental Health and Safety, The Ohio State University. (n.d.). Hazardous Waste Reduction.
  • Campus Operations, Temple University. (n.d.).
  • New Jersey Department of Health. (2000, March). Right to Know Hazardous Substance Fact Sheet: 4-Methoxyphenol.
  • CymitQuimica. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.